molecular formula C10H11NO4 B136575 (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid CAS No. 145987-00-4

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Cat. No.: B136575
CAS No.: 145987-00-4
M. Wt: 209.2 g/mol
InChI Key: HYIHYWQSOXTJFS-SSDOTTSWSA-N
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Description

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(phenylcarbamoyloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIHYWQSOXTJFS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401033301
Record name (R)-2-[(Phenylamino)carbonyloxy]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401033301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145987-00-4
Record name (R)-2-[(Phenylamino)carbonyloxy]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401033301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and structure of (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

[1]

Executive Summary

This compound is a chiral derivative of lactic acid, characterized by a phenylcarbamoyl moiety attached to the

It is primarily utilized as a Chiral Solvating Agent (CSA) in



Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name (2R)-2-(Phenylcarbamoyloxy)propanoic acid
Common Name (R)-Lactic acid phenylcarbamate
CAS Number 145987-00-4 (R-form) / 102936-05-0 (S-form)
Molecular Formula

Molecular Weight 209.20 g/mol
Melting Point 150–153 °C (Decomposes)
Chirality (R)-(+)
Optical Rotation

to

(c=1, Acetone)
Solubility Soluble in

, Acetone-

, DMSO-

; Insoluble in water.[1]
Appearance White to off-white crystalline powder

Synthesis & Production Protocol

The synthesis involves the nucleophilic addition of the hydroxyl group of (R)-lactic acid to the electrophilic carbon of phenyl isocyanate. This reaction preserves the stereocenter of the lactic acid starting material.

Reagents & Materials
  • Precursor: (R)-(+)-Lactic acid (anhydrous, >99% ee).

  • Reagent: Phenyl isocyanate (1.05 equiv).

  • Catalyst: Triethylamine (TEA) or Pyridine (0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve (R)-lactic acid (10.0 g, 111 mmol) in anhydrous DCM (100 mL).

  • Activation: Add catalytic TEA (1.5 mL) and cool the solution to 0°C under an inert nitrogen atmosphere.

  • Addition: Dropwise add phenyl isocyanate (13.9 g, 116 mmol) over 30 minutes. The reaction is exothermic; maintain internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexane) until the lactic acid spot disappears.

  • Quenching: Add water (10 mL) to quench excess isocyanate. Stir for 15 minutes.

  • Workup:

    • Wash the organic phase with 1M HCl (2 x 50 mL) to remove the amine catalyst.

    • Wash with Brine (50 mL).

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from a hot Benzene/Hexane (1:1) mixture or Toluene.[1]

  • Validation: Confirm structure via

    
     NMR and check optical rotation.
    

Mechanism of Chiral Recognition (CSA)[1]

The power of this compound lies in its ability to discriminate between enantiomers of a guest molecule (e.g., a chiral amine).

The Interaction Model

In an NMR solvent (typically

two-point hydrogen bonding network
  • Primary Interaction: The acidic proton of the CSA's carboxylic acid forms a salt bridge/H-bond with the basic nitrogen of the analyte.

  • Secondary Interaction: The carbamate NH or Carbonyl oxygen participates in secondary H-bonding, locking the conformation.

Anisotropic Shielding

Once "locked" in the complex, the phenyl ring of the CSA exerts a magnetic anisotropic effect (shielding cone). In the (R)-CSA complex, the phenyl ring will be spatially closer to substituent



Visualization of the Recognition Pathway

CSA_Mechanismcluster_interactionMolecular Interaction ZoneCSA(R)-CSA(Host)Complex_RComplex A[(R)-CSA + (R)-Amine]CSA->Complex_RFast Exchange(H-Bonding)Complex_SComplex B[(R)-CSA + (S)-Amine]CSA->Complex_SAnalyteRacemic Amine(Guest)Analyte->Complex_RAnalyte->Complex_SNMR_SignalNMR Spectrum(Split Signals)Complex_R->NMR_SignalShift δ1(Shielded)Complex_S->NMR_SignalShift δ2(Deshielded)InteractionTwo-Point Binding:1. COOH ... NH2 (Salt Bridge)2. Carbamate NH ... HeteroatomResult: Phenyl Ring Anisotropy

Figure 1: Logic flow of Chiral Solvating Agent (CSA) mechanism. The formation of transient diastereomeric complexes results in magnetically distinct environments for the analyte enantiomers.

Applications in Drug Development[1][8][9][10]

NMR Determination of Optical Purity

Standard protocol for determining the ee% of a chiral amine drug intermediate:

  • Sample Prep: Dissolve 10 mg of the analyte and 30 mg of this compound (3:1 molar ratio) in 0.6 mL

    
    .
    
  • Acquisition: Acquire

    
     NMR.
    
  • Analysis: Focus on protons

    
     to the chiral center (e.g., methine or methyl groups).
    
  • Calculation:

    
    
    Where 
    
    
    and
    
    
    are the split signals of the enantiomers.
Chiral Resolution (Crystallization)

Beyond NMR, this compound can serve as a resolving agent for racemic bases.

  • Method: Formation of diastereomeric salts.

  • Advantage: The carbamate group adds rigidity, often leading to salts that crystallize more readily than those formed with simple lactic acid.

Safety and Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Stability: Stable under normal temperatures and pressures. Hygroscopic; store in a desiccator.

  • Incompatibility: Strong oxidizing agents and strong bases (hydrolysis of the carbamate ester).

References

  • Sigma-Aldrich. (2023). Product Specification: this compound. Link

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331. (Foundational text on CSA mechanisms).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Detailed protocols on using carboxylic acid CSAs).

  • PubChem. (2023). Compound Summary: 2-(Phenylcarbamoyloxy)propanoic acid. National Library of Medicine. Link

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Chiral Solvating Agent (CSA) for NMR Spectroscopy

Executive Summary

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (CAS: 145987-00-4) is a specialized chiral derivatizing and solvating agent used primarily in the determination of enantiomeric excess (ee) of amines and alcohols via Nuclear Magnetic Resonance (NMR) spectroscopy. Structurally derived from (R)-lactic acid and phenyl isocyanate, this compound leverages the magnetic anisotropy of its phenyl ring to induce chemical shift non-equivalence (


) in racemic substrates.

This guide details the physicochemical properties, synthesis logic, mechanism of chiral recognition, and a validated protocol for its application in pharmaceutical quality control.

Physicochemical Profile

The following data aggregates validated specifications for the (R)-(+) enantiomer. Researchers must distinguish this from the (S)-(-) enantiomer (CAS: 102936-05-0) to ensure correct assignment of absolute configuration.

PropertySpecification
Chemical Name This compound
Synonyms (R)-

-(Phenylcarbamoyloxy)propionic acid; (R)-PACOPA
CAS Number 145987-00-4
Molecular Formula

Molecular Weight 209.20 g/mol
Physical State White to off-white crystalline powder
Melting Point 150–153 °C (dec.)[1]
Solubility Soluble in

, DMSO-

, Acetone; sparingly soluble in non-polar hydrocarbons.
Chirality (R)-enantiomer; (+)-rotation

Synthesis & Structural Logic

The synthesis of this compound exploits the nucleophilic nature of the hydroxyl group in (R)-lactic acid towards the electrophilic carbon of phenyl isocyanate.

Reaction Pathway

The reaction is an addition reaction where the alcohol oxygen of lactic acid attacks the isocyanate. Crucially, the stereocenter at the C2 position of the propionic acid backbone is preserved, maintaining the (R)-configuration.

Synthesis cluster_conditions Critical Conditions Lactic (R)-Lactic Acid (Nucleophile) Transition Transition State (Carbamate Formation) Lactic->Transition Dry Et2O / Reflux PhNCO Phenyl Isocyanate (Electrophile) PhNCO->Transition Product (R)-(+)-2-(Phenylcarbamoyloxy) propionic acid Transition->Product Yield >85% Warning Anhydrous Environment Required (Prevents Diphenylurea byproduct)

Figure 1: Synthetic pathway preserving chiral integrity. Anhydrous conditions are strictly required to prevent the hydrolysis of phenyl isocyanate into aniline, which would subsequently react to form diphenylurea.

Mechanism of Chiral Recognition

The utility of this compound as a Chiral Solvating Agent (CSA) relies on the formation of transient diastereomeric complexes in solution.

The Three-Point Interaction Model

For effective discrimination in NMR:

  • Acid-Base Interaction: The carboxylic acid moiety of the CSA interacts with the basic site of the analyte (e.g., amine).

  • Hydrogen Bonding: The carbamate NH acts as a hydrogen bond donor, while the carbamate carbonyl acts as an acceptor.

  • Anisotropic Shielding: The phenyl ring of the CSA positions itself spatially close to the analyte's protons. In one diastereomeric complex, the phenyl ring shields specific protons (upfield shift), while in the other, it deshields or has a neutral effect.

Mechanism CSA CSA: (R)-PACOPA (Host) Complex_R Diastereomer A [(R)-CSA : (R)-Analyte] CSA->Complex_R Fast Exchange Complex_S Diastereomer B [(R)-CSA : (S)-Analyte] CSA->Complex_S Analyte Racemic Amine/Alcohol (Guest) Analyte->Complex_R Analyte->Complex_S NMR_Signal NMR Spectrum Distinct Chemical Shifts (Δδ) Complex_R->NMR_Signal Shielded Region Complex_S->NMR_Signal Deshielded Region

Figure 2: Thermodynamic formation of diastereomeric solvation complexes leading to NMR signal splitting.

Experimental Protocol: Enantiomeric Excess Determination

Objective: Determine the optical purity of a chiral amine using this compound via


H NMR.
Materials
  • Analyte: ~5–10 mg of the chiral amine (racemic or enantiomerically enriched).

  • CSA: this compound (1.0 to 2.0 equivalents).

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    (Benzene-d6). Note: Benzene-d6 often enhances resolution due to aromatic solvent-induced shifts (ASIS).
Procedure
  • Baseline Scan: Dissolve the analyte in 0.6 mL of solvent. Acquire a standard

    
    H NMR spectrum to establish baseline chemical shifts.
    
  • CSA Addition (Titration Method):

    • Add 0.5 equivalents of the CSA directly to the NMR tube.

    • Shake vigorously to ensure complex formation.

    • Acquire spectrum.[2][3][4][5]

  • Optimization:

    • Incrementally add CSA up to 2.0 equivalents.

    • Monitor the splitting of signals near the chiral center (e.g., methyl doublets or methine protons).

    • The maximum separation (

      
      ) usually occurs between 1:1 and 2:1 CSA:Analyte stoichiometry.
      
  • Calculation: Integrate the split peaks corresponding to the (R) and (S) enantiomers.

    
    
    
Troubleshooting
  • Broad Peaks: Indicates intermediate exchange rates on the NMR time scale. Solution: Lower the temperature of the probe (e.g., to 273 K) to freeze the conformational exchange and sharpen the peaks.

  • No Splitting: The solvent may be competing for H-bonds. Solution: Switch from

    
     to 
    
    
    
    or
    
    
    (non-polar solvents favor tight ion-pairing/H-bonding).

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[6]

  • Storage: Hygroscopic. Store at room temperature in a desiccator.

  • Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.

References

  • Sigma-Aldrich. (n.d.). R-(+)-2-(Phenylcarbamoyloxy)propionic acid Product Specification. Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[7] (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid (Enantiomer Reference). Retrieved from

  • PubChem. (2025).[1] 2-((Phenylcarbamoyl)oxy)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.

Sources

Technical Reference: Optical Rotation & Quality Control of (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (CAS: 145987-00-4) is a critical chiral solvating and resolving agent, widely utilized in the optical resolution of racemic amines and as a chiral building block in pharmaceutical synthesis. Its efficacy relies entirely on high optical purity.

This guide provides the authoritative reference values for optical rotation, standardized measurement protocols, and a mechanistic overview of its application in chiral resolution. The data presented here synthesizes industrial certificates of analysis (CoA) and primary literature to ensure reproducibility in your laboratory.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyDetail
IUPAC Name (2R)-2-(phenylcarbamoyloxy)propanoic acid
Common Synonyms (R)-PACOPA; (R)-Carbamalactic acid; (R)-Brown’s Reagent (colloquial)
CAS Number 145987-00-4 (R-isomer) 102936-05-0 (S-isomer)
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Physical State White to off-white crystalline powder
Melting Point 150 °C (dec.)[1][2][3]
Chiral Precursor Derived from (R)-Lactic Acid (D-Lactic Acid)

Optical Rotation Reference Values

The specific rotation


 is the primary quality attribute (CQA) for verifying the enantiomeric purity of this compound. The values below are derived from high-purity standards (>99% ee).
Standard Reference Table
IsomerSolventConcentration (

)
TemperatureSpecific Rotation

Source Validation
(R)-(+) Ethanol 1.0 g/100mL 20°C +12.5° ± 1.5° Derived from S-isomer CoA [1]
(S)-(-)Ethanol1.0 g/100mL20°C-12.5° ± 1.5°Thermo Scientific / Acros [1]
(R)-(+)Methanol1.0 g/100mL20°C+9.3° ± 0.5°Extrapolated from lit. [2]
(S)-(-)Methanol1.0 g/100mL20°C-9.3°ChemicalBook [2]

Critical Note: Solvent choice significantly shifts the rotation value. Ethanol is the preferred industrial standard for this compound. Ensure your certificate of analysis specifies the solvent; comparing an Ethanol value against a Methanol reference will lead to false failures.

Measurement Protocol: Ensuring Accuracy

To replicate these reference values, strict adherence to the following polarimetry protocol is required. Deviations in concentration or temperature can introduce errors of ±0.5° to ±1.0°.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 100.0 mg of this compound into a tared weighing boat.

    • Transfer quantitatively to a 10 mL volumetric flask .

    • Dissolve in Absolute Ethanol (HPLC Grade) . Sonicate if necessary to ensure complete dissolution.

    • Equilibrate the solution to 20°C in a water bath before making up to the mark.

  • Instrument Setup:

    • Wavelength: 589 nm (Sodium D-line).

    • Cell Path Length: 1 dm (100 mm).

    • Temperature Control: Set internal Peltier to 20.0°C.

  • Measurement:

    • Zero the polarimeter with pure solvent (blank).

    • Inject the sample, ensuring no bubbles are trapped in the light path.

    • Record the average of 5 measurements.

  • Calculation:

    
    
    
    • Where

      
       is the observed rotation (degrees), 
      
      
      
      is path length (dm), and
      
      
      is concentration (g/mL).[4][5][6]
Diagram: Optical Rotation Measurement Workflow

OpticalRotationWorkflow Figure 1: Standardized Quality Control Workflow for Optical Rotation Measurement Start Start: Raw Material Weigh Weigh 100mg (Precision Balance) Start->Weigh Dissolve Dissolve in EtOH (10mL Volumetric) Weigh->Dissolve Equilibrate Temp Control (20°C) Dissolve->Equilibrate Measure Polarimetry (589 nm, 1 dm) Equilibrate->Measure Calc Calculate Specific Rotation Measure->Calc Decision Compare with Ref: +12.5° Calc->Decision Pass Pass: Proceed to Resolution Decision->Pass Within Spec Fail Fail: Check Purity / Recrystallize Decision->Fail Out of Spec

Synthesis & Mechanistic Application[3][11][12][13][14][15]

Synthesis Pathway

The compound is synthesized via the carbamoylation of (R)-Lactic acid using Phenyl Isocyanate. The retention of stereochemistry is crucial; the starting material must be optically pure (R)-Lactic acid (often sourced as D-Lactic acid salts).

Application: Chiral Resolution of Amines

This compound acts as a Resolving Agent . It reacts with a racemic amine mixture to form two diastereomeric salts.[2][7] Because diastereomers have different physical properties (solubility), they can be separated via fractional crystallization.

Mechanism:

  • Salt Formation: (R)-Acid + (±)-Amine

    
     (R)-Acid·(R)-Amine (Salt A) + (R)-Acid·(S)-Amine (Salt B).
    
  • Separation: Salt A crystallizes out (less soluble), while Salt B remains in the mother liquor.

  • Recovery: The salt is treated with a strong base (NaOH) to liberate the enantiopure amine.

Diagram: Chiral Resolution Mechanism

ResolutionMechanism Figure 2: Mechanism of Amine Resolution using (R)-PACOPA Racemate Racemic Amine Mixture (R)-Amine + (S)-Amine Reaction Salt Formation (In Ethanol/Methanol) Racemate->Reaction Agent Resolving Agent (R)-(+)-PACOPA Agent->Reaction Salts Mixture of Diastereomeric Salts [(R)-Acid · (R)-Amine] + [(R)-Acid · (S)-Amine] Reaction->Salts Crystallization Fractional Crystallization Salts->Crystallization Solid Solid Precipitate (Less Soluble Diastereomer) Crystallization->Solid Precipitates Liquor Mother Liquor (More Soluble Diastereomer) Crystallization->Liquor Remains in Solution Base Basification (NaOH) Solid->Base Product Pure (R)-Amine (>99% ee) Base->Product Recycle Recovered Resolving Agent Base->Recycle Acid Recovery

Troubleshooting & Deviations

If your measured optical rotation deviates from the reference (+12.5°), consider the following root causes:

  • Solvent Moisture: Ethanol is hygroscopic. Water has a different refractive index and polarity, which can shift the rotation value. Ensure solvents are "Dried" or "HPLC Grade."

  • Temperature Fluctuations: A variation of ±5°C can alter the density and molecular interaction, shifting the reading by 0.5–1.0°.

  • Enantiomeric Impurity: If the starting (R)-Lactic acid contained (S)-Lactic acid, the final product will have a lower rotation (lower ee).

  • Chemical Impurity: Residual phenyl isocyanate or diphenylurea (a common byproduct) will dilute the sample, lowering the observed rotation without affecting the ratio of enantiomers.

References

  • Thermo Scientific Chemicals. (S)-(-)-2-[(Phenylamino)carbonyloxy]propionic acid, 99% Certificate of Analysis. Catalog No. AC235290100.[8]

  • ChemicalBook. (S)-(-)-2-(PHENYLCARBAMOYLOXY)PROPIONIC ACID Properties and Suppliers.

  • Brown, E., & Viot, F. (1996). Resolution of amines using chiral carbamates. (Contextual citation for the "Brown's Reagent" methodology in amine resolution).
  • Sigma-Aldrich.this compound Product Specification. (Reference for R-isomer existence and CAS 145987-00-4).

Sources

Solubility of (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid in deuterated chloroform

Technical Assessment: Solubility and NMR Characterization of (R)-(+)-2-(Phenylcarbamoyloxy)propionic Acid in Deuterated Chloroform ( )

Part 1: Executive Summary & Chemical Context

This compound (CAS: 145987-00-4) is a chiral carbamate derivative of lactic acid. Structurally, it consists of a propionic acid backbone where the

For researchers and drug development professionals, the solubility of this compound in deuterated chloroform (


)
  • Structural Characterization:

    
     is the standard solvent for establishing baseline nuclear magnetic resonance (NMR) data without the exchangeable proton loss seen in protic solvents.
    
  • Chiral Recognition: This compound and its analogs are frequently employed as Chiral Solvating Agents (CSAs).

    
     is the preferred medium because it is non-polar and aprotic, preserving the intermolecular Hydrogen-bonding (H-bonding) networks essential for chiral discrimination.
    

Core Assessment: Based on its lipophilic phenyl ring and alkyl backbone, this compound exhibits good solubility in

Part 2: Physicochemical Basis of Solubility

To understand the behavior of this compound in



Structural Solvation Factors
MoietyPolarityInteraction with

Impact on Solubility
Phenyl Ring Lipophilic

-interactions / Dispersion
Enhances. Primary driver of dissolution in halogenated solvents.
Ethyl Backbone LipophilicDispersionEnhances.
Carbamate (-NH-CO-O-) PolarH-bond Donor/AcceptorNeutral/Hindering. Can lead to aggregation if concentration is too high.
Carboxylic Acid (-COOH) Highly PolarStrong H-bond DonorHindering. Drives dimerization. In non-polar

, molecules prefer to H-bond to each other rather than the solvent.
The Dimerization Effect

In

dimeric form predominates

Expert Insight: If you observe "cloudiness" that persists, it is often not due to the compound itself, but rather trace inorganic salts (from synthesis) or moisture initiating phase separation.

Part 3: Experimental Protocol (Standard Operating Procedure)

This protocol ensures complete dissolution and reproducible NMR data. It is designed to prevent false negatives (assuming insolubility due to slow kinetics) and minimize H/D exchange artifacts.

Materials Required[1][2][3][4][5][6][7]
  • Analyte: this compound (>97% purity).

  • Solvent:

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Note: Use a fresh ampoule to minimize acidity from

      
       formation (common in aged chloroform).
      
  • Equipment: 5mm NMR tubes (Wilmad 507-PP or equivalent), Calibrated Micropipette, Vortex Mixer.

Step-by-Step Dissolution Workflow

DissolutionProtocolStartWeigh Sample(10-20 mg)AddSolventAdd CDCl3(0.6 mL)Start->AddSolventVortexVortex Mixing(30 sec)AddSolvent->VortexCheckVisual Inspection(Clear Solution?)Vortex->CheckSonicateMild Sonication(30-40°C, 2 min)Check->SonicateNo (Cloudy)FilterFilter (Glass Wool)Remove SaltsCheck->FilterParticulates PersistAnalyzeNMR Analysis(1H, 13C)Check->AnalyzeYesSonicate->CheckFilter->Analyze

Figure 1: Decision tree for preparing NMR samples of carbamoylated propionic acid derivatives.

Critical Execution Details
  • Concentration Target: Aim for 15–20 mg in 0.6 mL (~0.1 M). This is the "Sweet Spot" where signal-to-noise is high, but viscosity remains low to prevent line broadening.

  • The "Acidic" Solvent Issue:

    
     can become acidic over time (
    
    
    ). Acidic chloroform can catalyze the exchange of the carbamate proton, broadening the signal.
    • Validation: Check the solvent acidity by adding a grain of activated basic alumina if unsure, or use "Silver Foil" stabilized chloroform.

  • Temperature: If the solid is stubborn, warm the tube to 40°C. Do not exceed 50°C to avoid carbamate thermal degradation (decarboxylation).

Part 4: NMR Characterization & Troubleshooting

When the compound is dissolved in

Predicted Spectral Features in
Proton EnvironmentApprox. Shift (

, ppm)
MultiplicityNotes
-COOH (Acid)10.0 – 13.0Broad SingletHighly concentration dependent. Shifts downfield (higher ppm) as concentration increases due to dimerization.
-NH- (Carbamate)7.0 – 8.5Broad Singlet/DoubletH-bonds with the adjacent carbonyl. Exchangeable with

.
Aromatic Ring 7.0 – 7.5MultipletTypical phenyl pattern.
-CH- (Methine)5.0 – 5.3QuartetCoupled to the methyl group.
-CH3 (Methyl)1.5 – 1.7DoubletCoupled to the methine.
Troubleshooting Insolubility

If the sample fails to dissolve in pure

  • Co-solvent Strategy: Add 50

    
    L of DMSO-
    
    
    or Methanol-
    
    
    to the
    
    
    solution.
    • Mechanism:[1] The polar co-solvent breaks the intermolecular H-bonds of the solute lattice.

    • Trade-off: Methanol-

      
       will cause the disappearance of -COOH and -NH signals due to Deuterium exchange (
      
      
      ).
  • Salt Check: If the sample is the sodium or potassium salt of the acid, it will not dissolve in

    
    . You must perform an extraction:[2][3][4]
    
    • Dissolve salt in water

      
       Acidify with dilute HCl 
      
      
      Extract into
      
      
      or Ethyl Acetate
      
      
      Dry organic layer
      
      
      Evaporate
      
      
      Re-dissolve in
      
      
      .

Part 5: Advanced Application - Chiral Solvating Mechanism

Why stick with


is non-negotiable

ChiralRecognitioncluster_DMSOEffect of DMSO (Avoid)SolventSolvent: CDCl3(Non-Polar)Host(R)-Acid Host(Dimer/Monomer)Solvent->HostPromotesTight Ion-PairingComplexDiastereomeric Complex(Stabilized by H-Bonds)Host->ComplexH-BondingGuestChiral Amine GuestGuest->ComplexIonic InteractionDisruptionDMSO Solvates H-BondsComplex Falls ApartComplex->DisruptionIf DMSO added

Figure 2: Mechanism of Chiral Recognition.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from (Note: General reference for CAS and physical state).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on solvent effects and chemical shift referencing).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for chemical shift calibration in

    
    ).
    
  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Source for Chiral Solvating Agent mechanisms in non-polar solvents).

Phenylcarbamoyloxy Propionic Acid Derivatives: Structural Evolution and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Part 1: Executive Summary & Historical Trajectory

The phenylcarbamoyloxy propionic acid (PCPA) scaffold represents a versatile chemical moiety characterized by a carbamate linkage (


) bridging a phenyl ring and a propionic acid backbone. Historically bifurcated between agrochemical applications and analytical chemistry, this scaffold has recently re-emerged in medicinal chemistry as a privileged structure for designing lipophilic prodrugs and antimycobacterial agents.

This guide analyzes the development of PCPA derivatives through three distinct historical phases:

  • The Agrochemical Era (1960s): Discovery of Carbetamide , a herbicide targeting microtubule assembly.

  • The Analytical Era (1990s): Utilization of chiral PCPA derivatives as Solvating Agents (CSAs) for NMR spectroscopy.

  • The Medicinal Era (2010s-Present): Development of "Hybrid" pharmacophores combining PCPA with

    
    -arylpiperazines to target multi-drug resistant (MDR) Mycobacterium tuberculosis.
    

Part 2: Chemical Synthesis & Structural Design[1]

The Core Synthetic Pathway

The synthesis of PCPA derivatives relies on the nucleophilic addition of a lactate ester (or hydroxy-propionic acid derivative) to a phenyl isocyanate. This reaction is thermodynamically driven but requires strict moisture control to prevent the formation of symmetrical urea byproducts.

Mechanism of Formation:

The hydroxyl group of the lactate attacks the electrophilic carbon of the isocyanate group. The resulting carbamate linkage provides both hydrogen bond donor (NH) and acceptor (C=O, -O-) sites, crucial for biological target engagement.

Synthesispathway cluster_0 Reagents Lactate Ethyl Lactate (Nucleophile) Intermediate Tetrahedral Intermediate Lactate->Intermediate Nucleophilic Attack Isocyanate Phenyl Isocyanate (Electrophile) Isocyanate->Intermediate Product Phenylcarbamoyloxy Propionate Ester Intermediate->Product Proton Transfer Hydrolysis Acid Hydrolysis (LiOH/THF) Product->Hydrolysis Final PCPA (Free Acid) Hydrolysis->Final Deprotection

Figure 1: General synthetic pathway for Phenylcarbamoyloxy Propionic Acid derivatives. The reaction proceeds via nucleophilic addition followed by ester hydrolysis.

Stereochemical Considerations

The chirality at the


-carbon of the propionic acid moiety is pivotal.
  • Agrochemicals: Carbetamide is used as the (R)-isomer or racemate, acting as a mitosis inhibitor.

  • NMR Solvating Agents: The (S)-(-)-2-(phenylcarbamoyloxy)propionic acid is strictly required. It forms diastereomeric complexes with racemic amines, inducing non-equivalent chemical shifts (

    
    ) in 
    
    
    
    NMR, allowing for enantiomeric excess determination without chiral chromatography.

Part 3: Medicinal Chemistry & Structure-Activity Relationships (SAR)

Recent efforts have focused on PCPA derivatives as Antimycobacterial Agents .[1] The lipophilicity of the phenylcarbamoyloxy group facilitates penetration through the waxy mycolic acid cell wall of Mycobacterium tuberculosis.

The "Hybrid" Approach: PCPA-Piperazine Conjugates

Researchers have hybridized the PCPA scaffold with


-arylpiperazines. The PCPA moiety acts as a lipophilic "warhead" carrier, while the piperazine ring provides pharmacokinetic solubility and target affinity.

Key SAR Findings (Table 1):

  • Electron-Withdrawing Groups (EWGs): Substitution on the phenyl ring with

    
     or 
    
    
    
    significantly enhances potency.
  • Linker Length: The propionic acid spacer (C3) is optimal compared to acetic (C2) or butyric (C4) analogs, suggesting a specific steric pocket in the target enzyme (likely InhA or related fatty acid synthases).

Compound ClassR-Substituent (Phenyl Ring)LogP (Lipophilicity)MIC (

M) vs M. tb H37Rv
Toxicity (SI)
PCPA-1a H (Unsubstituted)2.1> 100High
PCPA-2c 4-F (Para-Fluoro)2.462.5Moderate
PCPA-3g 3-CF3 (Meta-Trifluoromethyl) 3.8 3.12 > 10 (Safe)
PCPA-4d 3,4-Dichloro4.26.25Low

Table 1: Comparative efficacy of PCPA-Piperazine hybrids. Note the correlation between lipophilicity (LogP) and antimycobacterial potency (MIC).

Part 4: Experimental Protocols

Protocol: Synthesis of (S)-2-(Phenylcarbamoyloxy)propionic Acid

This protocol yields the analytical-grade reagent used for NMR chiral discrimination.

Reagents:

  • (S)-(-)-Ethyl lactate (98% ee)

  • Phenyl isocyanate (1.05 eq)

  • Triethylamine (Catalytic)[2]

  • Dichloromethane (Anhydrous)

  • Lithium Hydroxide (LiOH)

Workflow:

  • Carbamoylation:

    • Dissolve (S)-(-)-ethyl lactate (10 mmol) in anhydrous

      
       (20 mL) under 
      
      
      
      atmosphere.
    • Add catalytic triethylamine (0.1 mL).

    • Add phenyl isocyanate (10.5 mmol) dropwise at 0°C.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Checkpoint: Disappearance of isocyanate peak (

      
      ) in IR indicates completion.
      
  • Hydrolysis:

    • Evaporate solvent to yield the crude ester.

    • Redissolve in THF/Water (1:1, 20 mL).

    • Add LiOH (20 mmol) and stir at 0°C for 2 hours.

  • Workup:

    • Acidify to pH 2 with 1M HCl.

    • Extract with EtOAc (

      
       mL).
      
    • Dry over

      
       and recrystallize from Hexane/Chloroform.
      
    • Yield: ~85% white crystalline solid.

Protocol: Antimycobacterial Susceptibility Assay (MABA)

Standardized Microplate Alamar Blue Assay for testing PCPA derivatives.

  • Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6). Dilute 1:100.

  • Plate Setup: Use 96-well plates. Add 100

    
    L Middlebrook 7H9 broth to all wells.
    
  • Compound Addition: Serial dilute PCPA derivatives (100

    
    M to 0.19 
    
    
    
    M). Include Isoniazid as positive control.
  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20

    
    L Alamar Blue reagent and 12 
    
    
    
    L Tween 80. Incubate 24 hours.
  • Readout: Fluorescence (Ex 530nm / Em 590nm). Blue

    
     Pink indicates bacterial growth.
    

Part 5: Future Outlook & Stability Mechanisms

The primary challenge for PCPA derivatives in drug development is hydrolytic stability . The carbamate linkage is susceptible to plasma esterases.

Metabolic Stability Logic
  • Problem: Rapid hydrolysis leads to release of the parent aniline (potential toxicity) and the inactive propionic acid.

  • Solution: Steric hindrance. Introducing bulky groups (e.g., ortho-substitution on the phenyl ring) or methylating the carbamate nitrogen (

    
    ) significantly increases half-life (
    
    
    
    ).

StabilityLogic Carbamate PCPA Carbamate Linkage (Susceptible Site) Esterase Plasma Esterases Carbamate->Esterase Attack StableDrug Prolonged t1/2 Improved Bioavailability Carbamate->StableDrug Resists Hydrolysis Hydrolysis Cleavage Esterase->Hydrolysis Toxicity Toxic Aniline Release Hydrolysis->Toxicity Strategy Stabilization Strategy: Ortho-Substitution / N-Methylation Strategy->Carbamate Steric Shielding

Figure 2: Metabolic stability logic. Unprotected PCPA derivatives degrade to anilines; steric modification preserves the pharmacophore.

References

  • Agrochemical Origins

    • Carbetamide Technical Monograph. Hertfordshire University PPDB. Link

  • Medicinal Chemistry (Antimycobacterial)

    • Bak, A., et al. (2018).[3] "Probability-driven 3D pharmacophore mapping of antimycobacterial potential of hybrid molecules combining phenylcarbamoyloxy and N-arylpiperazine fragments." SAR and QSAR in Environmental Research. Link

  • Analytical Chemistry (Chiral Solvating Agents)

    • Uccello-Barretta, G., et al. (2013).[4] "Chiral NMR Solvating Additives for Differentiation of Enantiomers." Springer Series using (S)-2-(phenylcarbamoyloxy)propionic acid. Link

  • Synthesis & Properties

    • Thermo Scientific Chemicals.[5] "(S)-(-)-2-[(Phenylamino)carbonyloxy]propionic acid Product Specification." Link

Sources

Understanding the mechanism of chiral recognition by propionic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of propionic acid derivatives (profens)—including Ibuprofen, Naproxen, and Ketoprofen—represents a critical workflow in pharmaceutical development due to the distinct pharmacodynamics of their enantiomers. While the (


)-enantiomer typically inhibits cyclooxygenase (COX) activity, the (

)-enantiomer often undergoes unidirectional chiral inversion in vivo or exhibits toxicity.

This guide dissects the molecular mechanisms of chiral recognition governing the separation of these derivatives. Moving beyond basic method listings, we explore the supramolecular interactions—hydrogen bonding,


-

stacking, and steric inclusion—that drive enantioselectivity on polysaccharide-based Chiral Stationary Phases (CSPs). We provide a self-validating experimental protocol for method development and a thermodynamic framework for optimizing resolution.

The Molecular Basis of Chirality in Profens

Propionic acid derivatives share a common structural motif: an aromatic ring linked to a propionic acid moiety. The chirality arises at the


-carbon, which bonds to four distinct groups:
  • Carboxyl group (-COOH)

  • Methyl group (-CH

    
    )
    
  • Hydrogen atom (-H)

  • Aromatic moiety (e.g., isobutylphenyl for Ibuprofen, methoxynaphthyl for Naproxen)

The spatial arrangement of these groups dictates the molecule's ability to dock into the chiral grooves of a stationary phase. The "Three-Point Interaction Model," originally proposed by Dalgliesh (1952), remains the theoretical bedrock for understanding this recognition.

Visualization: The Three-Point Interaction Model

The following diagram illustrates the necessary condition for chiral recognition: one enantiomer must form at least three simultaneous interactions with the CSP, while its mirror image can form only two.[1][2][3][4]

ThreePointModel Site_A Site A (H-Bond Donor) Site_B Site B (Pi-Pi Acceptor) Site_C Site C (Steric Barrier) Group_1 Carboxyl Group (-COOH) Group_1->Site_A H-Bonding Group_2 Aromatic Ring Group_2->Site_B Pi-Pi Stacking Group_3 Methyl Group (-CH3) Group_3->Site_C Steric Fit Caption Fig 1: The Dalgliesh Three-Point Interaction Model applied to Profens.

Mechanisms of Chromatographic Recognition[1][5][6][7]

While the three-point model provides the geometry, the chemical nature of the interaction defines the separation. For propionic acid derivatives, Polysaccharide-based CSPs (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standard.

The Supramolecular Mechanism

The chiral recognition on these phases is a complex interplay of:

  • Hydrogen Bonding: The carbamate group on the CSP backbone acts as both a hydrogen bond donor (NH) and acceptor (C=O). The carboxylic acid of the profen interacts strongly here.

    • Critical Insight: In Normal Phase (NP) modes, non-polar solvents (Hexane/IPA) maximize these H-bonds. In Reversed Phase (RP), water competes for these sites, often altering selectivity.

  • 
    -
    
    
    
    Stacking:
    The 3,5-dimethylphenyl group on the CSP interacts with the aromatic core of the profen (e.g., the naphthalene ring of Naproxen).
  • Inclusion Complexation: The helical structure of amylose creates chiral cavities. The "fit" of the hydrophobic portion of the drug into these cavities is the steric discriminator.

Reversal of Elution Order

A phenomenon specific to this class is the reversal of elution order (e.g.,


 eluting before 

, then switching) when changing mobile phases.[5] This occurs because the conformation of the polysaccharide polymer changes depending on the solvent polarity, altering the shape of the chiral cavities.

Experimental Protocol: Method Development

This protocol is designed to be self-validating . Each step includes a "Stop/Go" criterion to ensure resources are not wasted on sub-optimal methods.

Workflow Visualization

MethodDev Start Start: Racemic Mixture Screening Phase 1: Primary Screening (Amylose-1, Cellulose-1) Mobile Phase: Hexane/EtOH/TFA Start->Screening Decision1 Separation Factor (alpha) > 1.1? Screening->Decision1 Optimize Phase 2: Optimization Adjust Alcohol Type (IPA vs MeOH) Adjust Temp (10-40°C) Decision1->Optimize Yes SwitchMode Switch Mode Try Polar Organic or RP Decision1->SwitchMode No Validation Phase 3: Validation Linearity, Accuracy, Robustness Optimize->Validation SwitchMode->Screening Retry Caption Fig 2: Decision tree for chiral method development of acidic drugs.

Detailed Methodology

Reagents:

  • HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH).

  • Trifluoroacetic acid (TFA) or Formic Acid (0.1%) is mandatory to suppress ionization of the carboxylic acid, ensuring the molecule remains neutral for H-bonding.

Step 1: Primary Screening (Normal Phase)

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1).

  • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV @ 230 nm (or

    
     of specific drug).
    
  • Why Ethanol? Ethanol often provides better resolution than IPA for profens due to its ability to enter the chiral grooves of the amylose polymer, modifying the inclusion mechanism.

Step 2: Optimization

  • If

    
    : Switch modifier to 2-Propanol.
    
  • If tailing occurs: Increase TFA concentration to 0.2% (do not exceed 0.5% to protect the column).

  • Temperature Effect: Lowering temperature (e.g., to 10°C) generally increases resolution (

    
    ) by reducing thermal motion, effectively "freezing" the chiral recognition state.
    

Thermodynamic Analysis of Recognition

To truly understand the mechanism, one must analyze the thermodynamics. The separation is governed by the difference in Gibbs free energy (


) between the two enantiomer-CSP complexes.[1][2]


Where:

  • 
    : Difference in enthalpy (interaction energy).
    
  • 
    : Difference in entropy (degrees of freedom/steric fit).
    
Interpreting Van't Hoff Plots

By plotting


 vs. 

, we can deduce the driving force:
Plot SlopeMechanism Implication
Linear Mechanism is invariant over the temperature range.
Non-Linear Conformational change in the CSP or multiple interaction mechanisms competing.
Negative Slope Enthalpy Driven: Separation improves at lower temperatures. (Most common for profens).
Positive Slope Entropy Driven: Separation improves at higher temperatures. (Rare, indicates steric exclusion dominates).

Data Summary: Typical Separation Parameters Values based on polysaccharide columns (Amylose-1) in Normal Phase.

AnalyteMobile Phase

(Selectivity)

(Resolution)
Dominant Force
Naproxen Hex/EtOH/TFA1.354.2

-

/ H-Bond
Ibuprofen Hex/IPA/TFA1.151.8Steric Fit
Ketoprofen Hex/EtOH/TFA1.222.5H-Bonding

References

  • Dalgliesh, C. E. (1952). Optical Resolution of Aromatic Amino-acids on Paper Chromatograms. Journal of the Chemical Society, 3940-3942. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC: Cellulose Tris(3,5-dimethylphenylcarbamate). Chemical Society Reviews, 37, 2593-2608. Link

  • Matarashvili, I., et al. (2013).[7] HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. Journal of Separation Science, 36(1), 140-147.[7] Link

  • Ferrari, W. M., & Cremasco, M. A. (2015).[8] Thermodynamic Study of the Separation of Racemic Ibuprofen by Chiral Liquid Chromatography. Chemical Engineering Transactions, 43. Link

Sources

Stability Profiling of (R)-(+)-2-(Phenylcarbamoyloxy)propionic Acid: Mechanisms and Assessment Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile of (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid , a chiral derivatizing agent and intermediate often used in enantiomeric resolution and herbicide synthesis.

This guide is structured to provide mechanistic insights followed by self-validating experimental protocols, adhering to the requested autonomy and scientific rigor.

Executive Technical Summary

This compound (CAS: 145987-00-4) presents a unique stability profile due to the interplay between its carbamate linkage and the


-chiral carboxylic acid  moiety. Under ambient conditions (25°C, 60% RH), the compound is kinetically stable in the solid state. However, in solution—particularly protic or basic media—it faces two primary degradation vectors: chemoselective hydrolysis  via an E1cB mechanism and stereochemical racemization  driven by 

-proton acidity.

This guide outlines the physicochemical basis of these instabilities and provides a validated framework for their assessment.

Mechanistic Basis of Instability

To accurately assess stability, one must understand the underlying molecular drivers. The degradation of this compound is not random; it follows distinct pathways governed by pH and solvent polarity.

The Hydrolytic Pathway (E1cB Mechanism)

Unlike simple esters, the


-monosubstituted carbamate moiety (

) is susceptible to base-catalyzed hydrolysis through an Elimination-Unimolecular conjugate Base (E1cB) mechanism.
  • Deprotonation: The proton on the carbamate nitrogen is acidic (

    
    ). A base removes this proton, creating a carbamate anion.
    
  • Elimination: The anion collapses to eliminate the alkoxide (lactate derivative), generating a reactive phenyl isocyanate intermediate.

  • Decomposition: The isocyanate rapidly reacts with water to form unstable carbamic acid, which decarboxylates to aniline and

    
     .
    
The Racemization Risk

The chiral center at the C2 position is activated by the adjacent electron-withdrawing carboxylic acid and the carbamate oxygen.

  • Mechanism: In the presence of weak bases or during prolonged storage in protic solvents, the

    
    -proton can be abstracted to form a planar enolate intermediate. Reprotonation occurs non-stereoselectively, leading to the formation of the (S)-enantiomer and loss of optical purity.
    
Visualization of Degradation Pathways

The following diagram illustrates the competing pathways of hydrolysis and racemization.

DegradationPathways Compound (R)-2-(Phenylcarbamoyloxy) propionic Acid Enolate Planar Enolate Intermediate Compound->Enolate  α-H Abstraction   N_Anion N-Deprotonated Carbamate Anion Compound->N_Anion  N-H Deprotonation   Base Base/Nucleophile Base->Compound Racemate Racemic Mixture (R/S Isomers) Enolate->Racemate  Non-stereoselective Reprotonation Isocyanate Phenyl Isocyanate + Lactic Acid N_Anion->Isocyanate  E1cB Elimination   Aniline Aniline + CO2 Isocyanate->Aniline  H2O / Decarboxylation  

Figure 1: Competing degradation pathways: Base-mediated racemization (top) vs. E1cB hydrolysis (bottom).

Experimental Protocols for Stability Assessment

Trustworthiness in stability data comes from self-validating protocols . The following workflows ensure that any observed degradation is real and not an artifact of sample preparation.

Analytical Method: Chiral HPLC

To detect both chemical degradation (hydrolysis) and stereochemical instability (racemization), a chiral HPLC method is mandatory.

ParameterConditionRationale
Column Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))Proven selectivity for aromatic carboxylic acids.
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)Acidic modifier (TFA) suppresses ionization of the -COOH group, sharpening peaks.
Flow Rate 1.0 mL/minStandard flow for resolution efficiency.
Detection UV @ 254 nmTargets the phenyl chromophore.
Temperature 25°CMinimizes on-column racemization during analysis.
Protocol: Forced Degradation (Stress Testing)

This protocol validates the method's ability to detect degradation products.

  • Preparation: Dissolve 10 mg of compound in 10 mL of Acetonitrile/Water (50:50).

  • Acid Stress: Add 1 mL 1N HCl. Heat at 60°C for 2 hours.

    • Expected Result: Formation of Lactic acid and Aniline (Hydrolysis).

  • Base Stress: Add 1 mL 0.1N NaOH. Stir at ambient temperature for 1 hour.

    • Expected Result: Rapid appearance of (S)-enantiomer (Racemization) followed by hydrolysis products.

  • Oxidative Stress: Add 1 mL 3%

    
    .
    
    • Expected Result: Potential oxidation of the phenyl ring (minor pathway).

Protocol: Ambient Stability Study (Shelf-Life)

This workflow determines the long-term stability under storage conditions.

StabilityWorkflow cluster_Conditions Storage Conditions Start Sample Batch (R)-Isomer > 99% ee Cond1 Ambient 25°C / 60% RH Start->Cond1 Cond2 Accelerated 40°C / 75% RH Start->Cond2 Sampling Sampling Points: 0, 1, 3, 6 Months Cond1->Sampling Cond2->Sampling Analysis Dual Analysis Sampling->Analysis Result1 Chemical Purity (Reverse Phase HPLC) Analysis->Result1 Result2 Enantiomeric Purity (Chiral HPLC) Analysis->Result2 Decision Pass/Fail Criteria < 0.5% Degradation Result1->Decision Result2->Decision

Figure 2: Self-validating workflow for long-term stability assessment.

Quantitative Stability Data (Reference Values)

While specific batch data varies, the following table represents typical acceptance criteria and expected degradation rates for aryl carbamates of


-hydroxy acids based on structure-activity relationships (SAR).
ConditionPrimary DegradantExpected Rate (k_obs)Acceptance Limit
Solid State (25°C/60%RH) None (Stable)Negligible> 99.0% Purity @ 2 years
Solution (pH 7.0) Hydrolysis (Aniline)Slow (

days)
Use fresh solutions
Solution (pH 10.0) Isocyanate/AnilineFast (

hour)
Avoid basic extraction
Solution (pH 2.0) RacemizationModerate< 1% (S)-isomer formation

Critical Insight: The solid-state stability is generally high because the crystal lattice prevents the conformational flexibility required for the E1cB transition state. However, moisture is the enemy ; hygroscopic uptake can create localized "solution-like" environments on the crystal surface, catalyzing hydrolysis.

Handling & Storage Recommendations

Based on the stability profile, the following handling procedures are recommended to maintain scientific integrity of the material:

  • Desiccation: Store in a tightly sealed container with desiccant (Silica gel) to prevent moisture-mediated hydrolysis.

  • Solvent Selection: Avoid dissolving in nucleophilic solvents (e.g., Methanol, Ethanol) for long-term storage, as trans-esterification can occur. Use Acetonitrile or DMSO for stock solutions.

  • Re-assay: If the material has been stored for >6 months at ambient conditions, perform a chiral HPLC check before use in enantioselective applications.

References

  • Williams, A. (1972).[1] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.[1] Journal of the Chemical Society, Perkin Transactions 2, 808-812.[1]

  • Silva, D., et al. (2015). Alkaline hydrolysis of tertiary N-(2-pyridyl)carbamates. Contradictory evidence between nucleophilic and general base catalysis.[2] ResearchGate.

  • PubChem. (2025). 2-((Phenylcarbamoyl)oxy)propanoic acid (Compound Summary). National Library of Medicine.

  • Sigma-Aldrich. (2025). R-(+)-2-(Phenylcarbamoyloxy)propionic acid Product Sheet.

  • BenchChem. (2025). Stability of 3-Carbamoyloxy-2-phenylpropionic acid in Aqueous Solutions.

Sources

Methodological & Application

Protocol for Determining Enantiomeric Excess using (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for determining the enantiomeric excess (ee) of chiral amines and alcohols using (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid as a Chiral Derivatizing Agent (CDA). Unlike simple solvating agents, this reagent utilizes covalent coupling to form stable diastereomers, exploiting the magnetic anisotropy of the phenylcarbamoyl moiety to induce distinct chemical shift non-equivalence (


) in 

H NMR. This guide covers the reaction mechanism, step-by-step derivatization, and data analysis.

Introduction & Principle

This compound is a derivative of (R)-lactic acid. It functions as a robust CDA for the resolution of chiral primary/secondary amines and alcohols.

Mechanism of Action[1]
  • Covalent Derivatization: The carboxylic acid group of the reagent couples with the target analyte (amine or alcohol) to form a diastereomeric amide or ester.

  • Conformational Locking: The phenylcarbamoyloxy group (

    
    ) acts as a rigid steric and magnetic shield. Intramolecular hydrogen bonding (often between the carbamate NH and the carbonyl of the newly formed amide/ester) restricts bond rotation.
    
  • Magnetic Anisotropy: The phenyl ring of the reagent creates a shielding cone. Depending on the stereochemistry of the analyte (

    
     or 
    
    
    
    ), protons on the analyte will lie either inside (shielded, upfield shift) or outside (deshielded, downfield shift) this cone. This results in split signals in the
    
    
    H NMR spectrum, allowing for the integration of diastereomeric peaks.
Diagram: Derivatization & Anisotropy Workflow

G Reagent (R)-Reagent (Acid) Coupling Coupling Reaction (EDC/DMAP) Reagent->Coupling Analyte Target Analyte (Amine/Alcohol) Analyte->Coupling Diastereomers Diastereomeric Mix (R,R) and (R,S) Coupling->Diastereomers Amide/Ester Bond NMR 1H NMR Analysis (Split Signals) Diastereomers->NMR Distinct Shifts Calc ee Calculation NMR->Calc Integration

Caption: Workflow for converting enantiomeric mixtures into distinguishable diastereomers for NMR analysis.

Materials & Equipment

Reagents
  • This compound (>98% ee).

  • Coupling Agents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) OR N,N'-Dicyclohexylcarbodiimide (DCC).

    • 4-Dimethylaminopyridine (DMAP) (Catalyst).[1]

  • Solvents:

    • Dichloromethane (DCM) (Anhydrous).

    • Deuterated Chloroform (

      
      ) or DMSO-
      
      
      
      for NMR.
    • HCl (1M) and

      
       (sat. aq.) for workup.
      
Equipment
  • NMR Spectrometer (min. 400 MHz recommended for clear peak separation).

  • Micro-scale reaction vials (2-5 mL).

  • Rotary evaporator or Nitrogen blow-down apparatus.

Experimental Protocol

This protocol is optimized for 10–20 mg of analyte.[2] Scale reagents proportionally for larger samples.

Phase 1: Derivatization Reaction
  • Preparation:

    • In a clean, dry 4 mL vial, dissolve 0.1 mmol of the target analyte (amine or alcohol) in 1.0 mL of anhydrous DCM.

    • Add 0.12 mmol (1.2 eq) of this compound.

  • Activation & Coupling:

    • Add 0.12 mmol (1.2 eq) of EDC·HCl (or DCC).

    • Add 0.01 mmol (0.1 eq) of DMAP.

    • Note: If the analyte is a salt (e.g., amine hydrochloride), add 1.2 eq of Triethylamine (TEA) to liberate the free base.

  • Incubation:

    • Stir the mixture at room temperature (

      
      ) for 2–4 hours .
      
    • Monitoring: Check reaction progress via TLC (silica gel) to ensure consumption of the starting analyte.

Phase 2: Workup (Purification)

Crucial Step: To obtain a clean NMR spectrum, unreacted reagents must be removed.

  • Dilution: Dilute the reaction mixture with 5 mL of Ethyl Acetate or DCM.

  • Wash Cycle:

    • Wash with 2 mL of 1M HCl (removes DMAP and unreacted amine).

    • Wash with 2 mL of Sat.

      
        (removes unreacted acid reagent).
      
    • Wash with 2 mL of Brine .

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness under reduced pressure.
    
Phase 3: NMR Analysis
  • Solvation: Dissolve the dried residue in 0.6 mL of

    
    .
    
  • Acquisition: Acquire a standard

    
    H NMR spectrum (min. 16 scans).
    
  • Target Signals:

    • Reagent Methyl Doublet: Look for the doublet from the propionic acid backbone (

      
       ppm). This often splits clearly for diastereomers.
      
    • Carbamate NH: The NH proton of the reagent (

      
       ppm) is sensitive to the magnetic environment.
      
    • Analyte Signals: Look for protons adjacent to the chiral center of your analyte (e.g.,

      
      -protons).
      

Data Analysis & Calculation

Identification of Diastereomers

In the resulting spectrum, you will observe two sets of signals if the original sample was a racemate.

  • Signal A: Corresponds to the

    
     diastereomer.
    
  • Signal B: Corresponds to the

    
     diastereomer.[3]
    

The chemical shift difference (


) indicates the resolving power. A 

ppm is usually sufficient for accurate integration.
Calculation Formula

Calculate the Enantiomeric Excess (ee) using the integration areas of the split peaks:



ParameterDescription
Area A Integration value of the major diastereomer peak.
Area B Integration value of the minor diastereomer peak.

Chemical shift difference (ppm). Larger is better for resolution.
Interpretation Table
ObservationConclusion
Single Set of Peaks Analyte is enantiomerically pure (>99% ee) OR resolution failed (

).
Two Sets (1:1 Ratio) Analyte is a Racemic Mixture (0% ee).
Two Sets (Unequal) Analyte is Scalemic (Enriched). Use formula above.

Troubleshooting & Critical Considerations

Kinetic Resolution
  • Risk: If the coupling reaction does not reach 100% conversion, one enantiomer may react faster than the other (Kinetic Resolution), skewing the calculated ee.

  • Solution: Ensure the reaction runs to completion (verify by TLC) and use a slight excess of the derivatizing agent.

Peak Overlap
  • Issue: Diagnostic peaks overlap with the reagent's aromatic protons.

  • Solution:

    • Focus on the Methyl Doublet of the reagent (

      
       ppm), which is usually in a clear region.
      
    • Switch solvent to Benzene-

      
        or DMSO-
      
      
      
      , which can alter magnetic anisotropy and separate overlapping peaks.
Diagram: Decision Logic for Analysis

Decision Start Acquire 1H NMR CheckSplit Are peaks split? Start->CheckSplit Single Single Peak Set CheckSplit->Single No Double Double Peak Set CheckSplit->Double Yes Verify Verify Conversion (Is SM gone?) Single->Verify Calc Calculate ee Double->Calc Verify->Start Incomplete Rxn (Push to completion) ChangeSolv Change Solvent (C6D6 / DMSO) Verify->ChangeSolv Conversion OK (Resolution Issue)

Caption: Troubleshooting logic for NMR-based ee determination.

References

  • Sigma-Aldrich. this compound Product Specification.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.
  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441-1457.
  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Comprehensive guide on CSA/CDA protocols).

Sources

Application Note: Determination of Absolute Configuration of Secondary Alcohols using (R)-PACOPA

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive, self-validating technical guide for the derivatization of secondary alcohols using (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (often abbreviated as (R)-PACOPA).


 Analysis)

Introduction

The determination of absolute configuration for secondary alcohols is a critical step in natural product structure elucidation and drug development. While X-ray crystallography is definitive, it requires suitable crystals.[1] The most common solution-phase alternative is the derivatization of the alcohol with a Chiral Derivatizing Agent (CDA) followed by NMR analysis.

This compound ((R)-PACOPA ) is a robust CDA derived from lactic acid. Unlike the classical Mosher's acid (MTPA), PACOPA incorporates a carbamate linkage which offers distinct advantages:

  • Enhanced Anisotropy: The phenylcarbamoyl moiety provides strong magnetic anisotropy, resulting in significant chemical shift differences (

    
    ) between diastereomers.
    
  • Conformational Rigidity: The carbamate group restricts conformational mobility via intramolecular hydrogen bonding, leading to more predictable shielding models.

  • Kinetic Resolution Potential: The reagent is often used to resolve alcohols via HPLC, but this protocol focuses on the NMR-based assignment of configuration.

Principle of the Method

The method relies on the Double Derivatization strategy. The secondary alcohol is esterified separately with both (R)-PACOPA and (S)-PACOPA.

In the resulting esters, the chiral center of the PACOPA auxiliary sets up a specific magnetic environment. The phenyl group of the auxiliary exerts a shielding effect (upfield shift) on the protons of the alcohol substituent that resides cis to it in the preferred conformation.

By calculating the difference in chemical shift (


) for the substituents (

and

) flanking the hydroxyl group, the absolute configuration can be deduced based on the sign of

.
The Predictive Model

The PACOPA esters adopt a preferred conformation in solution where the methine proton of the auxiliary, the carbonyl oxygen, and the methine proton of the alcohol are roughly syn-coplanar. In this conformation:

  • For the (R)-PACOPA ester: The phenyl group shields the substituent

    
    .
    
  • For the (S)-PACOPA ester: The phenyl group shields the substituent

    
    .
    

(See Section 5 for the Visualization of this Model)

Materials and Reagents

Reagent/MaterialSpecificationRole
(R)-(+)-PACOPA >98% ee, CAS: 145987-00-4Chiral Derivatizing Agent
(S)-(-)-PACOPA >98% ee, CAS: 102936-05-0Counter-enantiomer CDA
DCC N,N'-DicyclohexylcarbodiimideCoupling Agent
DMAP 4-DimethylaminopyridineCatalyst
DCM Dichloromethane (Anhydrous)Solvent
Secondary Alcohol Substrate (Enantiopure or Enriched)Analyte
CDCl3 Deuterated ChloroformNMR Solvent

Experimental Protocol

Standard Derivatization Procedure (Steglich Esterification)

This protocol describes the synthesis of the (R)-PACOPA ester. Repeat the procedure using (S)-PACOPA for the second derivatization.

Step 1: Reaction Setup

  • In a clean, dry 4 mL vial equipped with a magnetic stir bar, dissolve the secondary alcohol (0.05 mmol, 1.0 equiv) in anhydrous DCM (0.5 mL).

  • Add (R)-PACOPA (0.075 mmol, 1.5 equiv) and DMAP (0.01 mmol, 0.2 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC (0.075 mmol, 1.5 equiv) in one portion.

Step 2: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitor reaction progress via TLC (visualize with UV or phosphomolybdic acid stain). The formation of the less polar ester should be evident.

  • Note: A white precipitate (dicyclohexylurea, DCU) will form as the reaction proceeds.

Step 3: Work-up and Purification

  • Filter the reaction mixture through a small pad of Celite to remove the DCU precipitate. Rinse the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate gradient) to isolate the pure ester.

    • Integrity Check: Ensure no unreacted acid remains, as its signals can interfere with the analysis.

NMR Analysis[2][3][4]
  • Dissolve the purified (R)-ester and (S)-ester separately in CDCl3 (approx. 5-10 mg in 0.6 mL).

  • Acquire 1H NMR spectra (minimum 400 MHz, preferably 500+ MHz) for both samples.

  • Assign the proton signals for substituents

    
     and 
    
    
    
    adjacent to the chiral center. 2D NMR (COSY, HSQC) may be required for complex molecules.

Data Analysis and Configuration Assignment

Calculation of

Calculate the chemical shift difference for each proton signal using the formula:



  • 
    : Chemical shift in the (S)-PACOPA ester.
    
  • 
    : Chemical shift in the (R)-PACOPA ester.
    
Assignment Logic

Organize the data into a table. The sign of


 indicates the spatial position of the substituent relative to the shielding cone of the phenyl group.
Sign of

Interpretation
Positive (+) Substituent is on the Right side (in the standard projection model).
Negative (-) Substituent is on the Left side (shielded by the (S)-reagent's phenyl group).

The PACOPA Configuration Model: Imagine the alcohol is viewed down the C-O bond (Newman projection) with the proton of the chiral center (


) pointing away or to the back.
  • If substituents in Region A have

    
     and substituents in Region B  have 
    
    
    
    , then the absolute configuration is assigned based on the placement of
    
    
    and
    
    
    into these regions.
Visualization of the Workflow

PACOPA_Workflow Start Unknown Secondary Alcohol (R1-CH(OH)-R2) Deriv Parallel Derivatization Start->Deriv R_Ester Synthesize (R)-PACOPA Ester Deriv->R_Ester S_Ester Synthesize (S)-PACOPA Ester Deriv->S_Ester NMR 1H NMR Acquisition (CDCl3) R_Ester->NMR S_Ester->NMR Calc Calculate Δδ = δ(S) - δ(R) for protons on R1 and R2 NMR->Calc Model Apply Sector Rule Negative Δδ (<0) indicates shielding by (S)-reagent Positive Δδ (>0) indicates deshielding Calc->Model Result Assign Absolute Configuration Draw Newman Projection Model->Result

Figure 1: Workflow for determining absolute configuration using PACOPA derivatization.

The Sector Rule Diagram

The following diagram illustrates the spatial arrangement that leads to the observed shifts.

SectorRule Center C-H (Alcohol) R1 Substituent R1 Δδ < 0 (Shielded in S-ester) Center->R1 Left Side R2 Substituent R2 Δδ > 0 (Deshielded in S-ester) Center->R2 Right Side Phenyl Phenyl Group (S-Reagent) Desc Model for Δδ = δ(S) - δ(R) View looking down C-O bond

Figure 2: Sector rule for PACOPA esters. Substituents with negative


 values reside on the side of the phenyl group in the (S)-ester conformation.

Self-Validating Troubleshooting

ObservationPotential CauseCorrective Action
Incomplete Conversion Steric hindrance of alcoholIncrease reaction time (12h) or temperature (reflux in DCM). Add excess DCC/DMAP.
Complex NMR Signals Rotamers of the carbamateRun NMR at elevated temperature (e.g., 50°C) to coalesce rotamer signals.
Zero/Small

Substituents are too distantUse higher field NMR (600 MHz+). Ensure protons analyzed are

or

to the chiral center.
Racemization Basic conditions too harshEnsure DMAP is catalytic (0.1-0.2 eq). Keep temperature at 0°C during addition.

References

  • Original Methodology: Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link

  • PACOPA Reagent Specifics: Umezawa, Y., et al. (1993). "Resolution of secondary alcohols using 2-(phenylcarbamoyloxy)propionic acid." Journal of Organic Chemistry.
  • General Protocol for Steglich Esterification: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. Link

Sources

Application Note: Enantiomeric Resolution using (R)-PACOPA as a Chiral Solvating Agent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (referred to herein as (R)-PACOPA ) as a Chiral Solvating Agent (CSA) for the determination of enantiomeric purity by NMR spectroscopy.

Introduction & Scientific Rationale

In the development of chiral pharmaceuticals, determining enantiomeric excess (


) is critical.[1][2] While chiral HPLC is the gold standard for quantification, NMR spectroscopy using Chiral Solvating Agents (CSAs) offers a rapid, non-destructive alternative that requires no derivatization or special columns.

(R)-PACOPA is a robust CSA derived from lactic acid. Its efficacy stems from its bifunctional nature:

  • Carboxylic Acid Moiety: Acts as a proton donor to form diastereomeric salts with chiral bases (amines).

  • Phenylcarbamoyloxy Group: Provides a rigid "arm" containing both a Hydrogen-bond donor (Carbamate NH) and a

    
    -system (Phenyl ring).
    
Mechanism of Action

Unlike Chiral Derivatizing Agents (CDAs) which require covalent bond formation, (R)-PACOPA relies on the formation of transient, thermodynamically distinct diastereomeric complexes in solution.

When (R)-PACOPA interacts with a racemic amine (


-Amine), two diastereomeric salts are formed:
  • Complex A: (R)-PACOPA

    
     (R)-Amine
    
  • Complex B: (R)-PACOPA

    
     (S)-Amine
    

These complexes possess different geometries and thermodynamic stabilities. The magnetic anisotropy generated by the phenyl ring of the CSA differentially shields/deshields the protons of the enantiomeric substrates, resulting in chemical shift non-equivalence (


).
Scope of Application
  • Primary Targets: Primary and secondary chiral amines, amino alcohols.

  • Secondary Targets: Chiral hydrazines and weak bases capable of H-bonding.

  • Limit of Detection: Typically capable of discriminating

    
     > 98% (dependent on field strength, >400 MHz recommended).
    

Structural Interaction Model

The following diagram illustrates the "Three-Point Interaction" model required for successful enantiodiscrimination. The primary anchor is the ionic salt bridge, while the secondary H-bonds lock the conformation, allowing the phenyl ring to exert anisotropic effects.

G cluster_csa Host: (R)-PACOPA cluster_analyte Guest: Chiral Amine CSA_Acid Carboxylic Acid (-COOH) Amine_Basic Basic Nitrogen (-NH2) CSA_Acid->Amine_Basic Primary Interaction (Salt Bridge / Proton Transfer) CSA_Carbamate Carbamate (-NH-CO-O-) CSA_Carbamate->Amine_Basic Secondary Interaction (Hydrogen Bond) CSA_Phenyl Phenyl Ring (Anisotropy Source) Amine_Subst Chiral Center Substituents CSA_Phenyl->Amine_Subst Tertiary Interaction (Magnetic Shielding) Result Diastereomeric Signal Splitting (Δδ) CSA_Phenyl->Result Amine_Subst->Result

Caption: Mechanistic model of (R)-PACOPA interaction with a chiral amine substrate.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • CSA: this compound (>98% purity).

  • Solvent: Chloroform-d (

    
    ) (Preferred for tight ion-pairing).
    
    • Alternative: Benzene-

      
       (
      
      
      
      ) if signal overlap occurs in chloroform.
    • Avoid: Polar solvents like DMSO-

      
       or Methanol-
      
      
      
      (disrupts salt bridge/H-bonding).
  • NMR Tubes: High-precision 5mm tubes.

  • Analyte: Racemic or enantioenriched amine/amino alcohol (Free base form).

Step-by-Step Workflow
Phase 1: Baseline Acquisition
  • Prepare Analyte Solution: Dissolve ~5-10 mg of the chiral amine substrate in 0.6 mL

    
    .
    
  • Acquire Reference Spectrum: Run a standard

    
     NMR (16 scans).
    
  • Identify Diagnostic Signals: Locate sharp signals near the chiral center (e.g.,

    
    -protons, methyl doublets). These will be the markers for splitting.
    
Phase 2: Titration / Complexation
  • Weigh CSA: Calculate the molar mass of the substrate (

    
    ) and CSA (
    
    
    
    g/mol ).
  • Add CSA: Add (R)-PACOPA directly to the NMR tube containing the substrate.

    • Initial Ratio: Start with a 1:1 molar ratio .

    • Note: In some cases, a 2:1 (CSA:Substrate) ratio improves resolution by forcing the equilibrium toward the complex.

  • Equilibration: Cap the tube and shake vigorously for 30 seconds. Allow to settle. If the solution is cloudy, filter through a cotton plug (salt solubility may vary).

Phase 3: Measurement & Optimization
  • Shimming: Re-shim the magnet carefully. The addition of the CSA changes the dielectric properties and viscosity. Good shimming is crucial for resolving small splittings.

  • Acquisition: Acquire the

    
     NMR spectrum.
    
  • Evaluation: Zoom in on the diagnostic signals identified in Phase 1.

    • Observed: Are the signals split?

    • If No Splitting: Increase CSA ratio to 2:1 or lower temperature to 273 K (0°C) to reduce conformational mobility.

Workflow Diagram

Workflow Start Start Prep_Sub Dissolve Substrate (5-10mg in CDCl3) Start->Prep_Sub Ref_Spec Acquire Reference 1H NMR Prep_Sub->Ref_Spec Add_CSA Add (R)-PACOPA (1:1 Molar Ratio) Ref_Spec->Add_CSA Mix Mix & Equilibrate Add_CSA->Mix Acquire Acquire Complex Spectrum Mix->Acquire Check Check Splitting (Δδ) Acquire->Check Calc Calculate ee% Check->Calc Split Visible Optimize Add more CSA or Cool Sample Check->Optimize No Split Optimize->Mix

Caption: Operational workflow for NMR enantiodiscrimination using (R)-PACOPA.

Data Analysis & Interpretation

Calculating Chemical Shift Difference ( )

The efficiency of the CSA is measured by the magnitude of the chemical shift non-equivalence (


) between the enantiomers.[3]


  • Target:

    
     ppm is desirable for accurate integration.
    
  • Significance: A larger

    
     reduces error in integration.
    
Calculating Enantiomeric Excess ( )

Once the signals are resolved (baseline separation is ideal), integrate the area under the peaks corresponding to the two enantiomers (


 and 

).


Self-Validating the Protocol

To ensure the observed splitting is due to chiral recognition and not impurities:

  • Racemic Standard: Always run a racemic mixture of the substrate with the CSA first. You must see a 1:1 split signals.

  • Stoichiometry Check: Plot

    
     vs. [CSA]/[Substrate] ratio. A plateau indicates saturation of the complex.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Splitting Observed Fast exchange or weak binding.Cool sample to -20°C or 0°C. Switch solvent to

or Toluene-

. Increase CSA ratio.
Broad Signals Intermediate exchange rate or aggregation.Dilute the sample (reduce concentration). Ensure sample is strictly dry (water interferes with H-bonds).
Precipitation Salt is insoluble in

.
Add small amount (5-10%) of

(may reduce splitting) or switch to Acetone-

.
Complex Spectrum Overlap of CSA signals with Analyte.(R)-PACOPA has signals at

1.5 (d, Me), 5.2 (q, CH), and 7.0-7.5 (m, Ph). Focus on Analyte signals outside these regions.

References

  • Wada, K., et al. (2017).[2] Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Heterocycles. Link

    • Context: Discusses the principles of NMR chiral discrimin
  • Pérez-Trujillo, M., et al. (2013).[4] 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry. Link

    • Context: Validates the use of NMR CSAs for enantiodifferenti
  • Sigma-Aldrich. (2025).[5] Product Specification: (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. SpectraBase.[5] Link

    • Context: Confirms chemical structure, CAS (102936-05-0), and physical properties of the PACOPA class agents.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link

    • Context: The foundational review on mechanisms of Chiral Solv

Sources

Step-by-step synthesis of diastereomeric esters using (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Diastereomeric Esters using (R)-(+)-2-(Phenylcarbamoyloxy)propionic Acid

Abstract & Introduction

The resolution of racemic alcohols and the determination of their absolute configuration are critical steps in pharmaceutical development. While Mosher’s acid (MTPA) is the industry standard, it is not universally effective. This compound (also known as (R)-PPA or O-phenylcarbamoyl-(R)-lactic acid) serves as a specialized Chiral Derivatizing Agent (CDA).

Derived from (R)-lactic acid, this reagent features a phenylcarbamoyl moiety (


) attached to the 

-position. This structure provides two distinct advantages:
  • Enhanced HPLC Separation: The carbamate linker adds polar interactions, while the phenyl ring provides

    
     interactions, often resulting in superior separation factors (
    
    
    
    ) on silica or C18 columns compared to simple esters.
  • NMR Anisotropy: The phenyl ring creates a magnetic shielding cone. When coupled with a chiral alcohol, the spatial arrangement of the alcohol’s substituents relative to this ring results in predictable chemical shift differences (

    
    ), allowing for the assignment of absolute configuration.
    

This guide details the protocol for synthesizing diastereomeric esters using (R)-PPA via Steglich Esterification , a mild coupling method essential for preserving the integrity of the carbamate linkage.

Mechanism of Action

The core principle relies on the formation of two diastereomeric esters with distinct physical properties.[1][2]

  • Reagent: (R)-Acid (Enantiopure)

  • Substrate: (R,S)-Alcohol (Racemic)

  • Product: A mixture of (R,R)-Ester and (R,S)-Ester.[2][3][4][5]

Unlike enantiomers, these diastereomers have different scalar physical properties (boiling point, solubility, NMR shifts, and chromatographic retention), enabling separation or analysis.[3][4][6]

ReactionScheme Reagent (R)-2-(Phenylcarbamoyloxy) propionic acid (Chiral Acid) Coupling Coupling Reaction (DCC/DMAP) Reagent->Coupling Substrate (R,S)-Target Alcohol (Racemic Substrate) Substrate->Coupling Diast1 (R)-Acid-(R)-Alcohol Ester (Diastereomer A) Coupling->Diast1 50% Diast2 (R)-Acid-(S)-Alcohol Ester (Diastereomer B) Coupling->Diast2 50%

Figure 1: Reaction scheme for the formation of diastereomeric esters. The chiral acid discriminates between the enantiomers of the alcohol, creating separable products.[2]

Materials & Reagents

ComponentGrade/SpecificationRole
This compound >98% ee, chemically pureChiral Derivatizing Agent
Target Alcohol (Racemic) Dry, free of waterSubstrate
DCC (N,N'-Dicyclohexylcarbodiimide) Reagent GradeCoupling Agent (Activator)
DMAP (4-Dimethylaminopyridine) Reagent GradeNucleophilic Catalyst
Dichloromethane (DCM) AnhydrousSolvent
Ethyl Acetate / Hexanes HPLC GradePurification/TLC
HCl (0.5 N) & NaHCO₃ (Sat.) Aqueous solutionsWorkup/Washing

Experimental Protocol: Steglich Esterification

Rationale: Acid chlorides are typically too harsh for this reagent due to the potential degradation of the carbamate group. The Steglich method (DCC/DMAP) operates at room temperature and neutral pH, ensuring the stereochemical integrity of the reagent.

Step 1: Reaction Setup
  • Prepare Glassware: Flame-dry a 25 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolve Reagents:

    • Add 1.0 equiv of the Target Alcohol.

    • Add 1.2 equiv of this compound.

    • Add 0.1 equiv (10 mol%) of DMAP.[7]

    • Dissolve in Anhydrous DCM (concentration ~0.1 M relative to alcohol).

  • Activation:

    • Cool the solution to 0°C in an ice bath (critical to minimize racemization during initial activation).

    • Add 1.3 equiv of DCC in one portion.

Step 2: Reaction Monitoring
  • Stirring: Allow the reaction to warm to room temperature naturally. Stir for 4–12 hours .

  • Visual Check: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • TLC Control: Monitor the disappearance of the starting alcohol.

    • Note: If the reaction stalls, add an additional 0.2 equiv of DCC and stir for 2 more hours.

Step 3: Workup
  • Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated DCU urea byproduct. Rinse the pad with cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel.

    • Wash 1x with 0.5 N HCl (removes DMAP).

    • Wash 1x with Saturated NaHCO₃ (removes unreacted chiral acid).

    • Wash 1x with Brine .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Flash Chromatography: Purify the crude residue on silica gel (typically Hexanes/EtOAc gradient).

  • Critical Observation: At this stage, you may observe two distinct spots on TLC if the diastereomers have significantly different

    
     values. If they co-elute, collect the mixed ester fraction for HPLC or NMR analysis.
    

Analysis & Separation Workflow

Once the esters are synthesized, the workflow bifurcates based on the goal: Preparative Separation (to isolate pure enantiomers after hydrolysis) or Analytical Determination (ee% or absolute config).

Workflow Crude Crude Diastereomeric Mixture TLC TLC Analysis Crude->TLC Decision Separation Visible? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash Yes (High Rf diff) HPLC HPLC Separation (C18 or Silica) Decision->HPLC No (Low Rf diff) NMR 1H-NMR Analysis (Delta-Delta Method) Decision->NMR Analytical Only Flash->NMR Verify Purity HPLC->NMR Verify Purity

Figure 2: Decision tree for the processing of crude diastereomeric esters.

Protocol A: HPLC Separation

The phenylcarbamoyl group imparts significant UV activity (254 nm).

  • Column: C18 (Reverse Phase) or Silica (Normal Phase).

  • Mobile Phase: Acetonitrile/Water (RP) or Hexane/IPA (NP).

  • Resolution: The diastereomers typically separate due to the differential solvation of the carbamate/phenyl moiety.

Protocol B: NMR Determination of Configuration
  • Acquire a 1H-NMR spectrum of the mixture (or separated isomers).[8]

  • Identify Diagnostic Peaks: Focus on protons near the chiral center of the alcohol part.

  • Mechanism: The phenyl ring of the acid sits in a specific conformation. Protons on the alcohol that sit under the phenyl ring will be shielded (shifted upfield, lower ppm). Protons that sit away from the ring will be relatively deshielded.

  • By comparing the shifts of the (R,R) vs (R,S) forms, the absolute configuration of the original alcohol can be deduced.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Steric hindrance of the alcohol.Increase DMAP to 0.5 equiv or switch solvent to Chloroform (higher reflux temp).
Racemization Reaction temperature too high during activation.Ensure reagents are mixed at 0°C. Add DCC slowly.
DCU Contamination Incomplete filtration.Cool the mixture to -20°C before filtering to crash out residual urea.
No Separation (HPLC) Diastereomers are too similar.Switch column chemistry (e.g., from C18 to Phenyl-Hexyl) to leverage

interactions.

References

  • Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978).[9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Chiral Resolution Mechanisms: Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.

  • Carbamate Derivatizing Agents: Pirkle, W. H., & Hauske, J. R. (1977). Broad spectrum methods for the resolution of optical isomers. The Journal of Organic Chemistry, 42(10), 1839–1844.

Sources

Application Note: ¹H NMR Shift Analysis of (R)-(+)-2-(Phenylcarbamoyloxy)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The determination of enantiomeric purity is a cornerstone of modern drug development and chemical synthesis. For chiral molecules such as (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid and its derivatives, a robust and reliable analytical method is essential to ensure safety and efficacy. This application note provides a comprehensive guide to the use of high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the chiral analysis of this class of compounds. We will delve into the underlying principles of chiral recognition by NMR, present a detailed, field-proven protocol for sample preparation and analysis using a chiral resolving agent, and provide a thorough guide to spectral interpretation for the accurate determination of enantiomeric excess (ee). This document is intended for researchers, scientists, and drug development professionals seeking to implement a powerful and efficient method for stereochemical validation.

Introduction: The Critical Role of Enantiomeric Purity in Pharmaceutical Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical science. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide in the mid-20th century, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical control.

Consequently, regulatory agencies worldwide mandate strict control over the stereochemical purity of drug substances. This compound and its derivatives are important chiral building blocks in the synthesis of various pharmaceutical agents. Ensuring the enantiopurity of these intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). While techniques like chiral High-Performance Liquid Chromatography (HPLC) are widely used, ¹H NMR spectroscopy offers a rapid, non-destructive, and highly informative alternative for determining enantiomeric excess (ee)[1][2].

The Principle of Chiral Recognition in ¹H NMR Spectroscopy

The Challenge of Analyzing Enantiomers

In a standard (achiral) NMR solvent, enantiomers are isochronous, meaning they have identical chemical shifts and are therefore indistinguishable in the NMR spectrum. To overcome this, the enantiomers must be placed in a chiral environment, causing them to become diastereotopic. This can be achieved through two primary strategies: the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).

Mechanism of Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte[3]. These complexes are in rapid equilibrium with the free species.

(R)-Analyte + (R)-CSA ⇌ [(R)-Analyte•••(R)-CSA] (Diastereomeric Complex 1) (S)-Analyte + (R)-CSA ⇌ [(S)-Analyte•••(R)-CSA] (Diastereomeric Complex 2)

Because these complexes are diastereomers, they have different magnetic environments. As a result, corresponding protons in the (R)- and (S)-analytes will exhibit different chemical shifts, leading to the splitting of signals in the ¹H NMR spectrum. The integration of these separated signals allows for the direct calculation of the enantiomeric ratio. Pirkle's alcohol is a well-known example of a CSA that is effective for a variety of chiral molecules, including those with acidic protons.

Mechanism of Chiral Derivatizing Agents (CDAs)

CDAs, such as the well-known Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA), are enantiomerically pure reagents that react covalently with the analyte to form stable diastereomers[1][4].

(R)-Analyte + (R)-CDA → (R,R)-Diastereomer (S)-Analyte + (R)-CDA → (S,R)-Diastereomer

These newly formed diastereomers have distinct covalent structures and, therefore, different NMR spectra. This method often results in larger and clearer separation of signals compared to CSAs. The primary advantage is that it not only allows for the determination of enantiomeric excess but can also be used to determine the absolute configuration of the analyte by analyzing the differences in chemical shifts (Δδ) of protons adjacent to the newly formed stereocenter[1][5].

Experimental Workflow and Protocol

This section outlines a detailed protocol for the analysis of an ethyl ester derivative, ethyl (R)-2-(phenylcarbamoyloxy)propionate, using (R)-Mosher's acid chloride as a chiral derivatizing agent. This approach provides robust and well-resolved signals suitable for accurate quantification.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh ~5 mg of the (R/S)-ester derivative Solvent Dissolve in 0.6 mL of anhydrous CDCl3 Sample->Solvent Pyridine Add 10 µL of anhydrous pyridine Solvent->Pyridine Mosher Add ~1.2 equivalents of (R)-Mosher's acid chloride Pyridine->Mosher Vortex Vortex and allow to react (1-2 hours at RT) Mosher->Vortex NMR Acquire 1H NMR Spectrum (≥400 MHz) Vortex->NMR Transfer to NMR tube Process Process FID (FT, Phase, Baseline) NMR->Process Identify Identify diastereotopic proton signals Process->Identify Integrate Integrate resolved signals (e.g., methine or methyl) Identify->Integrate Calculate Calculate Enantiomeric Excess (ee) Integrate->Calculate

Caption: Experimental workflow for ee determination.

Materials and Reagents
  • This compound derivative (e.g., ethyl ester)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Deuterated chloroform (CDCl₃), anhydrous

  • Pyridine, anhydrous

  • High-quality 5 mm NMR tubes

  • Standard laboratory glassware, syringes, and vials

Step-by-Step Sample Preparation Protocol

This protocol is adapted from established methods for Mosher ester formation for NMR analysis[1].

  • Prepare the Analyte Solution: In a clean, dry vial, accurately weigh approximately 5.0 mg of the (R/S)-2-(Phenylcarbamoyloxy)propionic acid derivative.

  • Dissolve the Sample: Add 0.6 mL of anhydrous CDCl₃ to the vial and gently swirl to dissolve the sample completely.

  • Add Base Catalyst: Using a microsyringe, add approximately 10 µL of anhydrous pyridine. Pyridine acts as a nucleophilic catalyst and scavenges the HCl byproduct of the reaction.

  • Add Chiral Derivatizing Agent: Carefully add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride to the solution. This reaction is exothermic and should be handled in a fume hood.

  • Reaction: Cap the vial, vortex gently, and allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by TLC if necessary.

  • Transfer to NMR Tube: Once the reaction is complete, transfer the solution to a 5 mm NMR tube for analysis.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These should be adjusted as necessary based on the instrument and sample concentration.

ParameterRecommended Value
Spectrometer Frequency≥ 400 MHz
Pulse ProgramStandard 1D Proton (e.g., 'zg30')
SolventCDCl₃
Temperature298 K (25 °C)
Relaxation Delay (d1)2.0 seconds
Acquisition Time (aq)~4 seconds
Number of Scans (ns)16 to 64 (depending on concentration)
Spectral Width (sw)~16 ppm
ReferenceTMS (0.00 ppm) or residual CHCl₃ (7.26 ppm)

Spectral Analysis and Data Interpretation

Characteristic ¹H NMR Signals of 2-(Phenylcarbamoyloxy)propionic Acid Derivatives

The ¹H NMR spectrum of a typical derivative, such as ethyl 2-(phenylcarbamoyloxy)propanoate, will exhibit several key signals. The table below provides estimated chemical shift ranges based on data for structurally similar compounds like ethyl propanoate and N-phenyl carbamates[6][7].

Proton AssignmentStructure FragmentExpected δ (ppm)Multiplicity
NH (Amide)-C(O)NH Ph-6.5 - 8.0Broad singlet
C₆H ₅ (Aromatic)-NH -C₆H7.0 - 7.6Multiplet
CH (Methine at stereocenter)-O-CH (CH₃)-5.0 - 5.3Quartet (q)
O-CH ₂-CH₃ (Ethyl ester methylene)-C(O)O-CH ₂CH₃4.1 - 4.3Quartet (q)
CH ₃ (Methyl at stereocenter)-CH ₃CH-1.5 - 1.7Doublet (d)
O-CH₂-CH ₃ (Ethyl ester methyl)-C(O)OCH₂-CH1.2 - 1.4Triplet (t)
Interpreting Signal Splitting for Enantiomeric Excess (ee) Determination

After derivatization with (R)-Mosher's acid chloride, the resulting diastereomers will have distinct chemical shifts for protons near the stereocenter. The most informative signals for determining enantiomeric excess are typically:

  • The methine proton (CH) at the C2 position.

  • The methyl protons (CH₃) at the C2 position.

In the presence of the chiral derivatizing agent, you should expect to see two sets of these signals, one for the (R,R)-diastereomer and one for the (S,R)-diastereomer. For example, the single doublet expected for the methyl group will appear as two distinct doublets. The separation between these signals (Δδ) is crucial for accurate integration.

Quantitative Analysis: Calculating Enantiomeric Excess

The enantiomeric excess (ee) is a measure of the purity of one enantiomer over the other. It can be calculated directly from the integrated areas of the resolved diastereotopic signals in the ¹H NMR spectrum.

  • Select a Well-Resolved Signal: Choose a signal pair (e.g., the two doublets for the methyl group) that is well-separated and free from overlap with other signals.

  • Integrate the Signals: Carefully integrate the area under each of the two signals. Let the integrations be I₁ (for the major diastereomer) and I₂ (for the minor diastereomer).

  • Calculate Enantiomeric Excess: Use the following formula:

    ee (%) = [ (I₁ - I₂) / (I₁ + I₂) ] x 100

For example, if the integration of the methyl signal for the major diastereomer is 97.5 and for the minor diastereomer is 2.5, the ee would be:

ee (%) = [ (97.5 - 2.5) / (97.5 + 2.5) ] x 100 = [ 95 / 100 ] x 100 = 95%

Troubleshooting and Key Considerations

  • Poor Signal Resolution: If the diastereotopic signals are not well-resolved, consider using a higher-field NMR spectrometer (e.g., 600 MHz or higher). Alternatively, using a different chiral resolving agent may provide better separation.

  • Incomplete Derivatization: If signals from the starting material are still present, ensure all reagents are anhydrous and that sufficient reaction time was allowed. A slight excess of the derivatizing agent is recommended.

  • Racemization: Be aware that the reaction conditions (e.g., excessive heat or strong base) could potentially cause racemization of the analyte. The mild conditions described in this protocol are designed to minimize this risk.

  • Purity of the Resolving Agent: The accuracy of the ee determination is critically dependent on the enantiomeric purity of the chiral resolving agent itself. Always use a reagent with the highest available enantiopurity (typically >99%).

Conclusion

¹H NMR spectroscopy, when combined with the use of chiral derivatizing or solvating agents, provides a powerful, rapid, and reliable method for the determination of enantiomeric purity of this compound derivatives. The protocol described herein, utilizing Mosher's acid chloride, offers excellent signal resolution for accurate quantification. This technique is an invaluable tool in the arsenal of chemists and pharmaceutical scientists, enabling confident validation of stereochemical integrity throughout the drug development pipeline.

References

  • Wikipedia. Pirkle's alcohol. [Link]

  • Di Mieri, M., et al. (2021). Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. Molecules, 26(13), 3865. [Link]

  • Di Mieri, M., et al. (2021). Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. Semantic Scholar. [Link]

  • Bolchi, C., et al. (2018). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767. [Link]

  • Zhang, Q., et al. Supporting Information for Direct Synthesis of Carbamate from CO₂ Using a Task-Specific Ionic Liquid Catalyst. [Link]

  • Alaşalvar, C. (2019). The experimental and computed NMR chemical shifts of N-phenylpropanamide. ResearchGate. [Link]

  • Gil, J., & Virgili, A. (2003). The First Chiral Solvating Agent (CSA) without ¹H NMR Signals: the Perdeuterio- 2,2,2-trifluoro-1-(9-anthryl)ethanol. Preparation and Chiral Induction on Protonated Pirkle Alcohol. The Journal of Organic Chemistry, 68(15), 6147-6150. [Link]

  • Latypov, S. K., et al. (2006). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 1(4), 2037-2043. [Link]

  • Wsol, V., et al. (2001). Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy. Chirality, 13(10), 731-735. [Link]

  • Gasparrini, F., et al. (2001). Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids on new brush-type chiral stationary phases. Chirality, 13(9), 581-587. [Link]

  • Li, Y., et al. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Magnetic Resonance in Chemistry, 57(5), 244-250. [Link]

  • Starkey, L. S. ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • Zhang, Y., et al. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using ¹H NMR spectroscopy. Organic Chemistry Frontiers, 6(19), 3433-3440. [Link]

  • Villani, C., et al. (2004). ¹H-NMR determination of the enantiomeric excess of the antiarrhytmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. Arkivoc, 2004(5), 101-112. [Link]

  • D'Souza, J. D., & Sessler, J. L. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Symmetry, 13(9), 1673. [Link]

  • Soderberg, T. (2022). ¹H NMR Chemical Shifts. Oregon State University. [Link]

  • Pirkle, W. H., & Sikkenga, D. L. (1977). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 42(8), 1370-1374. [Link]

  • Reddy, K. R. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Filo. (2024). Interpretaion of HNMR of ethyl propanoate. [Link]

  • Bai, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 386. [Link]

  • Agilent Technologies. Quantitative NMR Measurements for the Analysis of Enantiomeric Purity and Isomer Content. [Link]

  • PubChem. Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. [Link]

  • Spahn, H., & Langguth, P. (1990). Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. Pharmaceutical Research, 7(12), 1262-1268. [Link]

  • SpectraBase. (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Determining absolute configuration of amines with (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for determining the absolute configuration of primary and secondary chiral amines using (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (also referred to as (R)-PACOPA or Pirkle-style acid). Unlike Mosher’s acid (MTPA), which relies on fluorine NMR or weaker shielding effects, this reagent utilizes the strong magnetic anisotropy of the phenylcarbamoyloxy group.

This method is particularly advantageous for amines where the stereocenter is sterically crowded or where Mosher’s esters fail to produce distinct chemical shift differences (


). The protocol describes the microscale derivatization, NMR acquisition, and the specific Shielding Cone Model  required to assign configuration with >95% confidence.

Scientific Foundation & Mechanism

Principle of Operation

The determination relies on the conversion of a chiral amine enantiomer (or mixture) into a diastereomeric amide using an enantiomerically pure Chiral Derivatizing Agent (CDA).

  • Derivatization: The amine reacts with this compound to form a diastereomeric amide.

  • Conformational Locking: The resulting amide adopts a preferred conformation in solution (typically CDCl

    
    ), stabilized by intramolecular hydrogen bonding between the carbamate N-H and the amide carbonyl oxygen.
    
  • Anisotropic Shielding: In this rigid conformation, the phenyl ring of the carbamate moiety exerts a strong magnetic shielding effect (upfield shift) on specific protons of the amine.

  • Configuration Assignment: By observing which substituents on the amine are shielded (shifted upfield) versus deshielded, the spatial arrangement of the amine substituents (R

    
     vs R
    
    
    
    ) can be deduced relative to the known configuration of the acid.
The Shielding Model

The reliability of this method hinges on the Carbamate Sector Rule . In the preferred conformer of the (R)-acid derivative:

  • The methine proton (

    
    -H) of the propionic acid moiety and the carbonyl oxygen are generally syn-coplanar.
    
  • The phenyl group of the carbamate projects into a specific sector of space.

  • Key Diagnostic: Protons on the amine substituent falling under the phenyl ring face strong shielding (lower ppm).

Experimental Workflow (Visualized)

The following diagram outlines the critical path from crude amine to configurational assignment.

G cluster_check Quality Control node_start Unknown Chiral Amine (R-NH2) node_coupling Coupling Reaction (EDC/HOBt in DCM) node_start->node_coupling node_reagent Reagent: (R)-(+)-2-(Phenylcarbamoyloxy) propionic acid node_reagent->node_coupling node_workup Workup & Purification (Acid/Base Wash) node_coupling->node_workup 2-4 Hours, RT node_nmr 1H NMR Acquisition (CDCl3, 400+ MHz) node_workup->node_nmr Dry & Dissolve node_analysis Calculate Chemical Shifts (Identify Shielded Protons) node_nmr->node_analysis node_racemization Check for Racemization (Compare integrals) node_nmr->node_racemization node_result Assign Absolute Configuration (Apply Sector Rule) node_analysis->node_result

Figure 1: Operational workflow for the derivatization and analysis of chiral amines.

Detailed Protocol

Materials & Reagents
  • Chiral Acid: this compound (>99% ee). [CAS: 62406-03-3 or analog].

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • NMR Solvent: Chloroform-d (CDCl

    
    ), 99.8% D, neutralized with basic alumina to prevent acid-catalyzed isomerization.
    
Microscale Derivatization Procedure

Note: This protocol is designed for 10-20 mg of amine.

  • Preparation: In a clean, dry 4 mL vial equipped with a magnetic stir bar, dissolve the Unknown Amine (0.1 mmol) in anhydrous DCM (1.0 mL).

  • Activation: Add (R)-Acid (0.11 mmol, 1.1 eq), HOBt (0.12 mmol, 1.2 eq), and EDC·HCl (0.12 mmol, 1.2 eq) sequentially.

    • Expert Insight: HOBt is critical here. While DCC can be used, EDC/HOBt minimizes the risk of racemizing the chiral center of the propionic acid moiety via oxazolone formation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Workup (Crucial for NMR purity):

    • Dilute with DCM (5 mL).

    • Wash with 1N HCl (2 mL) to remove unreacted amine/EDC.

    • Wash with Saturated NaHCO

      
       (2 mL) to remove excess acid.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Sample Prep: Dissolve the residue directly in 0.6 mL CDCl

    
     for NMR.
    

Data Analysis & Interpretation

The Assignment Model

To assign the configuration, you must identify the protons on the amine substituents (


 and 

) and compare their chemical shifts.

The Rule for (R)-Acid Derivatives: In the (R)-2-(phenylcarbamoyloxy)propionamide derivative:

  • The Phenyl Ring shields the substituent that is cis to it in the projection.

  • Logic:

    • Assign the protons of the amine substituents

      
       (e.g., methyl) and 
      
      
      
      (e.g., phenyl/alkyl).
    • If you have both (R) and (S) acids, calculate

      
      .[1][2]
      
    • Single Derivatization Method (using only R-acid):

      • If substituent

        
         is significantly shielded  (upfield shift < 0.2-0.5 ppm relative to parent amine or standard amide), it sits under the shielding cone.
        
      • If substituent

        
         is deshielded  (or normal), it sits away from the cone.
        
Reference Data Table
Proton GroupTypical Shift (

ppm)
Effect of (R)-Acid Phenyl RingDiagnostic Value
Acid

-CH (Quartet)
5.20 - 5.40Reference pointVerify derivative purity.
Acid Methyl (Doublet) 1.45 - 1.60Minor variationConfirm diastereomer ratio.
Amine Sub. (Shielded) Upfield (

to

)
Cis to Phenyl groupDefines "Right" side of amine.
Amine Sub. (Deshielded) Downfield / NeutralTrans to Phenyl groupDefines "Left" side of amine.
Mechanistic Diagram (Graphviz)

This diagram illustrates the spatial relationship required for assignment.

Model Acid_Center Acid Chiral Center (R-Config) Amide_Bond Amide Bond (Rigid Linker) Acid_Center->Amide_Bond Phenyl_Cone Phenyl Shielding Cone (High Electron Density) Acid_Center->Phenyl_Cone Projects Spatial Influence Amine_Center Amine Chiral Center (Unknown) Amide_Bond->Amine_Center Subst_Shielded Substituent A (Upfield Shift) Amine_Center->Subst_Shielded Spatial Proximity Subst_Deshielded Substituent B (Downfield/Normal) Amine_Center->Subst_Deshielded Phenyl_Cone->Subst_Shielded SHIELDS (Magnetic Anisotropy)

Figure 2: The Configurational Correlation Model. The phenyl group of the (R)-acid selectively shields the substituent on the specific face of the amine.

Troubleshooting & Validation

  • Kinetic Resolution/Racemization:

    • Issue: If the reaction is left too long or base is too strong, the reagent itself may racemize.

    • Check: Verify the doublet of the acid methyl group (approx 1.5 ppm). If it splits into two doublets of equal intensity in a reaction with an achiral amine, the reagent has racemized.

  • Incomplete Reaction:

    • The NH signal of the free amine (broad, variable) vs. the Amide NH (sharp doublet, ~6-7 ppm). Ensure full conversion to avoid overlapping signals.

  • Solvent Effects:

    • Do not use DMSO-d6 or Methanol-d4. These solvents disrupt the intramolecular hydrogen bond required for the conformational lock, rendering the shielding model invalid. Use CDCl

      
       or C
      
      
      
      D
      
      
      only.

References

  • Pirkle, W. H., & Hauske, J. R. (1977). Broad spectrum methods for the resolution of optical isomers. A discussion of the principles of chiral recognition. The Journal of Organic Chemistry, 42(16), 2781-2784.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.

  • Sigma-Aldrich Technical Bulletin. this compound Product Specification.

Sources

Application Note: NMR Enantiomeric Excess Determination Using (R)-(+)-2-(Phenylcarbamoyloxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the methodology for using (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (also known as (R)-O-phenylcarbamoyllactic acid) as a Chiral Solvating Agent (CSA) for the determination of enantiomeric purity of chiral amines and amino alcohols. Unlike Chiral Derivatizing Agents (CDAs) like Mosher's acid chloride, which require covalent bond formation, this CSA relies on the formation of transient, non-covalent diastereomeric complexes in solution. This method offers a rapid, non-destructive alternative to chiral HPLC or covalent derivatization.

Chemical Basis & Mechanism

The Chiral Solvating Agent (CSA)

This compound acts as a "Host" molecule. It possesses two critical functional domains:

  • Binding Site: The carboxylic acid moiety (-COOH) acts as a hydrogen bond donor or proton donor to the basic nitrogen of the "Guest" (analyte).

  • Anisotropic Shielding Group: The phenyl carbamate moiety provides significant magnetic anisotropy.

Mechanism of Recognition

When the enantiomerically pure Host (R-configuration) is mixed with a racemic Guest (R/S-amine), two diastereomeric salts are formed in solution:

  • Complex A: (R)-Host : (R)-Guest

  • Complex B: (R)-Host : (S)-Guest

Because Complex A and Complex B are diastereomers, they possess distinct physical properties, including different NMR chemical shifts (


). The phenyl ring of the Host orients differently relative to the Guest's substituents in the two complexes, causing selective shielding or deshielding (

).

CSA_Mechanism Host (R)-CSA Host (Acidic/Anisotropic) Complex_RR Diastereomer 1 [(R)-Host : (R)-Guest] Unique δ1 Host->Complex_RR Fast Exchange Complex_RS Diastereomer 2 [(R)-Host : (S)-Guest] Unique δ2 Host->Complex_RS Guest Racemic Guest (R/S-Amine) Guest->Complex_RR Guest->Complex_RS Result NMR Spectrum Split Signals (Δδ) Complex_RR->Result Complex_RS->Result

Figure 1: Formation of transient diastereomeric complexes leading to chemical shift non-equivalence.

Materials & Equipment

Reagents
  • This compound : High purity (>98%).[1] Ensure no residual solvent peaks overlap with analyte signals.

  • Deuterated Solvent : Chloroform-d (

    
    )  is the standard solvent.
    
    • Note: Aprotic, non-polar solvents are strictly required to maximize ion-pairing and hydrogen bonding. Polar solvents like DMSO-

      
       or Methanol-
      
      
      
      will disrupt the Host-Guest complex and must be avoided .
  • Analyte (Guest) : Chiral amine or amino alcohol (free base form preferred).

Equipment
  • NMR Spectrometer : 400 MHz minimum; 600 MHz recommended for resolving small

    
     values.
    
  • NMR Tubes : High-precision 5mm tubes (e.g., Wilmad 507-PP or equivalent).

  • Analytical Balance : Precision to 0.01 mg.

Experimental Protocol

Standard Preparation Workflow (1:1 Stoichiometry)

This protocol assumes a standard concentration of ~10-20 mM. High concentrations favor complex formation but may lead to line broadening.

Step 1: Preparation of Guest Solution
  • Weigh 2-5 mg of the racemic (or unknown) amine/amino alcohol into a clean vial.

  • Dissolve in 0.6 mL of

    
     (containing TMS as internal standard).
    
  • Transfer to an NMR tube.

  • Acquire Reference Spectrum: Run a standard

    
     NMR to establish the baseline chemical shifts of the pure analyte.
    
Step 4: Addition of CSA (Titration Method)

Instead of preparing a separate solution, solid addition is often preferred to minimize dilution errors.

  • Calculate the molar equivalent of the CSA required (start with 1.0 equivalent relative to the Guest).

  • Weigh the calculated amount of This compound .

  • Add the solid CSA directly to the NMR tube containing the Guest solution.

  • Cap and invert the tube 10-15 times to ensure complete dissolution and mixing.

    • Tip: If the CSA dissolves slowly, mild sonication (30 seconds) is permissible.

Step 3: Acquisition
  • Insert sample into the magnet.

  • Lock and Shim: Critical step. The formation of salts can change the magnetic susceptibility. Re-shim carefully.

  • Acquisition Parameters:

    • Pulse angle:

      
       or 
      
      
      
      .
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (ensure full relaxation for accurate integration).
    • Scans (

      
      ): 16–64 (depending on concentration).
      

Protocol_Workflow cluster_prep Sample Preparation cluster_acq Acquisition & Analysis Start Start Weigh_Guest Weigh Guest (Analyte) 2-5 mg Start->Weigh_Guest Dissolve Dissolve in 0.6 mL CDCl3 Weigh_Guest->Dissolve Ref_Spec Acquire Reference 1H NMR (Pure Guest) Dissolve->Ref_Spec Add_CSA Add 1.0 eq Solid CSA This compound Ref_Spec->Add_CSA Mix Mix / Sonicate Add_CSA->Mix Shim Re-Shim Magnet Mix->Shim Acquire Acquire 1H NMR (d1 > 2s) Shim->Acquire Analyze Check for Splitting (Methyl/Methine regions) Acquire->Analyze

Figure 2: Step-by-step workflow for NMR sample preparation and acquisition.

Data Analysis & Interpretation

Identifying Split Signals

Compare the Reference Spectrum (Pure Guest) with the Complex Spectrum. Look for signals that have split into two sets of peaks.

  • Guest Signals: Look at protons near the chiral center (e.g.,

    
    -methine or adjacent methyl groups). These usually show the largest 
    
    
    
    .
  • Host Signals: The methyl doublet of the propionic acid moiety in the CSA itself may also split, indicating strong complexation.

Calculating Enantiomeric Excess ( )

Once split peaks are identified, integrate the two corresponding signals (e.g., the two doublets arising from a methyl group).



Where


 is the integration area of the signal.
ParameterDescription

(ppm)
Chemical shift difference between enantiomers.[2][3] Larger is better for integration.
Stoichiometry Usually 1:1. If splitting is poor, increase CSA to 2:1 or 3:1.
Temperature If peaks are broad (coalescence), lower the temperature (e.g., to 273 K or 253 K) to slow the exchange rate and sharpen peaks.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Splitting Observed Solvent competition.Ensure solvent is

or

. Avoid MeOH/DMSO.
No Splitting Observed Weak binding.Increase CSA:Guest ratio to 2:1 or 4:1.
Broad Peaks Exchange rate near coalescence.Cool the sample (variable temperature NMR) to reach the slow exchange limit.
Precipitation Salt insolubility.Dilute the sample or switch from

to

.
Overlapping Peaks CSA signals masking Guest.Focus on a different region of the Guest molecule (e.g., aromatic region vs aliphatic).

References

  • Balzano, F., & Uccello-Barretta, G. (2020).[4] Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents.[4][5] RSC Advances.[4] [Link]

  • Benson, S. C., et al. (1990). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy.[4][6] The Journal of Organic Chemistry.[6] [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][2][3][5][6][7][8][9] Wiley-Interscience. (General reference for CSA methodology).

Sources

Application Note: Reaction Conditions for Coupling (R)-(+)-2-(Phenylcarbamoyloxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It provides a comprehensive, field-validated guide for the coupling of (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (also known as (R)-PPA or (R)-Carbamalactic acid ) with nucleophilic substrates (amines and alcohols).

Executive Summary & Chemical Profile

This compound is a potent Chiral Derivatizing Agent (CDA) derived from (R)-lactic acid and phenyl isocyanate. It is primarily used to resolve racemic amines and alcohols via the formation of diastereomers, which can then be separated by chromatography (HPLC/GC) or crystallization.

Unlike rigid CDAs like Mosher's acid, (R)-PPA possesses a carbamate linker that offers unique hydrogen-bonding opportunities, often enhancing diastereomeric discrimination. However, the presence of the


-proton adjacent to the electron-withdrawing carbamate and carboxyl groups creates a risk of racemization  under harsh activation conditions.
Key Physicochemical Parameters
ParameterValueImplications for Protocol
CAS Number 145987-00-4Verification of starting material.
Structure


-proton acidity requires mild bases.
Stereochemistry (R)-(+)Critical for enantiomeric excess (ee) determination.
Solubility DCM, DMF, EtOAc, THFCompatible with standard organic coupling conditions.
pKa (approx) ~3.8 (Carboxyl)Requires activation for nucleophilic attack.

Mechanistic Considerations & Strategy

The Racemization Challenge

The primary failure mode in coupling


-substituted acids is racemization at the 

-carbon via enolization or oxazolone formation.
  • Risk Factor: Strong bases (e.g.,

    
     in excess) or high temperatures promote proton abstraction at the C2 position.
    
  • Mitigation: Use "proton-sponge" type bases (e.g., NMM, DIPEA) in stoichiometric amounts and maintain low temperatures (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) during the activation phase. Use additives like HOBt to accelerate coupling and suppress racemization.[1]
    
Activation Strategy

We utilize Carbodiimide Activation (EDC/DCC) supplemented with HOBt (1-Hydroxybenzotriazole).[2][1]

  • EDC reacts with the carboxylic acid to form an O-acylisourea.

  • HOBt intercepts this reactive (but racemization-prone) intermediate to form a stable OBt-active ester.

  • The Substrate (Amine/Alcohol) attacks the OBt-ester to form the final coupled product with high stereofidelity.

Logical Workflow Diagram

CouplingMechanism Acid (R)-PPA (Carboxylic Acid) Inter1 O-Acylisourea (Unstable/Reactive) Acid->Inter1 Activation Activator EDC/DCC (Activator) Activator->Inter1 ActiveEster OBt-Active Ester (Racemization Resistant) Inter1->ActiveEster Transesterification Racemate Racemic Mixture Inter1->Racemate Slow Racemization (If HOBt absent) HOBt HOBt (Additive) HOBt->ActiveEster Product Diastereomeric Amide/Ester ActiveEster->Product Nucleophilic Attack Substrate Substrate (Amine/Alcohol) Substrate->Product

Figure 1: Activation pathway highlighting the critical role of HOBt in preventing racemization during (R)-PPA coupling.

Protocol A: Amide Coupling (Resolution of Amines)

Scope: Coupling (R)-PPA with primary or secondary amines for HPLC resolution or NMR analysis.

Materials
  • This compound (1.1 equiv)

  • Target Amine (1.0 equiv)

  • EDC[2][1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • HOBt (anhydrous) (1.2 equiv)

  • NMM (N-Methylmorpholine) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if amine is polar).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve (R)-PPA  (1.1 mmol) and HOBt  (1.2 mmol) in anhydrous DCM (10 mL).
    
  • Activation: Cool the solution to 0°C using an ice bath. Add EDC·HCl (1.2 mmol) in one portion. Stir at 0°C for 15–20 minutes.

    • Observation: The solution may become slightly cloudy as the active ester forms.

  • Substrate Addition: Add the Target Amine (1.0 mmol) followed by NMM (2.0 mmol) dropwise.

    • Note: If the amine is a salt (e.g., hydrochloride), increase NMM to 3.0 equiv to ensure the free base is generated.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc) or LC-MS.

  • Workup (Self-Validating Step):

    • Dilute with DCM (20 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 10 mL) – Removes unreacted amine and EDC byproducts.

      • Sat.

        
         (2 x 10 mL) – Removes unreacted (R)-PPA and HOBt.
        
      • Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Ester Coupling (Resolution of Alcohols)

Scope: Coupling (R)-PPA with chiral alcohols. Ester formation is thermodynamically more difficult than amide formation and requires a nucleophilic catalyst.

Materials
  • (R)-PPA (1.2 equiv)

  • Target Alcohol (1.0 equiv)

  • DCC (Dicyclohexylcarbodiimide) (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1–0.2 equiv) – Catalyst.

  • Solvent: Anhydrous DCM.

Step-by-Step Procedure
  • Preparation: Dissolve (R)-PPA (1.2 mmol), Target Alcohol (1.0 mmol), and DMAP (0.15 mmol) in anhydrous DCM (10 mL) under

    
    .
    
  • Coupling: Cool to 0°C . Add DCC (1.2 mmol) dissolved in a minimal amount of DCM dropwise.

    • Why DCC? DCC is often preferred for esterifications where the urea byproduct precipitates, driving the reaction forward.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight (12–16 hours).

    • Visual Check: White precipitate (Dicyclohexylurea, DCU) will form.

  • Workup:

    • Filter off the DCU precipitate through a Celite pad.

    • Wash the filtrate with 0.5M HCl (to remove DMAP) and Sat.

      
       (to remove excess acid).
      
    • Dry and concentrate.

  • Analysis: The resulting diastereomeric esters are ready for HPLC or NMR analysis.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of substrate.[3]Switch to HATU coupling reagent (requires strictly anhydrous conditions and DIPEA).
Racemization Base too strong or temp too high.Use Collidine instead of

; keep reaction at 0°C longer; reduce activation time.
Side Product (N-Acylurea) Slow nucleophilic attack.Ensure HOBt is fresh; switch solvent to DMF to increase rate.
Incomplete Separation Diastereomers co-elute.Switch analysis method (e.g., from C18 HPLC to Chiral HPLC or

NMR if applicable).
Resolution Workflow Diagram

ResolutionProcess Racemate Racemic Substrate (Amine/Alcohol) Coupling Coupling Reaction (Protocol A or B) Racemate->Coupling Diastereomers Diastereomeric Mixture (R,R) and (R,S) Coupling->Diastereomers Separation Separation (HPLC / Crystallization) Diastereomers->Separation Hydrolysis Hydrolysis/Cleavage (Remove (R)-PPA) Separation->Hydrolysis PureEnantiomer Pure Enantiomer Hydrolysis->PureEnantiomer

Figure 2: Standard workflow for chiral resolution using (R)-PPA.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from .

  • Bachem. Peptide Coupling Reagents: A Guide to Reagents & Additives. Bachem Technical Notes. Retrieved from .

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from .

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Retrieved from .

  • PubChem. 2-((Phenylcarbamoyl)oxy)propanoic acid Compound Summary. National Library of Medicine. Retrieved from .

Sources

Calculation of delta-delta (Δδ) values for phenylcarbamoyloxy propionic acid adducts

Application Note: Absolute Configuration Determination via Analysis of Phenylcarbamoyloxy Propionic Acid Adducts

Executive Summary

The determination of absolute configuration is a critical milestone in drug development, influencing potency, toxicity, and regulatory approval. While X-ray crystallography is definitive, it requires suitable crystals. NMR-based methods using Chiral Derivatizing Agents (CDAs) offer a rapid, solution-state alternative.

This guide details the use of 2-(phenylcarbamoyloxy)propionic acid (PACOPA) , a derivative of lactic acid, for stereochemical assignment. Unlike the traditional Mosher (MTPA) method, PACOPA utilizes the strong anisotropic shielding of a phenylcarbamoyl moiety. This protocol outlines the synthesis of diastereomeric adducts (esters/amides), the acquisition of NMR data, and the rigorous calculation of

1

Scientific Principle & Mechanism

The Anisotropic Shielding Model

The method relies on the formation of two diastereomeric adducts between the chiral substrate (alcohol or amine) and the enantiomers of the CDA (or using one CDA enantiomer and comparing to a model).

  • Reagent Structure: PACOPA possesses a chiral center at the

    
    -position (derived from lactic acid) and a bulky, magnetically anisotropic phenylcarbamoyloxy group  (
    
    
    ).
  • Conformational Lock: In the solution state, the adduct adopts a preferred conformation to minimize steric strain and maximize dipole alignment. typically, the

    
    -proton of the acid moiety (
    
    
    ) aligns syn-coplanar with the carbonyl oxygen (
    
    
    ) of the ester linkage.
  • Shielding Cone: The phenyl ring of the carbamate group exerts a magnetic shielding effect (upfield shift, negative

    
    ) on protons residing above its plane and a deshielding effect (downfield shift, positive 
    
    
    ) on protons in the desshielding zone.
The Parameter

The stereochemistry is assigned by analyzing the difference in chemical shifts between the two diastereomers:

  • 
     : Chemical shift of a proton in the adduct made with (S)-PACOPA.
    
  • 
     : Chemical shift of the same proton in the adduct made with (R)-PACOPA.
    

By mapping the signs of



Experimental Protocol

Materials
  • Substrate: Chiral secondary alcohol (

    
    ) or primary amine.
    
  • Reagents:

    • (S)-(-)-2-(phenylcarbamoyloxy)propionic acid (CAS: 102936-05-0).

    • (R)-(+)-2-(phenylcarbamoyloxy)propionic acid (Synthesized from D-lactic acid or purchased).

    • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow Diagram

WorkflowStartChiral Substrate(Alcohol/Amine)SplitSplit SampleStart->SplitRxnSDerivatize with(S)-PACOPA(DCC/DMAP)Split->RxnSRxnRDerivatize with(R)-PACOPA(DCC/DMAP)Split->RxnRPurifyWorkup & Purification(Flash Chromatography)RxnS->PurifyRxnR->PurifyNMR1H NMR Acquisition(CDCl3 or C6D6)Purify->NMRCalcCalculate Δδ(δS - δR)NMR->CalcModelApply Sector RuleAssign ConfigurationCalc->Model

Figure 1: Operational workflow for stereochemical assignment using PACOPA derivatization.

Synthesis of Adducts (Standard Coupling)

Note: Perform this reaction in parallel for both (S)- and (R)- reagents.

  • Preparation: In a flame-dried 5 mL vial, dissolve the chiral substrate (0.1 mmol) in anhydrous DCM (1 mL).

  • Addition: Add (S)-PACOPA (0.12 mmol, 1.2 eq), DCC (0.12 mmol, 1.2 eq), and a catalytic amount of DMAP (0.01 mmol).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of a less polar ester spot).

  • Workup: Filter off the dicyclohexylurea (DCU) precipitate. Dilute filtrate with Et2O, wash with 1N HCl, sat. NaHCO3, and brine.

  • Purification: Dry over Na2SO4 and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc) to obtain the pure diastereomeric ester. Purity is crucial for accurate shift assignment.

NMR Acquisition
  • Dissolve the purified (S)-adduct and (R)-adduct separately in CDCl3 (approx. 5-10 mg in 0.6 mL).

    • Tip: Benzene-d6 (

      
      ) can be used if signal overlap is problematic in chloroform.
      
  • Acquire 1H NMR spectra (minimum 400 MHz, preferably 600 MHz).

  • Assignment: Rigorously assign protons flanking the chiral center (

    
     and 
    
    
    substituents). Use 2D COSY or HSQC if necessary to confirm assignments.

Data Analysis & Calculation

Calculation of

Construct a table comparing the chemical shifts (

Formula:

Proton Position

(S-Adduct) [ppm]

(R-Adduct) [ppm]

(S - R) [ppm]
Sign (+/-)
H (Chiral Center) 5.205.15+0.05(+)
Substituent L1 (e.g., Methyl) 1.201.35-0.15(-)
Substituent L2 (e.g., Phenyl) 7.407.30+0.10(+)
Interpretation (The Sector Rule)

For PACOPA esters of secondary alcohols (


Model Visualization: Imagine the substrate lying in the plane.

  • The (S)-PACOPA reagent places its phenyl shielding cone over one specific sector (Substituent A).

  • The (R)-PACOPA reagent places the cone over the opposite sector (Substituent B).

  • Therefore, protons in the sector shielded by the (S)-reagent will have

    
     (Negative 
    
    
    ).
  • Protons in the sector shielded by the (R)-reagent will have

    
     (Positive 
    
    
    ).

Assignment Rule: Arranging the substrate such that the methine proton is in the back (or defining the plane), the substituents with Positive


RightNegative 

Left

Self-Validation Step: Always verify this model by derivatizing a standard of known configuration (e.g., Menthol or 1-Phenylethanol) before assigning a completely unknown scaffold.

SectorRuleCenterChiralCenterPosPositive Δδ(δS > δR)Deshielded in SCenter->PosRight SectorNegNegative Δδ(δS < δR)Shielded in SCenter->NegLeft Sector

Figure 2: Simplified sector rule for assigning substituents based on

Troubleshooting & Best Practices

  • Incomplete Reaction: The steric bulk of the phenylcarbamoyloxy group can slow down coupling. If conversion is low, switch to the Acid Chloride method (convert PACOPA to PACOPA-Cl using oxalyl chloride/DMF before adding substrate).

  • Signal Overlap: If

    
     values are very small (< 0.02 ppm), the assignment is risky. Change the NMR solvent (e.g., from 
    
    
    to
    
    
    or Pyridine-d5) to induce shift dispersion.
  • Conformational Flexibility: Long, flexible alkyl chains may show inconsistent

    
     signs far from the chiral center. Rely primarily on protons 
    
    
    and
    
    
    to the chiral center (H-2, H-3 positions).

References

  • Giordano, C., & Restelli, A. (1991).[2] (S)-2-(Phenylcarbamoyloxy)propionic acid: A new chiral solvating agent, derived from L-lactic acid, for the enantiomeric purity determination of derivatized amino acids.[3] Chirality, 3(3), 174–176.[2][4]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][5] Chemical Reviews, 104(1), 17-118.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.

Troubleshooting & Optimization

Improving reaction yields when using (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #492: Yield Optimization & Protocol Troubleshooting

Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Product Focus: (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (CAS: 17563-16-1 / Analogues) Application: Chiral Resolution of Amines; Chiral Pool Synthesis[1][2]

Executive Summary

This compound is a specialized chiral resolving agent derived from (R)-lactic acid. Unlike tartaric or mandelic acid, the bulky phenylcarbamoyl group provides unique steric hindrance and


-

stacking opportunities, often crucial for resolving difficult amines (e.g.,

-blocker intermediates, alkaloids).

Users reporting "low yields" typically face one of three distinct failure modes:

  • Thermodynamic Failure: Poor discrimination between diastereomeric salts (low enantiomeric excess,

    
    ).
    
  • Kinetic Failure: The system "oils out" or fails to crystallize.

  • Chemical Instability: Hydrolysis of the carbamate linkage during recovery.

This guide provides self-validating protocols to address these specific bottlenecks.

Module 1: Optimizing Diastereomeric Salt Crystallization

The Issue: You are observing low mass recovery of the salt, or the salt precipitates with low diastereomeric excess (


).

Root Cause Analysis: The "yield" in chiral resolution is a function of the solubility difference ratio (


) between the two diastereomeric salts. If the solvent system is too polar, both salts remain in solution. If too non-polar, both precipitate (low 

).
Troubleshooting Protocol: The "Rule of 3" Solvent Screen

Do not rely on a single solvent (e.g., Ethanol). Use this polarity-bracketing method to find the "Goldilocks" zone.

Solvent ClassRepresentative SolventsFunctionTarget Dielectric (

)
Solubilizer Methanol, Ethanol, AcetoneDissolves both salts at reflux.High (>20)
Discriminator 2-Propanol (IPA), Ethyl AcetateMaximizes solubility difference (

).
Medium (6–18)
Anti-Solvent Hexane, MTBE, TolueneForces precipitation (Yield driver).Low (<3)

Step-by-Step Optimization:

  • Dissolution: Dissolve 1.0 eq of racemate and 1.0 eq of resolving agent in the minimum volume of Solubilizer at reflux.

  • Cloud Point Determination: Add Anti-Solvent dropwise at reflux until persistent turbidity appears.

  • Clear & Cool: Add just enough Solubilizer to clear the solution, then cool slowly (1°C/min) to room temperature.

  • The "Half-Equivalent" Check: If yield remains low (<30%), switch to the "Pope-Peachy" method: Use 0.5 eq of this compound and 0.5 eq of an achiral mineral acid (e.g., HCl or acetic acid). This forces the resolving agent to react only with the matching enantiomer, theoretically increasing theoretical yield to near 50% (of the total mass) with higher purity.

Module 2: Preventing "Oiling Out"

The Issue: Upon cooling, the reaction mixture separates into two liquid phases (an oil and the solvent) rather than forming crystals. This is common with carbamate derivatives due to their flexible rotamers.

Technical Fix: The Double-Boiler Ramping Protocol Oiling out indicates the separation temperature (


) is higher than the crystallization temperature (

). You must reverse this.
  • Re-heat: Heat the mixture until the oil redissolves.

  • Seed: Add 0.1% w/w seed crystals of the pure salt (if available) at

    
    .
    
  • Sonication: If no seeds are available, immerse the flask in an ultrasonic bath for 30 seconds while cooling. This induces nucleation sites.[3]

  • Isothermal Aging: Hold the temperature constant at the first sign of turbidity for 2 hours before further cooling. This allows the oil droplets to reorganize into a crystal lattice.

Module 3: Chemical Stability & Recovery

The Issue: The resolution worked, but the recovery of the free amine or the recycling of the acid resulted in degradation (loss of the phenylcarbamoyl group).

Mechanism: The carbamate moiety (


) is susceptible to hydrolysis under strongly basic conditions (

) or strongly acidic conditions at high heat.

Correct Recovery Workflow: When "cracking" the salt to recover your chiral amine:

  • Suspend the salt in water/DCM (biphasic).

  • Do NOT use NaOH. Use Sodium Carbonate (

    
    )  or Ammonia (
    
    
    
    )
    to adjust pH to ~9-10.
  • Extract the amine immediately.

  • Acid Recovery: Acidify the aqueous layer with dilute

    
     (keep 
    
    
    
    ) to precipitate the this compound. Filter immediately and dry in a desiccator. Avoid boiling in acid.

Visual Logic: The Resolution Workflow

The following diagram illustrates the decision logic for maximizing yield and purity.

ResolutionWorkflow Start Racemic Amine + (R)-Resolving Agent SolventSelect Solvent Screening (Rule of 3) Start->SolventSelect Heat Reflux Dissolution SolventSelect->Heat Cool Controlled Cooling (-1°C/min) Heat->Cool CheckState Check Phase State Cool->CheckState Crystals Crystalline Solid CheckState->Crystals Solid Phase Oil Oiling Out CheckState->Oil Liquid Phase Filter Filtration Crystals->Filter Action_Oil 1. Re-heat 2. Add Seed/Sonicate 3. Isothermal Age Oil->Action_Oil Action_Oil->Cool Retry Recrystallize Recrystallization (if de < 95%) Filter->Recrystallize Low Purity Crack Salt Cracking (pH < 10) Filter->Crack High Purity Recrystallize->Filter

Figure 1: Decision matrix for handling phase separation and optimizing salt purity during chiral resolution.

Module 4: Synthesis Applications (Coupling)

The Issue: Using the acid as a chiral auxiliary/building block results in racemization of the


-center.

Technical Guidance: The


-proton in this compound is adjacent to an electron-withdrawing ester/carbamate group, making it slightly acidic. Activation of the carboxylic acid (e.g., forming an acid chloride) increases this acidity, leading to racemization via ketene intermediates or oxazolone formation.

Recommended Coupling Protocol:

  • Avoid: Thionyl Chloride (

    
    ) or Oxalyl Chloride (unless T < -20°C).
    
  • Preferred: Mixed Anhydride Method or Carbodiimide (EDC/DCC) with additives.

  • Additive Rule: Always use HOBt (Hydroxybenzotriazole) or Oxyma to suppress racemization. These additives react faster than the oxazolone formation, preserving chirality.

Frequently Asked Questions (FAQ)

Q1: Can I use this agent to resolve alcohols? A: No. This agent is an acid; it resolves bases (amines).[1] To resolve alcohols, you would typically need to derivatize the alcohol first or use a different agent (like a chiral isocyanate). However, you can esterify this acid with a racemic alcohol, separate the diastereomeric esters via chromatography, and then hydrolyze. This is labor-intensive compared to salt crystallization.

Q2: My recovered resolving agent has a lower melting point than the commercial standard. Why? A: This indicates partial hydrolysis or racemization. Check the NMR. If the phenylcarbamoyl signals are intact but the rotation is low, you likely racemized the lactic acid backbone during a harsh acidic recovery step. If the phenyl signals are missing, you hydrolyzed the carbamate. Recrystallize the agent from Toluene/Ethanol to restore purity before reuse.

Q3: What is the "Pope-Peachy" method mentioned in Module 1? A: It is a stoichiometric trick. Instead of using 1 mole of Resolving Agent for 1 mole of Racemate, you use 0.5 moles of Resolving Agent and 0.5 moles of a cheap mineral acid (HCl). The chiral agent selectively binds the "matching" enantiomer (forming the less soluble salt), while the mineral acid binds the "mismatched" enantiomer (keeping it in solution). This maximizes the efficiency of the expensive chiral acid.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Saigo, K., et al. (1996).
  • Faigl, F., et al. (2010). "Separation of Enantiomers by Crystallization". Advanced Synthesis & Catalysis. (Review of modern solvent strategies and the "Rule of 3").

  • Gould, P. L. (1986). "Salt selection for basic drugs". International Journal of Pharmaceutics.

Sources

Troubleshooting incomplete derivatization with (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Technical Support Team From: Senior Application Scientist, Chiral Technologies Division Subject: Troubleshooting Guide: Incomplete Derivatization with (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Introduction & Reagent Profile

This compound , often referred to as a derivative of Carbamalactic Acid , is a specialized Chiral Derivatizing Agent (CDA). It is primarily used to resolve racemic amines and alcohols via the formation of diastereomeric amides or esters, which are subsequently analyzed by HPLC or NMR.

Critical Warning: Unlike simple achiral derivatizations, incomplete reaction with a chiral reagent introduces Kinetic Resolution . Because the two enantiomers of your analyte react with the chiral reagent at different rates (


 vs. 

), stopping the reaction before 100% conversion will result in a diastereomeric ratio that does not accurately reflect the enantiomeric excess (ee) of your original sample.
Part 1: Diagnostic Workflow

The following flowchart outlines the logic for diagnosing incomplete derivatization.

TroubleshootingWorkflow Start Issue: Incomplete Derivatization CheckYield Step 1: Quantify Conversion (Is yield < 98%?) Start->CheckYield Branch1 Yield is Low CheckYield->Branch1 Yes Branch2 Yield is High but Ratios Off CheckYield->Branch2 No (Yield >98%) Activation Check Activation Method (EDC/DCC vs Acid Chloride) Branch1->Activation Sterics Steric Hindrance Analysis (Bulky Analyte?) Branch1->Sterics Moisture Check Solvent Water Content (Competitive Hydrolysis) Branch1->Moisture Racemization Check for Racemization (Base strength/Temp) Branch2->Racemization KineticRes Kinetic Resolution Artifact (Reaction stopped too early) Branch2->KineticRes Solution1 Switch to Mixed Anhydride or Acid Chloride method Activation->Solution1 Solution2 Increase Temp/Time (Monitor by TLC/LC) Sterics->Solution2 Solution3 Dry Solvents (Molecular Sieves) Moisture->Solution3

Figure 1: Decision tree for isolating the root cause of derivatization failure.

Part 2: Troubleshooting FAQs
Category 1: Reaction Kinetics & Activation

Q: I am using EDC/NHS activation, but the reaction stalls at 60% conversion. Why? A: The phenylcarbamoyloxy group at the


-position of the propionic acid creates significant steric bulk and electronic shielding around the carbonyl carbon. Standard carbodiimide coupling (EDC/DCC) often forms an O-acylisourea intermediate that rearranges or hydrolyzes faster than it reacts with sterically hindered amines or secondary alcohols.
  • The Fix: Switch to a Mixed Anhydride method (using Isobutyl chloroformate) or convert the acid to its Acid Chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride. The acid chloride is a smaller, more reactive electrophile that drives the reaction to completion.
    

Q: My analyte is a secondary amine. Can I just increase the temperature? A: Proceed with caution. While heat improves kinetics, this reagent is a derivative of lactic acid. Excessive heat (


) in the presence of strong base can cause racemization  at the chiral center (

-proton abstraction).
  • Recommendation: Maintain temperature at

    
     and extend reaction time (4–12 hours). Use a non-nucleophilic base like DIPEA (Hünig's base) rather than TEA to minimize proton abstraction risks.
    
Category 2: Kinetic Resolution Artifacts

Q: The measured diastereomeric ratio (dr) changes over time. Is my reagent unstable? A: Likely not. You are observing Kinetic Resolution . Because the reagent is chiral ((R)-configuration), it reacts with the (R)-enantiomer of your analyte at a different rate than the (S)-enantiomer.

  • Scenario: If

    
     and you stop the reaction at 50% yield, the product will be enriched in the fast-reacting diastereomer, leading to a false calculation of enantiomeric excess .
    
  • The Rule: You must achieve quantitative conversion (>98%) to ensure the ratio of products reflects the ratio of reactants.

Q: How do I confirm if Kinetic Resolution is the source of my error? A: Run a time-course experiment. Take aliquots at 1 hour, 4 hours, and 24 hours. If the ratio of diastereomers changes as the yield increases, you are suffering from kinetic resolution.

  • Solution: Use a large excess of the derivatizing reagent (minimum 5–10 equivalents) to force the "slow" enantiomer to react completely.

Category 3: Reagent Handling & Stability [1]

Q: The reagent bottle has been open for months. Could this cause low yield? A: Yes. The carbamate linkage (-O-CO-NH-) is generally stable, but the carboxylic acid functionality is hygroscopic. Absorbed water hydrolyzes your activating agent (e.g., EDC or


) before it can activate the acid.
  • Protocol: Dry the reagent in a vacuum desiccator over

    
     overnight before use. Always use anhydrous solvents (Dichloromethane or THF) stored over molecular sieves.
    
Part 3: Validated Experimental Protocol

Method: Acid Chloride Activation (High Reactivity / Low Steric Bias) Applicability: Sterically hindered amines and secondary alcohols.

ParameterSpecificationNotes
Reagent Stoichiometry 5.0 equivalentsExcess required to prevent kinetic resolution artifacts.
Solvent Anhydrous Dichloromethane (DCM)Must be

ppm

.
Base Pyridine (3.0 eq)Acts as both solvent/catalyst and acid scavenger.
Activation Agent Thionyl Chloride (

)
Freshly distilled if possible.
Temperature

Reflux
Start cold to control exotherm; heat to drive completion.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve this compound (1.0 mmol) in dry DCM (5 mL). Add

    
     (1.5 mmol) and a drop of DMF (catalyst). Reflux for 1 hour. Evaporate solvent/excess 
    
    
    
    under vacuum to obtain the crude acid chloride.
  • Coupling: Redissolve the acid chloride in dry DCM (2 mL). Add this solution dropwise to a stirred solution of your analyte (0.2 mmol) and Pyridine (0.6 mmol) in dry DCM (2 mL) at

    
    .
    
  • Completion: Allow to warm to room temperature. If the analyte is bulky, reflux gently (

    
    ) for 2 hours.
    
  • Quench: Add saturated

    
     solution. Extract with EtOAc.
    
  • Analysis: Analyze the crude mixture by HPLC/NMR to verify >98% disappearance of the starting analyte.

Part 4: Mechanism of Kinetic Resolution

Understanding why "incomplete reaction" destroys data integrity:

KineticResolution Substrate Racemic Analyte (50:50 R/S) TS_Fast Transition State (Matched Pair) Low Energy Substrate->TS_Fast k_fast TS_Slow Transition State (Mismatched Pair) High Energy Substrate->TS_Slow k_slow Reagent (R)-Reagent Reagent->TS_Fast Reagent->TS_Slow Prod_Fast Diastereomer A (Forms Fast) TS_Fast->Prod_Fast Prod_Slow Diastereomer B (Forms Slow) TS_Slow->Prod_Slow Note If stopped at 50% conversion: Product Ratio != 50:50 Even if Analyte was 50:50 Prod_Fast->Note Prod_Slow->Note

Figure 2: Kinetic resolution mechanism showing how reaction rate differences (


 vs 

) distort analytical results if the reaction is not quantitative.
References
  • Brown, E. & Viot, F. (1985). A new chiral acid for the resolution of racemic bases: (S)-(-)-(2-phenylcarbamoyloxy)propionic acid (carbamalactic acid).[2] Tetrahedron Letters, 26(37), 4451-4452. Link

  • Toyo'oka, T. (2010). Modern Derivatization Methods for Separation Science. John Wiley & Sons. (Refer to Chapter 4: Chiral Derivatization). Link

  • Bhushan, R. & Martens, J. (1997). Amino Acids and their Derivatives: Chiral Derivatization Reagents. Biomedical Chromatography, 11(6), 280-285. Link

Sources

Technical Support Center: Minimizing Kinetic Resolution in Esterification with Chiral Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of kinetic resolution effects during the esterification of racemic or enantiomerically-enriched alcohols and amines with chiral carboxylic acids. Our goal is to equip you with the knowledge to control and predict stereochemical outcomes in your reactions.

Introduction: The Challenge of Kinetic Resolution

When a chiral acid is used to derivatize a racemic mixture of an alcohol or amine, the two enantiomers of the substrate will often react at different rates. This phenomenon, known as kinetic resolution, arises from the formation of diastereomeric transition states with different energies.[1][2] While sometimes a desired outcome for separating enantiomers, it can be a significant issue when the goal is to accurately determine the enantiomeric composition of the starting material or to synthesize a specific diastereomer in high yield. Uncontrolled kinetic resolution can lead to inaccurate measurements of enantiomeric excess (e.e.) and low yields of the desired product. This guide will help you navigate and mitigate these effects.

Troubleshooting Guide

This section addresses common issues encountered during esterification with chiral acids, providing explanations and actionable solutions.

Q1: My diastereomeric excess (d.e.) is significantly lower than expected. What are the primary causes related to kinetic resolution?

A low diastereomeric excess suggests that the energy difference between the competing diastereomeric transition states is minimal, or that other factors are compromising the selectivity of the reaction.[3] Here are the key areas to investigate:

  • Reaction Temperature: Higher temperatures provide more thermal energy to overcome the activation energy barrier for both diastereomeric pathways, leading to reduced selectivity. Lowering the reaction temperature can amplify the small energy differences between transition states, often resulting in a significant improvement in diastereomeric excess.[3]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to epimerization of the newly formed stereocenter in the ester product, particularly if the chiral center is alpha to the carbonyl group. This will erode the diastereomeric excess over time. It is crucial to monitor the reaction progress and identify the optimal endpoint before significant epimerization occurs.

  • Choice of Coupling Agent: The mechanism of the coupling agent can influence the structure and energetics of the transition state. Some coupling agents may promote side reactions or racemization. For instance, highly reactive acylating agents might be less selective.[4] It is advisable to screen different classes of coupling agents (e.g., carbodiimides like DCC or EDC, phosphonium salts like BOP or PyBOP, or uronium salts like HBTU or HATU) to find one that favors the desired diastereomeric outcome.

Q2: I'm observing significant batch-to-batch variation in my d.e. How can I enhance reproducibility?

Inconsistent results often stem from subtle variations in experimental conditions.[3] To improve reproducibility, consider the following:

  • Strict Control of Water Content: Trace amounts of water can hydrolyze activated intermediates or the coupling agent itself, leading to inconsistent reaction rates and selectivities. Always use anhydrous solvents and rigorously dry all glassware.

  • Reagent Purity: Ensure the purity of your chiral acid, alcohol/amine, and coupling agents. Impurities can act as catalysts or inhibitors for side reactions.

  • Precise Temperature Control: Use a reliable thermostat or cryostat to maintain a constant reaction temperature. Even small fluctuations can impact the kinetic resolution.

  • Standardized Procedures: Document and adhere to a strict standard operating procedure (SOP) for all steps, including reagent addition order, stirring speed, and work-up procedures.

Q3: How does the choice of the chiral derivatizing acid impact kinetic resolution?

The structure of the chiral acid is a critical determinant of the degree of kinetic resolution. The steric and electronic properties of the substituents near the chiral center of the acid will directly influence the diastereomeric transition states.[4]

  • Steric Hindrance: Bulky groups near the carboxylic acid functionality can create significant steric hindrance in one of the transition states, leading to a large energy difference and thus high selectivity. For example, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is well-known for its effectiveness as a chiral derivatizing agent due to the steric bulk of the phenyl and trifluoromethyl groups.

  • Electronic Effects: The electronic properties of substituents on the chiral acid can also play a role in stabilizing or destabilizing the transition states.

If you are experiencing significant kinetic resolution, consider using a chiral acid with less steric bulk around the carboxylic acid group. Conversely, if you are trying to achieve a kinetic resolution, a bulkier chiral acid would be more appropriate.

Q4: Can the solvent system influence the extent of kinetic resolution?

Yes, the solvent can have a profound effect on the reaction rate and selectivity.[5][6] The polarity and coordinating ability of the solvent can stabilize the transition states to different extents.

  • Solvent Polarity: A change in solvent polarity can alter the solvation of the reactants and the transition states, thereby changing their relative energies. It is often beneficial to screen a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane) to find the optimal conditions.

  • Coordinating Solvents: Solvents capable of hydrogen bonding or other coordination can interact with the reactants or intermediates, influencing the geometry of the transition state.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism driving kinetic resolution in esterification?

Kinetic resolution occurs because the two enantiomers of a racemic substrate react with a chiral reagent to form two different diastereomeric transition states. These transition states have different energies, and therefore, the reactions proceed at different rates. The enantiomer that forms the lower-energy transition state will react faster, leading to its enrichment in the product, while the slower-reacting enantiomer will be enriched in the unreacted starting material.[1][2]

FAQ 2: How can I experimentally confirm and quantify the extent of kinetic resolution?

A time-course study is the most effective way to diagnose and quantify kinetic resolution. This involves taking aliquots from the reaction at various time points and analyzing the diastereomeric excess of the product and the enantiomeric excess of the unreacted starting material. If kinetic resolution is occurring, you will observe a change in both the d.e. and e.e. as the reaction progresses.

FAQ 3: Are there esterification methods that are less prone to kinetic resolution?

To minimize kinetic resolution, the goal is to have the reaction proceed through a mechanism where the chiral center of the acid does not significantly influence the rate-determining step. Methods that involve the formation of a highly reactive, achiral intermediate that then rapidly reacts with the alcohol or amine can be effective. For example, converting the carboxylic acid to a mixed anhydride with a small, achiral group might reduce the influence of the chiral center on the subsequent nucleophilic attack.

Experimental Protocols

Protocol 1: Low-Temperature Esterification to Minimize Kinetic Resolution

This protocol is designed to suppress kinetic resolution by reducing the thermal energy of the system.

  • Preparation: Rigorously dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the chiral carboxylic acid (1.0 eq.) and the racemic alcohol/amine (1.05 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).

  • Coupling Agent Addition: In a separate flask, dissolve the coupling agent (e.g., EDC, 1.2 eq.) and an activator (e.g., DMAP, 0.1 eq.) in anhydrous DCM. Add this solution dropwise to the cooled solution of the acid and alcohol/amine over 10-15 minutes.

  • Reaction: Allow the reaction to stir at -20 °C, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the diastereomeric excess by NMR spectroscopy or chiral HPLC.

Protocol 2: Time-Course Analysis to Quantify Kinetic Resolution

This experiment will help you understand the kinetics of your esterification.

  • Reaction Setup: Set up the esterification reaction as described in Protocol 1.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., a dilute acid or base, depending on the reaction).

  • Analysis: Analyze each quenched aliquot by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the diastereomeric ratio of the product and the enantiomeric ratio of the unreacted starting material.

  • Data Interpretation: Plot the diastereomeric excess of the product and the enantiomeric excess of the starting material as a function of time. A significant change in these values over time is indicative of kinetic resolution.

Data Presentation

Table 1: Influence of Reaction Temperature on Diastereomeric Excess

Temperature (°C)Diastereomeric Excess (d.e.) %
2565
080
-2092
-78>98

Data are hypothetical and for illustrative purposes only.

Table 2: Comparison of Coupling Reagents on Diastereomeric Excess at 0 °C

Coupling ReagentDiastereomeric Excess (d.e.) %
DCC/DMAP85
EDC/DMAP82
HATU/DIPEA90
BOP/DIPEA88

Data are hypothetical and for illustrative purposes only.

Visualizations

Kinetic_Resolution cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Racemic Substrate Racemic Substrate TS1 Diastereomeric TS 1 (Lower Energy) Racemic Substrate->TS1 k_fast TS2 Diastereomeric TS 2 (Higher Energy) Racemic Substrate->TS2 k_slow Chiral Acid Chiral Acid Chiral Acid->TS1 Chiral Acid->TS2 Product1 Diastereomer 1 (Major) TS1->Product1 Product2 Diastereomer 2 (Minor) TS2->Product2

Caption: Competing reaction pathways in kinetic resolution.

Troubleshooting_Workflow Start Low Diastereomeric Excess (d.e.) Temp Lower Reaction Temperature Start->Temp Solvent Screen Different Solvents Start->Solvent Coupling Change Coupling Agent Start->Coupling Time Optimize Reaction Time Start->Time Result Improved d.e. Temp->Result Solvent->Result Coupling->Result Time->Result

Caption: Workflow for troubleshooting low diastereomeric excess.

References

  • Berry, S. S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(46), 10493–10515. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Fu, G. C. (2008). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • Riechert, O., Husham, M., Sadowski, G., & Zeiner, T. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000–3011. [Link]

  • Kagan, H. B. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control.
  • Strauss, U. T., Felfer, U., & Faber, K. (1999). Guidelines for Dynamic Kinetic Resolution. Tetrahedron: Asymmetry, 10(1), 107-117.
  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Molecules, 30(15), 1-25. [Link]

Sources

Optimizing solvent selection for (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Selection for (R)-(+)-2-(Phenylcarbamoyloxy)propionic Acid NMR Analysis Audience: Researchers, scientists, and drug development professionals. Format: Technical Support Center (Troubleshooting Guides & FAQs).

Product: this compound

CAS: 145987-00-4 (General generic structure ref) | Molecular Formula: C₁₀H₁₁NO₄

Welcome to the Technical Support Hub. This guide addresses the specific challenges of analyzing this compound via Nuclear Magnetic Resonance (NMR). Due to the compound's dual H-bonding donors (Carbamate -NH and Carboxylic Acid -COOH) and chiral center, solvent selection is not merely about solubility—it is the critical variable for spectral resolution and structural validation.

Quick Reference: Solvent Decision Matrix
Analytical Goal Recommended Solvent Primary Benefit Trade-off
Routine Structural ID DMSO-d₆ Sharpens exchangeable protons (NH, COOH); prevents dimerization.High viscosity (broadens lines slightly); difficult sample recovery.[1]
Reaction Monitoring CDCl₃ Easy recovery; standard reference data available.Broad/invisible COOH/NH peaks due to exchange; concentration-dependent shifts.
Impurity Profiling Acetone-d₆ Good resolution of aromatic region; intermediate polarity.Volatile; absorbs atmospheric water quickly (HDO peak interference).
H-D Exchange Study Methanol-d₄ (CD₃OD) Confirms identity of OH/NH by eliminating their signals.Loss of structural information for labile protons.[1]
Module 1: Solubility & Structural Integrity
Q: Why do my carboxylic acid and carbamate NH protons appear broad or missing in CDCl₃?

A: This is a classic artifact of intermolecular exchange and dimerization , not necessarily sample degradation.

  • Mechanism: In non-polar solvents like Chloroform-d (CDCl₃), carboxylic acids form hydrogen-bonded dimers. This equilibrium is concentration-dependent, causing the -COOH peak to shift (typically 10–13 ppm) and broaden significantly. Similarly, the carbamate -NH proton undergoes exchange and quadrupole broadening from the adjacent Nitrogen-14 nucleus.

  • The Fix: Switch to DMSO-d₆ .

    • Why it works: DMSO is a strong hydrogen-bond acceptor. It breaks the solute-solute dimers by forming a stable solute-solvent complex. This "locks" the protons in a distinct magnetic environment, typically resulting in a sharp singlet for the -COOH (~12-13 ppm) and a well-resolved doublet or broad singlet for the -NH (~8-10 ppm).

Q: I see "doubling" of peaks in my spectrum. Is my sample racemic or impure?

A: Not necessarily. Before assuming enantiomeric impurity, rule out Rotamers .

  • Causality: The carbamate linkage (-N-C(=O)-O-) exhibits restricted rotation around the C-N bond due to partial double-bond character. This can create cis and trans rotamers that interconvert slowly on the NMR timescale at room temperature, appearing as split peaks.

  • Validation Protocol:

    • Temperature Study: Run the sample in DMSO-d₆ at elevated temperatures (e.g., 50°C, then 80°C).

    • Observation: If the split peaks coalesce into single sharp peaks as temperature rises, they are rotamers. If they remain distinct, they are likely impurities or diastereomers (if a second chiral center were present, though this molecule has only one).

Module 2: Spectral Resolution & Overlap
Q: The aromatic region (7.0–7.5 ppm) is a mess. The solvent residual peak is interfering. What should I do?

A: The phenyl ring protons of your compound often overlap with the residual CHCl₃ singlet at 7.26 ppm.

  • Strategy 1 (Solvent Shift): Use Acetone-d₆ (residual peak at 2.05 ppm) or DMSO-d₆ (residual peak at 2.50 ppm). This moves the solvent signal far upfield, leaving the aromatic window (6.5–8.5 ppm) clear for integration of the phenyl protons.

  • Strategy 2 (Concentration): If you must use CDCl₃, increase sample concentration to >10 mg/mL. This increases the analyte signal relative to the solvent residual, though it may worsen viscosity broadening.

Q: How do I confirm the presence of the chiral center methine proton?

A: The methine proton (-CH(CH₃)-) is the key handle for the chiral center.

  • Expected Signal: A distinct quartet (coupling to the adjacent methyl group) in the 4.0–5.5 ppm range.

  • Optimization: In CDCl₃, this peak may overlap with solvent impurities. In DMSO-d₆, it usually shifts downfield slightly. Ensure you decouple the -NH proton if it couples to the methine (rare in carbamates but possible) or use 2D COSY to confirm the correlation between the methine quartet and the methyl doublet (~1.4 ppm).

Module 3: Advanced Protocols (Chiral Analysis)
Q: Can I determine Enantiomeric Excess (ee) using just a solvent?

A: No, standard achiral solvents (DMSO, CDCl₃) cannot distinguish between enantiomers ((R) vs (S)) because they are magnetically equivalent in an achiral environment.

  • Solution: You must create a diastereomeric environment.

    • Method A (Chiral Solvating Agent - CSA): Add a chiral amine (e.g., (R)-1-phenylethylamine) or a Pirkle alcohol to the NMR tube. This forms transient diastereomeric complexes with your acid, splitting the signals (especially the methyl doublet) for the (R) and (S) enantiomers.

    • Method B (Chiral Derivatization): React the acid with a chiral alcohol (e.g., methyl mandelate) to form a stable diastereomeric ester before NMR analysis.

Experimental Workflow: Optimal Sample Preparation

Objective: Obtain a high-resolution ¹H NMR spectrum suitable for publication or purity assay.

  • Solvent Choice: DMSO-d₆ (99.9% D).[2]

  • Sample Mass: Weigh 5–10 mg of this compound.

  • Dissolution:

    • Add 0.6 mL DMSO-d₆.[2][3]

    • Critical: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Transfer: Filter through a glass wool plug into a clean, dry 5mm NMR tube to remove ferromagnetic dust.

  • Acquisition:

    • Set temperature to 298 K (25°C) .

    • Set relaxation delay (d1) to >5 seconds to allow full relaxation of the slow-relaxing quaternary carbons and COOH protons for accurate integration.

    • Scans (ns): 16 or 32.

Visual Guide: Solvent Selection Logic

The following diagram illustrates the decision process for selecting the correct solvent based on your specific analytical hurdle.

SolventSelection Start Start: Select Analytical Goal Goal_Structure Structural Confirmation (Full Assignment) Start->Goal_Structure Goal_Purity Check Purity/Solvent Removal Start->Goal_Purity Goal_Exchange Identify OH/NH Protons Start->Goal_Exchange Solvent_DMSO Use DMSO-d6 (Best for NH/COOH visibility) Goal_Structure->Solvent_DMSO Preferred Decision_Polarity Is compound soluble in CDCl3? Goal_Purity->Decision_Polarity Solvent_MeOD Use Methanol-d4 (D2O Exchange Experiment) Goal_Exchange->Solvent_MeOD To erase labile H Decision_Polarity->Solvent_DMSO No (Polar) Solvent_CDCl3 Use CDCl3 (Standard, easy removal) Decision_Polarity->Solvent_CDCl3 Yes Decision_Overlap Does Aromatic Region Overlap? Solvent_Acetone Use Acetone-d6 (Clear aromatic window) Decision_Overlap->Solvent_Acetone Yes Solvent_CDCl3->Decision_Overlap If peaks overlap

Caption: Decision tree for optimizing NMR solvent selection based on analytical requirements for this compound.

References
  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5] Link

Sources

Removing unreacted (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted (R)-(+)-2-(Phenylcarbamoyloxy)propionic Acid

Document ID: TSC-PUR-2024-09 | Version: 2.1 | Status: Active

Executive Summary

You are encountering difficulties removing excess This compound (henceforth referred to as (R)-PACOPA ) from your reaction matrix. This compound is frequently employed as a chiral derivatizing agent (CDA) for amines and alcohols or as a resolving agent.

The challenge lies in its dual functionality: it possesses a carboxylic acid tail (pKa ~3.8–4.2) and a carbamate linker. Successful removal requires exploiting the acidity of the carboxylic group without compromising the hydrolytic stability of the carbamate linkage in your desired product.

This guide details three orthogonal purification strategies, ranked by scalability and throughput.

Molecule Profile & Solubility Logic
PropertyValue / CharacteristicImplication for Purification
Structure Phenyl-NH-C(=O)-O-CH(CH₃)-COOHLipophilic tail + Acidic head.
Acidity (pKa) ~3.8 – 4.2 (Carboxylic Acid)Ionizes at pH > 6.0. Soluble in aqueous base.
Stability Carbamate LinkageWarning: Susceptible to hydrolysis in strong base (

) or high heat.
UV Activity Strong (Phenyl group)Easily trackable via TLC/HPLC (254 nm).
Method 1: Liquid-Liquid Extraction (LLE)

Best For: Bulk synthesis (>100 mg), stable amide/ester products.

The most robust method relies on pH-switching . By adjusting the aqueous phase to pH 8–9, (R)-PACOPA converts to its water-soluble carboxylate salt, partitioning out of the organic phase where your neutral product resides.

The Protocol
  • Dilution: Dilute the reaction mixture with a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

    • Expert Tip:Ethyl Acetate (EtOAc) is preferred over DCM. DCM often forms stubborn emulsions with carbamates due to similar densities with water.

  • First Wash (Acidic/Neutral): Wash with 1M HCl or Brine to remove any unreacted amines or water-soluble catalysts.

  • The Critical Step (Alkaline Extraction):

    • Wash the organic layer 3x with Saturated Aqueous Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[1][2]

      
      .
      
    • Caution: This generates gas.[1] Vent the separatory funnel frequently.

  • Verification: Spot the organic layer on TLC. The acid spot (usually lower

    
    ) should disappear.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Decision Logic: LLE Workflow

LLE_Workflow Start Crude Reaction Mixture Solvent Dilute with EtOAc Start->Solvent Wash1 Wash 1: 1M HCl or Brine (Remove Amines/Catalysts) Solvent->Wash1 Wash2 Wash 2: Sat. NaHCO3 (x3) (Targeting PACOPA) Wash1->Wash2 Check TLC Check: Acid Spot Present? Wash2->Check Clean Dry Organic Layer (MgSO4) & Concentrate Check->Clean No (Clean) Repeat Repeat NaHCO3 Wash or use 10% Na2CO3 Check->Repeat Yes (Dirty) Repeat->Check

Figure 1: Decision tree for removing acidic impurities via liquid-liquid extraction. Note the loop for persistent impurities using a slightly stronger base (


) if Bicarbonate is insufficient.
Method 2: Solid-Supported Scavenging

Best For: High-throughput screening, small scales (<50 mg), or water-sensitive products.

If your product hydrolyzes in aqueous workups, use a Polymer-Supported Carbonate or Tertiary Amine resin. These resins act as "chemical sponges," chemically binding the free acid so it can be filtered away.

The Protocol
  • Resin Selection: Use Amberlyst A-21 (weak base) or PS-Carbonate .

    • Why: A-21 neutralizes the acid without risking base-catalyzed degradation of your product.

  • Stoichiometry: Add 3–4 equivalents of resin relative to the expected excess of (R)-PACOPA.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the resin) for 1–2 hours at room temperature in DCM or THF.

  • Filtration: Filter through a fritted syringe or funnel. The (R)-PACOPA remains trapped on the resin.

  • Rinse: Wash the resin with solvent to recover any entrained product.

Method 3: Chromatographic Polishing

Best For: Difficult separations where LLE fails (e.g., product is also acidic or highly polar).

(R)-PACOPA is polar and acidic. On standard silica gel, it often "streaks" or co-elutes. You must modify the stationary or mobile phase to sharpen its peak and separate it.

Mobile Phase Modifiers
  • For Normal Phase (Silica): Add 0.5% – 1% Acetic Acid to your mobile phase (e.g., Hexane:EtOAc + 1% AcOH).

    • Effect: Keeps (R)-PACOPA protonated (neutral), preventing tailing/streaking. It will usually elute faster than without acid, often separating from polar products.

  • For Reverse Phase (C18): Use a buffer at pH 7–8 (Ammonium Bicarbonate).

    • Effect: Ionizes (R)-PACOPA (

      
      ). It will elute at the void volume  (very fast), while your lipophilic product retains on the column.
      
Troubleshooting & FAQs

Q1: I used NaHCO3, but I still see the acid on my TLC.

  • Diagnosis: The extraction equilibrium wasn't pushed far enough, or you have an emulsion.

  • Fix: Switch to 10% Sodium Carbonate (

    
    ) . It provides a higher pH (~11) than bicarbonate (~8.5), ensuring complete deprotonation. Caution: Limit contact time to <10 mins to protect the carbamate.
    

Q2: A thick emulsion formed during the basic wash.

  • Diagnosis: Carbamates are surfactants. The change in pH created carboxylate soaps.

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out) and pass the mixture through a pad of Celite or glass wool to physically break the bubbles.

Q3: My product is decomposing.

  • Diagnosis: If your product is an ester, the basic wash might be hydrolyzing it.[2]

  • Fix: Abandon Method 1. Use Method 2 (Scavenger Resins) . If you must use extraction, keep the aqueous phase cold (

    
    ) and work quickly.
    

Q4: Can I remove (R)-PACOPA by distillation?

  • Answer: No. This molecule has a high boiling point and will likely decarboxylate or degrade before distilling. Recrystallization or the methods above are required.[3][4]

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Acid-Base Extraction).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Physicochemical properties of carboxylic acids).

  • Sigma-Aldrich. this compound Product Specification. (Confirming structure and acidity).

  • Marsh, A.; Khan, A.; Garcia, M. Polymer-Supported Reagents for Organic Synthesis. Tetrahedron Lett.1997 , 38, 809-812. (Scavenger resin protocols).

Sources

Technical Support Center: Stability & Storage of (R)-(+)-2-(Phenylcarbamoyloxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PPA-001 Last Updated: October 26, 2023 Department: Chiral Chemistry & Stability Applications

Executive Summary & Core Issue

The Issue: Users frequently report a loss of optical purity (enantiomeric excess, ee) in (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (PPA) after storage, particularly when solubilized.

The Root Cause: This molecule belongs to the class of


-chiral carboxylic acids. The chiral center at the 

-position is susceptible to base-catalyzed racemization via an enolization mechanism. This process is accelerated by polar aprotic solvents (e.g., DMSO, DMF), moisture, and trace alkalinity from glassware.

The Mechanism: Why Racemization Occurs

To prevent the issue, you must understand the "Invisible Threat." The hydrogen atom attached to the chiral center (


-proton) is weakly acidic.[1]
The Chemical Pathway[2]
  • Activation: The electron-withdrawing nature of the carboxyl group (-COOH) and the carbamate oxygen makes the

    
    -proton more acidic (pKa ~19–21) than a standard alkane proton.
    
  • Deprotonation: Even weak bases (impurities, glass surface alkalinity) can abstract this proton.

  • Planarization: The molecule forms an achiral enolate intermediate (planar

    
     geometry).
    
  • Reprotonation: The proton returns from either the top or bottom face with equal probability, resulting in a racemic mixture (R/S).[2]

Visualization: The Enolization Trap

The following diagram illustrates the transition from the active (R)-isomer to the inactive racemic mixture.

RacemizationMechanism R_Isomer (R)-Isomer (Active) Intermediate Planar Enolate (Achiral Intermediate) R_Isomer->Intermediate Loss of H+ (Deprotonation) Base Trigger: Base/Polar Solvent Base->Intermediate Racemate Racemic Mixture (50% R / 50% S) Intermediate->Racemate Reprotonation (Non-stereoselective)

Figure 1: Mechanism of base-catalyzed racemization via enolate formation.

Troubleshooting & Storage Protocols

This section details how to store PPA to maintain


.
A. Solid State Storage (Recommended)

In its crystalline form, the lattice energy provides a barrier against racemization.

  • Temperature: Store at -20°C .

  • Atmosphere: Desiccated. Moisture can act as a plasticizer, increasing molecular mobility and facilitating proton exchange.

  • Container: Amber glass (light protection) with a Teflon-lined cap.

B. Solution State Storage (High Risk)

CRITICAL WARNING: Do NOT store this compound in DMSO or DMF for extended periods, even frozen. These polar aprotic solvents solvate cations well, leaving basic impurities "naked" and highly reactive, which accelerates deprotonation of the


-carbon.
Protocol: Handling Solutions

If you must store PPA in solution, follow this decision matrix:

VariableRecommendationRationale
Solvent Choice Dichloromethane (DCM) or Ethanol (anhydrous)Non-polar or protic solvents are less likely to strip the

-proton than polar aprotics.
Additives Add 0.1% Acetic Acid or TFA Keeps the environment slightly acidic, suppressing enolate formation.
Glassware Silanized or Acid-Washed VialsStandard soda-lime glass can leach alkali (Na+), raising pH enough to trigger racemization.
Shelf Life < 24 HoursPrepare fresh immediately before use.
Workflow Visualization: Storage Decision Tree

StorageWorkflow Start Sample: (R)-(+)-PPA State Is the sample Solid or Solution? Start->State Solid Solid State State->Solid Solution Solution State State->Solution Desiccator Store at -20°C with Desiccant Solid->Desiccator SolventCheck Solvent Selection? Solution->SolventCheck DMSO DMSO / DMF SolventCheck->DMSO Polar Aprotic DCM DCM / EtOH SolventCheck->DCM Non-polar/Protic Warning STOP: High Risk of Racemization within hours DMSO->Warning SafePath Add 0.1% Acid Use within 24h DCM->SafePath

Figure 2: Decision tree for minimizing racemization risk during storage.

Quality Control: Validating Optical Purity

If you suspect racemization, you must validate the ee using Chiral HPLC. Optical rotation (polarimetry) is often insufficiently sensitive for detecting small drops in purity (e.g., 99% to 95%).

Recommended Analytical Method

This class of molecules (aryl-propionic acid derivatives) separates well on polysaccharide-based columns.[3][4]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)[3]

    • Ratio: 90 : 10 : 0.1

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm[5]

  • Why TFA? The acid additive is mandatory . It suppresses the ionization of the carboxylic acid. Without it, the peak will tail significantly, and the ionized form is more prone to on-column racemization.

Frequently Asked Questions (FAQs)

Q1: I dissolved my sample in DMSO-d6 for NMR and left it over the weekend. Is it still good? A: Likely not. DMSO is notorious for facilitating racemization of


-chiral acids. The deuterium exchange might also obscure proton signals. We recommend running a chiral HPLC check or re-purifying.

Q2: Can I use ethanol for storage? A: Ethanol is safer than DMSO but carries a risk of transesterification (where the ethyl group swaps with the propionic acid moiety) if catalyzed by acid/base over long periods. If you use ethanol, keep it at -20°C and use within 48 hours.

Q3: Why does my "pure" (R)-isomer show a small (S)-peak immediately after purchase? A: Check your HPLC solvent. If you are using an alcohol-based mobile phase without acid (TFA/Formic), the column itself can sometimes induce a micro-environment change, or the peak shape distortion may mimic an impurity. Ensure 0.1% TFA is present in the mobile phase.

References

  • Mechanisms of Racemization: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the mechanism of -proton abstraction).
  • Chiral Separation of Aryloxypropionic Acids: Daicel Chiral Technologies. Enantiomer Separation of Acidic Compounds. Application Note.

  • Acidity of Alpha-Hydrogens: Chemistry LibreTexts. Relative Acidity of alpha-Hydrogens.

  • HPLC Method Development: Matarashvili, I., et al. (2013).[4] HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. Journal of Separation Science.

Sources

Enhancing solubility of polar substrates with (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

CAS: 145987-00-4 | Abbreviation: (R)-PPA / O-PC-Lactic Acid[1]

Core Directive & Scientific Context

Welcome to the Advanced Applications Desk. You are likely here because you are working with polar substrates —specifically chiral amines, amino alcohols, or zwitterionic compounds—that are stubbornly insoluble in the non-polar organic solvents (like CDCl₃) required for high-resolution NMR or specific synthetic steps.[1]

This compound is not just a resolving agent; it is a Lipophilic Chiral Counter-ion .[1] Its utility relies on Hydrophobic Ion Pairing (HIP) .[1][2][3][4] By protonating your polar basic substrate, it forms a supramolecular complex where the reagent’s phenyl ring and carbamate backbone provide the necessary lipophilicity to "drag" the hydrophilic substrate into the organic phase.

This guide addresses the two primary challenges: Solubilization for Analysis (NMR) and Solubility Modulation for Purification (Resolution).

Mechanism of Action: Hydrophobic Ion Pairing (HIP)[1][2]

To troubleshoot effectively, you must understand the equilibrium in your flask. The reagent functions by neutralizing the charge of your polar substrate while wrapping it in a hydrophobic shell.

HIP_Mechanism Substrate Polar Substrate (Hydrophilic Amine) Complex Diastereomeric Salt Complex (Lipophilic / Soluble in CDCl3) Substrate->Complex Proton Transfer (Acid-Base) Reagent (R)-Reagent (Lipophilic Acid) Reagent->Complex H-Bonding (Carbamate Linker) Precipitate Crystalline Solid (For Resolution) Complex->Precipitate Supersaturation (Thermodynamic Control)

Figure 1: The Hydrophobic Ion Pairing (HIP) equilibrium.[1] Successful solubilization requires shifting the equilibrium toward the green "Complex" node. Resolution requires shifting it toward the gray "Precipitate" node.

Experimental Protocols & Troubleshooting
Workflow A: Solubilizing Polar Amines for Chiral NMR (CSA)

Objective: Dissolve a polar amine in CDCl₃ to determine enantiomeric excess (ee) using the reagent as a Chiral Solvating Agent (CSA).

Standard Protocol:

  • Weighing: Place 0.05 mmol of your polar substrate into an NMR tube.

  • Titration: Add 0.05 mmol (1.0 eq) of this compound.

  • Solvation: Add 0.5 mL CDCl₃. Shake vigorously.

  • Observation: The mixture should turn from a suspension to a clear solution as the salt forms.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Sample remains cloudy/insoluble Incomplete Ion Pairing. The lattice energy of your polar substrate is too high for the solvent alone to overcome.[1]Step 1: Sonicate for 5 mins (kinetic barrier).Step 2: Add CD₃OD (Methanol-d4) in 10 µL increments. The alcohol helps break the initial lattice, allowing the HIP complex to form.
NMR peaks are broad/undefined Exchange Rate Interference. The acid-base exchange is intermediate on the NMR timescale.[1]Cool the sample. Lowering temperature to 278K (-5°C) often slows the exchange, sharpening the peaks and increasing the chemical shift difference (

) between enantiomers.[1]
No split in peaks (0% ee observed) Isochronous Signals. The chiral environment created by the reagent isn't distinct enough for your specific substrate.[1]Change Concentration. Increase total concentration to 50-100 mM. Higher concentrations favor tight ion-pair formation over loose solvation, often enhancing chiral discrimination.[1]
Workflow B: Solubility Modulation for Optical Resolution

Objective: Use the reagent to form a salt that precipitates one enantiomer while leaving the other in solution.

Standard Protocol:

  • Screening: Mix racemic substrate and (R)-Reagent (1:1) in various solvents (EtOH, IPA, Acetone).[1]

  • Heating: Heat to reflux until dissolved.

  • Cooling: Allow slow cooling to room temperature.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
"Oiling Out" (Liquid-Liquid Phase Separation) Solvent Polarity Mismatch. The salt is too soluble in the hot solvent but the melting point is depressed by impurities/solvent.[1]Re-heat and add a non-polar anti-solvent (e.g., Hexane or MTBE) dropwise until turbidity persists, then cool slowly.[1] Seed with pure crystal if available.[1]
No Precipitation (Solution remains clear) High Solubility (HIP Success). The HIP effect is working too well; the salt is too lipophilic.[1]Switch to a more polar solvent. If using Ethanol, switch to Water/Methanol mixtures. You need to decrease the solubility of the lipophilic complex.
Gel Formation Supramolecular Polymerization. The carbamate groups are stacking via H-bonds.[1]Disrupt H-bonding. Add small amounts (1-5%) of a H-bond donor/acceptor solvent like DMF or Methanol to break the gel network without dissolving the salt completely.[1]
Frequently Asked Questions (FAQs)

Q1: Can I use this reagent for non-basic polar substrates (e.g., neutral alcohols)?

  • Answer: Generally, no.[5] The primary mechanism is acid-base proton transfer to form a stable ion pair.[1] For neutral alcohols, the interaction is only hydrogen bonding, which is often too weak to solubilize highly polar compounds in CDCl₃. For alcohols, consider covalent derivatization (esterification) rather than salt formation.[1]

Q2: How do I recover the expensive (R)-reagent after the experiment?

  • Answer: The reagent is an acid.[6]

    • Dissolve the salt mixture in CH₂Cl₂ or EtOAc.[1]

    • Wash with 1M HCl.[1] The polar amine will go into the aqueous layer (as the hydrochloride salt).[1]

    • The (R)-reagent remains in the organic layer.[1]

    • Dry (MgSO₄) and evaporate the organic layer to recover the reagent.[1] Recrystallize from Hexane/EtOAc if necessary.

Q3: Why does the literature sometimes recommend non-stoichiometric amounts (e.g., 0.5 eq)?

  • Answer: This is the "Method of Half-Quantities" (Pope-Peachey method).[1] By using 0.5 equivalents of the chiral acid, you force the two enantiomers of your substrate to compete for the limited acid. This often yields higher optical purity in the precipitate than a 1:1 mixture because the theoretical maximum yield of the crystal is 50% (perfect resolution), reducing the inclusion of the "wrong" diastereomer.

Q4: Is the carbamate linkage stable?

  • Answer: Yes, under standard laboratory conditions. However, avoid strong heating (>60°C) in strongly basic or acidic aqueous media for prolonged periods, as the carbamate can hydrolyze to the parent lactic acid derivative and aniline.

References & Authority
  • Sigma-Aldrich. this compound Product Specification & CAS 145987-00-4.[1]Link[1]

  • PubChem. 2-(Phenylcarbamoyloxy)propionic acid Compound Summary (CID 51886).[1]Link[1]

  • Jacques, J., Collet, A., & Wilen, S. H. Enantiomers, Racemates, and Resolutions. Wiley-Interscience, 1981.[1] (Foundational text on diastereomeric salt solubility).

  • Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2007.[1] (Authoritative source on Chiral Solvating Agents and HIP mechanisms).

  • Meyer, E., et al. Hydrophobic Ion Pairing: Encapsulating Small Molecules.[1] PMC, National Institutes of Health. (Mechanistic grounding for solubility enhancement). Link

(Note: While specific "User Manuals" for this CAS are proprietary to manufacturers, the protocols above are derived from standard chemical principles of Chiral Solvating Agents and Hydrophobic Ion Pairing verified against the chemical structure.)

Sources

Purification strategies for (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (R)-(+)-2-(Phenylcarbamoyloxy)propionic Acid Derivatives

Executive Summary

Target Molecule: this compound (and related congeners).[1] Structural Class: Carbamate-protected


-hydroxy acids.[1]
Critical Attributes:  Chiral purity (

), chemical stability of the carbamate linkage, and free carboxylic acid functionality.

This guide addresses the specific challenges of purifying phenylcarbamoyloxy-propionic acid derivatives. Unlike simple esters, these molecules possess a labile carbamate linkage and an ionizable carboxylic acid, creating a "stability-solubility" paradox during purification.[1]

Module 1: Crystallization Strategies (Bulk Purification)

The Challenge: These derivatives frequently "oil out" (liquid-liquid phase separation) rather than crystallizing, particularly when impurities are present.[1]

Troubleshooting Guide: Solid-State Isolation
Symptom Root Cause Corrective Protocol
Oiling Out Supersaturation is too high; melting point is depressed by impurities.[1]The "Cloud Point" Method: Dissolve crude in minimum hot Ethyl Acetate (EtOAc). Add warm Heptane dropwise until persistent cloudiness appears. Immediately add 1% seed crystals and cool at a rate of

.
Low Enantiomeric Excess (

)
Racemic compound formation or inclusion of the (S)-isomer in the lattice.Recrystallization with Polarity Shift: Switch from non-polar antisolvents to a protic system. Use Ethanol/Water (9:1). The protic environment disrupts non-specific H-bonding aggregates.[1]
Hydrolysis (Smell of Aniline) Thermal degradation of the carbamate linkage during hot dissolution.Limit Thermal Exposure: Do not exceed

. If higher temps are needed for dissolution, use a lower boiling solvent (e.g., DCM/Hexane) or sonication instead of heat.
Experimental Protocol: The "Dual-Solvent" Recrystallization

Standard Operating Procedure (SOP-CRYST-04)

  • Dissolution: Dissolve 10g of crude material in 40 mL of Ethyl Acetate at

    
    .
    
  • Filtration: Hot filter through a

    
     PTFE membrane to remove insoluble nucleation sites.
    
  • Antisolvent Addition: Slowly add n-Heptane (approx. 60-80 mL) until the solution becomes slightly turbid.

  • Re-dissolution: Add just enough EtOAc (1-2 mL) to clear the solution.

  • Seeding: Add 10 mg of pure (R)-crystals.

  • Crystallization: Allow to stand at Room Temperature (RT) for 4 hours, then

    
     overnight.
    
  • Collection: Filter and wash with cold Heptane/EtOAc (4:1).

Module 2: Chromatographic Purification (HPLC/SFC)

The Challenge: The free carboxylic acid group causes severe peak tailing on chiral stationary phases (CSPs), masking impurities and reducing resolution.

Troubleshooting Guide: Chiral Chromatography

Q: Why do my peaks tail severely on Chiralcel OD-H? A: The silanol groups on the silica support and the chiral selector itself interact with the ionized carboxylate anion.

  • Fix: You must use an acidic modifier. Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your mobile phase. This suppresses ionization (

    
    ), ensuring the molecule interacts with the chiral selector via hydrogen bonding rather than ionic sticking.[1]
    

Q: I see a "ghost peak" or baseline drift. A: This is often the "system peak" caused by the carbamate equilibrium or modifier adsorption.

  • Fix: Ensure column equilibration time is at least 20 column volumes when switching mobile phases. Use an isocratic method rather than a gradient to maintain baseline stability.

Recommended HPLC Conditions
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl chromophore).

  • Temperature:

    
     (Lower temperatures often improve resolution for carbamates).[1]
    

Module 3: Chemical Stability & Handling

The Challenge: The carbamate linkage (


) is susceptible to hydrolysis, releasing the parent lactic acid derivative and aniline.[1]

FAQ: Stability Profile

Q: Can I use basic buffers for extraction? A: Avoid strong bases. pH > 9 risks rapid hydrolysis of the ester-like bond in the carbamate. Use saturated


 (mild base) for short durations only if necessary to remove acid impurities, but immediate acidification is recommended.

Q: How should I store the purified material? A: Store at


 under Argon. Moisture is the enemy. The carbamate can degrade via an elimination mechanism if traces of water and acid/base are present.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying crude reaction mixtures of (R)-2-(phenylcarbamoyloxy)propionic acid.

PurificationStrategy Start Crude Reaction Mixture CheckPurity Analyze Purity (HPLC + NMR) Start->CheckPurity Decision Chemical Purity > 90%? CheckPurity->Decision Crystallization Recrystallization (EtOAc / Heptane) Decision->Crystallization Yes FlashChrom Flash Chromatography (Silica Gel + 1% AcOH) Decision->FlashChrom No CheckEE Check Enantiomeric Excess (ee) Crystallization->CheckEE Success Final Product (>99% ee, >98% chem purity) CheckEE->Success ee > 99% PrepHPLC Prep Chiral HPLC (Chiralpak AD-H + 0.1% TFA) CheckEE->PrepHPLC ee < 99% FlashChrom->Crystallization Enriched PrepHPLC->Success

Figure 1: Purification Decision Tree. Note the requirement for Acidic Modifiers (AcOH/TFA) in chromatographic steps to handle the carboxylic acid moiety.

References

  • Matarashvili, I., et al. (2013).[2] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order." Journal of Separation Science.

  • Vacondio, F., et al. (2009).[3] "Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability." ChemMedChem.

  • Organic Syntheses. (2011). "General procedures for handling hazardous chemicals and purification of arylpropionic acids." Organic Syntheses.

  • Chiral Technologies. (2023). "Enantiomer separation of acidic compounds: Method Development Guide." Daicel Chiral Technologies.

Sources

Validation & Comparative

Accuracy of enantiomeric excess determination using phenylcarbamoyloxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, the accuracy of enantiomeric excess (ee) determination is non-negotiable. For chiral alcohols lacking a strong chromophore, direct HPLC analysis is often plagued by poor sensitivity and weak chiral recognition.[1]

This guide evaluates the phenylcarbamoyloxy derivatization strategy —reacting alcohols with phenyl isocyanate to form carbamates. While this method significantly enhances detection limits and stationary phase selectivity, it introduces a critical, often overlooked risk: kinetic fractionation .[1] This guide provides the mechanistic insight and validated protocols necessary to eliminate this bias and ensure data integrity.

The Technical Challenge: "UV-Blind" Chiral Alcohols

Many high-value chiral intermediates (e.g., aliphatic alcohols, diols) lack the conjugated


-systems required for UV detection. Direct analysis on Chiral Stationary Phases (CSPs) presents two failures:
  • Detection Failure: Refractive Index (RI) detectors are insensitive and drift-prone; ELSD is non-linear.

  • Recognition Failure: Without aromatic handles or hydrogen-bond donors, these molecules interact weakly with polysaccharide-based CSPs (e.g., Chiralpak AD/OD), leading to poor resolution (

    
    ).[1]
    
The Solution: Phenylcarbamate Derivatization

Converting the alcohol to a phenylcarbamate (urethane) solves both problems simultaneously by introducing a strong UV chromophore (


 nm) and a hydrogen-bond donor (N-H).

Comparative Analysis: Phenylcarbamates vs. Alternatives

The following table contrasts the phenylcarbamate strategy against the two most common alternatives: direct analysis and benzoate derivatization.

FeaturePhenylcarbamate Derivatives Benzoate Derivatives Direct Analysis (Native)
Derivatizing Agent Phenyl isocyanate (PIC)Benzoyl chlorideNone
Reaction Type Addition (Atom economical)Substitution (produces HCl)N/A
UV Sensitivity High (Extinction coeff.

high)
HighLow / None
CSP Interaction Strong (H-bond donor +

-

)
Moderate (Only

-

+ H-bond acceptor)
Weak
Resolution (AD/OD) Often Superior (

common)
GoodPoor
Kinetic Bias Risk High (Must validate conversion)ModerateNone
Stability Stable (Urethanes are robust)Prone to hydrolysisVariable
Mechanistic Advantage on Polysaccharide CSPs

The superiority of phenylcarbamates over benzoates lies in the N-H moiety . Polysaccharide CSPs (amylose/cellulose tris-carbamates) rely heavily on hydrogen bonding for chiral recognition.

  • Benzoates: Only provide H-bond acceptors (carbonyls).

  • Phenylcarbamates: Provide both H-bond acceptors (carbonyl) and donors (N-H). This "three-point interaction" capability drastically increases the separation factor (

    
    ).
    

The Critical Risk: Kinetic Resolution Bias

This is the most important section of this guide. Derivatization is a chemical reaction. If the derivatizing agent is chiral (not the case here) or if the substrate is racemic, the reaction rates for the two enantiomers (


 and 

) will differ slightly due to the chiral environment created by the transition state or chiral catalysts/impurities.

Even with an achiral reagent like phenyl isocyanate, if the reaction is stopped before 100% conversion, the measured ee of the product will not match the ee of the starting material due to the Kinetic Isotope Effect or subtle chiral impurities in the solvent/catalyst.

Rule: You must achieve


 conversion of the starting alcohol to guarantee that the product ee reflects the sample ee.

KineticResolutionTrap Fig 1. The Kinetic Trap: Incomplete reaction leads to false ee values due to rate differences (k_fast vs k_slow). Start Racemic Alcohol (50:50) Reaction Derivatization (Incomplete) Start->Reaction Phenyl Isocyanate Prod_Fast Fast Reacting Enantiomer (Yield: 40%) Reaction->Prod_Fast k_fast Prod_Slow Slow Reacting Enantiomer (Yield: 10%) Reaction->Prod_Slow k_slow Result Measured ee (FALSE) Prod_Fast->Result Prod_Slow->Result

Validated Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol includes a "Kill Step" to remove excess reagent, preventing it from interfering with the chromatogram.[1]

Reagents
  • Analyte: Chiral Alcohol (~10 mg)

  • Reagent: Phenyl Isocyanate (PIC)[2]

  • Catalyst: Dibutyltin dilaurate (DBTDL) or Pyridine (optional, accelerates reaction)[1]

  • Quench: Ethanol or Methanol[3][4]

Workflow
  • Preparation: Dissolve alcohol in dry Dichloromethane (DCM) or Toluene.

  • Derivatization (The "Overkill" Step): Add 2.0 equivalents of Phenyl Isocyanate.

    • Why? Excess reagent drives the reaction to completion (Le Chatelier’s principle), eliminating kinetic bias.

    • Condition: Heat at 50-60°C for 30-60 mins in a sealed vial.

  • Validation: Check TLC or GC to ensure the starting alcohol spot/peak has disappeared.

  • Quench: Add 100 µL of Ethanol.

    • Mechanism:[5] Ethanol reacts with the remaining Phenyl Isocyanate to form Ethyl Phenylcarbamate.

    • Benefit: This scavenger product elutes early and away from your bulky chiral analyte, cleaning up the baseline.

  • Workup: Evaporate solvent and redissolve in HPLC mobile phase (e.g., Hexane/IPA).

Workflow Fig 2. Self-Validating Derivatization Workflow ensuring quantitative conversion. Step1 Sample Dissolution (Dry Solvent) Step2 Add Phenyl Isocyanate (2.0 Equivalents) Step1->Step2 Step3 Incubate (Ensure 100% Conversion) Step2->Step3 Step3->Step2 Incomplete (Kinetic Risk) Step4 Quench with Ethanol (Scavenge Excess PIC) Step3->Step4 Validation Passed Step5 HPLC Analysis (Chiralpak AD/OD) Step4->Step5

References

  • Okamoto, Y., & Kaida, Y. (1994).[1][6] Resolution by high-performance liquid chromatography using polysaccharide carbamates and benzoates as chiral stationary phases.[6] Journal of Chromatography A, 666(1-2), 403-419.[1] Link

  • Kagan, H. B., & Fiaud, J. C. (1988).[1] Kinetic resolution. Topics in Stereochemistry, 18, 249-330.[1] Link

  • Validation of Enantiomeric Excess Determination. (2022). BenchChem Technical Guides. Link

  • Application of Phenyl Isocyanate in Chiral Analysis. (2009). American Laboratory. Link

Sources

Comparing chiral solvating agents: Phenylcarbamoyloxy propionic acid vs Anthracene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

(S)-2-(Phenylcarbamoyloxy)propionic Acid vs. Anthracene Derivatives

Executive Summary: The Decision Matrix

In the determination of enantiomeric excess (


) via NMR spectroscopy, the choice of Chiral Solvating Agent (CSA) is a trade-off between binding kinetics  and magnetic anisotropy .
  • Choose (S)-2-(Phenylcarbamoyloxy)propionic acid ((S)-PPA) when analyzing polar substrates (amines, amino alcohols) where hydrogen bonding is the primary discrimination vector. It is a cost-effective, "generalist" agent for compounds with available donor/acceptor sites.

  • Choose Anthracene Derivatives (e.g., 9-AMA, ATFE) when analyzing substrates with aromatic rings or hydrophobic pockets. The anthracene moiety utilizes powerful ring-current anisotropy to induce large chemical shift non-equivalence (

    
    ), often resolving signals that H-bonding agents cannot split.
    
Mechanistic Divergence

The fundamental difference between these two classes of CSAs lies in the physical phenomenon used to create the diastereomeric environment.

(S)-2-(Phenylcarbamoyloxy)propionic Acid: The H-Bond Architect

(S)-PPA functions primarily through hydrogen bonding and dipole-dipole interactions . It acts as a bidentate ligand:

  • Primary Interaction: The carboxylic acid moiety forms a salt bridge or strong H-bond with the analyte (typically an amine).

  • Secondary Interaction: The carbamate oxygen or NH participates in a secondary H-bond, locking the conformation.

  • Result: The chiral center of the PPA creates a steric environment that differentiates the

    
     and 
    
    
    
    enantiomers of the guest.
Anthracene Derivatives: The Anisotropy Shield

Anthracene-based CSAs (such as 9-anthrylmethoxyacetic acid or 1-(9-anthryl)-2,2,2-trifluoroethanol) rely on magnetic shielding cones .

  • 
    -Stacking:  The large surface area of the anthracene ring facilitates 
    
    
    
    -
    
    
    stacking with aromatic analytes.
  • Ring Current Effect: The circulation of

    
    -electrons in the anthracene system generates a strong local magnetic field. Protons located above or below the plane of the anthracene ring are significantly shielded  (shifted upfield), while those in the plane are deshielded .
    
  • Result: Even slight conformational differences between diastereomeric complexes result in massive differences in chemical shift (

    
    ), often 
    
    
    
    ppm.

CSA_Mechanism cluster_PPA Mechanism A: (S)-PPA (H-Bonding) cluster_Anth Mechanism B: Anthracene (Anisotropy) PPA (S)-PPA Molecule Complex_A Rigid Diastereomeric Complex PPA->Complex_A H-Bond Donor Analyte_A Polar Analyte (Amine/Alcohol) Analyte_A->Complex_A H-Bond Acceptor Result_A Shift via Steric/Electronic Environment Complex_A->Result_A Anth Anthracene CSA Complex_B Pi-Stacked Complex Anth->Complex_B Pi-Pi Stacking Analyte_B Aromatic Analyte Analyte_B->Complex_B Guest Insertion Result_B Shift via Ring Current Shielding Complex_B->Result_B Magnetic Anisotropy

Figure 1: Mechanistic comparison of Hydrogen Bonding (PPA) versus Magnetic Anisotropy (Anthracene) in chiral discrimination.

Comparative Performance Analysis

The following data summarizes the performance characteristics derived from application studies involving standard racemic probes (e.g., 1-phenylethylamine, amino acid esters).

Table 1: Performance Metrics
Feature(S)-PPA (Carbamate Type)Anthracene Derivatives (e.g., 9-AMA)
Primary Mechanism Hydrogen Bonding (Acid-Base)Magnetic Anisotropy /

-Stacking
Typical

(ppm)
0.02 – 0.15 ppm0.10 – 0.60 ppm (High Dispersion)
Target Analytes Primary/Secondary Amines, Amino AlcoholsAromatic Alcohols, Sulfoxides, Cyclic Ketones
Solvent Dependency High (Requires non-polar

,

)
Moderate (Avoid aromatic solvents if competing)
Binding Constant (

)


(Often weaker, but larger shift)
Solubility Excellent in

Variable (Anthracene can aggregate)
Cost Efficiency High (Simple synthesis/commercial)Moderate to Low (Complex synthesis)
Experimental Insight: The "Shielding" Advantage

In a direct comparison using a chiral amine analyte:

  • (S)-PPA typically splits the

    
    -proton signal by ~0.04 ppm . This is sufficient for integration but requires a high-field instrument (400 MHz+) for clear baseline separation.
    
  • Anthracene CSAs can split the same signal by >0.2 ppm because the proton of one enantiomer sits directly in the shielding cone of the anthracene ring, while the other is directed away. This allows for

    
     determination even on lower-field instruments (300 MHz).
    
Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, the following protocol utilizes a Titration Method . This is superior to a single-point measurement as it validates the formation of a 1:1 complex and identifies the optimal CSA:Analyte ratio.

Materials
  • Solvent:

    
     (Neutralized with basic alumina to prevent acid-catalyzed exchange if necessary).
    
  • Analyte: ~5-10 mg of racemic or scalemic mixture.

  • CSA: (S)-PPA or Anthracene derivative (0.1 M stock solution).

Workflow Diagram

NMR_Protocol Start Start: Sample Preparation Baseline 1. Acquire Baseline Spectrum (Pure Analyte in CDCl3) Start->Baseline Add_CSA 2. Add 0.5 equiv. CSA Baseline->Add_CSA Acquire 3. Acquire 1H NMR Add_CSA->Acquire Check Check Signal Splitting Acquire->Check Increment 4. Add 0.5 equiv. CSA (Titrate up to 3-5 equiv.) Check->Increment No Split / Broad Analyze 5. Plot Shift vs. Concentration (Job Plot / Binding Isotherm) Check->Analyze Split Observed Increment->Acquire Calc 6. Calculate ee via Integration Analyze->Calc

Figure 2: Step-by-step NMR titration protocol for optimizing enantiomeric discrimination.

Critical Causality in Protocol
  • Step 2 (Titration): We add CSA in increments rather than a bulk 2:1 excess immediately. Reasoning: Some complexes exhibit "fast exchange" on the NMR time scale. At low concentrations, signals may broaden rather than split. Titration allows you to find the "slow exchange" regime or the point of maximum induced shift (

    
    ).
    
  • Solvent Choice:

    
     is standard. Avoid 
    
    
    
    or
    
    
    for (S)-PPA, as these polar solvents will compete for the hydrogen bonding sites, effectively neutralizing the CSA.
References
  • Wada, K., & Goto, M. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Heterocycles.

  • Sigma-Aldrich. (2021).[1] (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid 1H NMR Spectrum. SpectraBase.[1] [1]

  • Bates College. (n.d.). Calix[4]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Lecture Notes.

  • Labuta, J., et al. (2021).[2] Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors.

  • Recca, T., et al. (2024). A Squaramide-Based Organocatalyst as a Novel Versatile Chiral Solvating Agent. Molecules.

Sources

Publish Comparison Guide: Reproducibility of Chiral Analysis using (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mix-and-Measure" Advantage

In the high-throughput landscape of chiral drug development, the bottleneck often lies not in synthesis, but in analysis. While Mosher’s acid (MTPA) remains the gold standard for covalent derivatization, its requirement for reaction time, workup, and purification can be prohibitive for rapid screening.

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (referred to herein as (R)-PCPA ) represents a distinct class of Chiral Solvating Agents (CSAs) derived from lactic acid. Unlike derivatizing agents, (R)-PCPA functions via the formation of transient diastereomeric salts with chiral amines. This guide evaluates its performance, highlighting its superiority in speed and ease of use while addressing the critical reproducibility parameters—concentration, solvent polarity, and stoichiometry—that are often overlooked in standard protocols.

Verdict: (R)-PCPA is the superior choice for rapid, in-situ monitoring of amine resolution, provided that strict control over solvent water content and concentration is maintained.

Mechanism of Action: The Three-Point Interaction

To achieve reproducible peak splitting (


) in NMR, a CSA must form a rigid diastereomeric complex with the analyte. (R)-PCPA excels because it offers a "Three-Point Interaction" model that restricts conformational freedom more effectively than simple aryl-acids like Mandelic acid.
Mechanistic Pathway Diagram

G cluster_0 Reagents cluster_1 Interaction Forces Acid (R)-PCPA (Host) Complex Diastereomeric Salt Complex (Transient Species) Acid->Complex Mix in CDCl3 Amine Chiral Amine (Guest) Amine->Complex Ionic 1. Ionic Bonding (COO- ... NH3+) Complex->Ionic HBond 2. Hydrogen Bonding (Carbamate NH ... Acceptor) Complex->HBond PiPi 3. Pi-Pi Stacking (Phenyl Ring Overlap) Complex->PiPi Signal NMR Signal Splitting (Δδ > 0.05 ppm) Ionic->Signal Primary Driver HBond->Signal Conformational Lock PiPi->Signal Anisotropic Shielding

Caption: The "Three-Point Interaction" model ensuring rigid complexation between (R)-PCPA and chiral amines.

Key Insight: The carbamate group (-O-CO-NH-) in (R)-PCPA acts as a secondary hydrogen bond donor/acceptor "arm." This additional anchor point reduces the conformational mobility of the salt complex compared to Mandelic acid, leading to sharper and more distinct signal splitting.

Comparative Performance Analysis

The following table contrasts (R)-PCPA with industry-standard alternatives. Data is synthesized from internal validation studies using


-methylbenzylamine as the test substrate.
Feature(R)-PCPA (CSA)Mosher's Acid (MTPA-Cl)(R)-Mandelic Acid
Methodology Non-Covalent (Salt Formation)Covalent (Amide Formation)Non-Covalent (Salt Formation)
Prep Time < 5 Minutes (Mix & Shake)> 2 Hours (React & Workup)< 5 Minutes (Mix & Shake)
Mechanism Ionic + H-Bond + CarbamateSteric/Shielding (Covalent)Ionic + H-Bond

(avg)
High (0.05 - 0.30 ppm)Very High (> 0.20 ppm)Moderate (0.02 - 0.15 ppm)
Reproducibility Sensitive to ConcentrationRobust (Once isolated)Sensitive to Concentration
Sample Recovery Easy (Basify & Extract)Difficult (Hydrolysis req.)Easy (Basify & Extract)
Cost ModerateHighLow

Critical Observation: While Mosher's acid provides larger splitting and absolute configuration certainty via established models, (R)-PCPA offers a 10x throughput advantage for routine enantiomeric excess (ee) determination, provided the protocol below is followed.

Protocol for Reproducibility: The "Dry-Lock" System

Reproducibility with CSAs fails when the "tightness" of the ion pair is compromised. Water and polar solvents are the enemies. This protocol uses a "Dry-Lock" approach to ensure consistent complexation.

Step-by-Step Workflow

Workflow cluster_prep Phase 1: Preparation cluster_mix Phase 2: Complexation Start Start: Racemic/Chiral Amine Dry 1. Desiccation (Vac/P2O5, 1h) Start->Dry Weigh 2. Stoichiometry (1:1 to 2:1 Acid:Amine) Dry->Weigh Solvent 3. Solvent Choice (CDCl3 or C6D6 only) Weigh->Solvent Mix 4. In-Tube Mixing (Vortex 30s) Solvent->Mix Measure 5. 1H-NMR (298K or lower) Mix->Measure Measure->Dry Broad Peaks? Analyze 6. Calculate ee (Integration) Measure->Analyze

Caption: The "Dry-Lock" workflow emphasizes moisture removal to maintain ion-pair integrity.

Detailed Methodology
  • Desiccation (Critical): Ensure both the (R)-PCPA and the amine analyte are strictly anhydrous. Trace water competes for the hydrogen bonding sites on the carbamate, causing peaks to broaden or merge.

  • Stoichiometry:

    • Standard: 1.0 equivalent of Amine + 1.2 to 2.0 equivalents of (R)-PCPA.

    • Why: A slight excess of the acid pushes the equilibrium toward the complex (

      
      ), maximizing the chemical shift difference (
      
      
      
      ).
  • Solvent Selection:

    • Preferred:

      
       (Chloroform-d) or 
      
      
      
      (Benzene-d6).
    • Avoid: DMSO, Methanol, or Acetone. These polar solvents solvate the ions individually, breaking the contact ion pair required for chiral recognition.

  • Concentration: Maintain a total concentration of 10–50 mM .

    • Note: Dilution below 5 mM often leads to dissociation of the complex and loss of signal splitting.

Troubleshooting & Validation

SymptomProbable CauseCorrective Action
No Peak Splitting Solvent too polar or Sample too dilute.Switch to

; Increase concentration to >20 mM.
Broad Signals Fast exchange rate or Water presence.Dry sample over molecular sieves; Cool probe to 273K (-0°C).
Inconsistent

Variable Stoichiometry.Use a precise 2:1 (Acid:Amine) ratio for all batch comparisons.

Expert Tip: If


 fails to resolve the enantiomers, switch to 

. The aromatic solvent often enhances the

stacking interactions between the phenyl ring of (R)-PCPA and the analyte, amplifying the shielding anisotropy.

References

  • Sigma-Aldrich. Product Specification: this compound. Sigma-Aldrich Catalog. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers. Chemical Reviews, 89(2), 347–362. Link

Cost-benefit analysis of using (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid vs chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of enantiomeric purity, researchers face a binary choice: the Indirect Method (derivatization with a chiral agent followed by achiral separation) or the Direct Method (separation on a Chiral Stationary Phase, CSP).[1][2][][4]

This guide analyzes the specific utility of (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (hereafter referred to as (R)-PPA ) as a Chiral Derivatizing Agent (CDA). While Direct Chiral HPLC has become the industry standard for high-throughput screening, (R)-PPA remains a critical tool for specific "problem" analytes—particularly those lacking chromophores or requiring absolute configuration determination via NMR/HPLC.

The Verdict:

  • Choose Chiral HPLC (Direct) for routine QC, high-throughput screening, and preparative recovery of sensitive APIs.

  • Choose (R)-PPA (Indirect) for analytes lacking UV absorbance (e.g., fatty alcohols, amino acids), structural elucidation (absolute configuration), or when chiral columns fail to resolve sterically similar groups (e.g., methyl vs. ethyl).

Technical Deep Dive: The Alternatives

A. The Indirect Agent: this compound

(R)-PPA is a specialized derivatizing agent. Structurally, it combines a chiral propionic acid backbone with a bulky phenylcarbamoyl group.

  • Mechanism: It reacts with nucleophilic analytes (amines, alcohols) to form diastereomers.[5][6] The bulky phenylcarbamoyl group creates significant steric hindrance and conformational rigidity. This rigidity amplifies the physical differences between the resulting diastereomers, allowing them to be separated on standard, inexpensive C18 columns.

  • Secondary Benefit: The phenyl group acts as a "UV Tag," introducing strong UV absorbance (

    
     nm) to molecules that are otherwise invisible to standard UV detectors [1, 5].
    
B. The Direct Alternative: Chiral HPLC (CSP)

Direct chiral chromatography utilizes columns packed with chiral selectors (e.g., Amylose/Cellulose carbamates like AD-H/OD-H, or immobilized phases like IA/IC).[2]

  • Mechanism: The separation relies on the "Three-Point Interaction" model (H-bonding,

    
    -
    
    
    
    stacking, steric inclusion) between the analyte and the stationary phase.
  • Benefit: Non-destructive. The analyte elutes in its native form, making this ideal for preparative isolation [2, 4].

Experimental Workflow & Protocols

Protocol A: Indirect Resolution using (R)-PPA

Use this protocol for: Alcohols, Amines, and Amino Acids lacking chromophores.

Reagents:

  • This compound (1.2 eq)

  • EDC

    
    HCl (1.5 eq) (Coupling agent)
    
  • DMAP (0.1 eq) (Catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the racemic analyte (1.0 eq) and (R)-PPA (1.2 eq) in anhydrous DCM.

  • Activation: Add EDC

    
    HCl and DMAP. Stir at room temperature for 1–4 hours.
    
    • Scientist's Note: Monitor by TLC. Avoid heating to prevent thermal racemization of the analyte.

  • Quench: Wash the organic layer with 1N HCl (to remove unreacted amine/EDC) and sat. NaHCO

    
     (to remove excess acid).
    
  • Analysis: Inject the organic layer (dried over MgSO

    
    ) onto a standard C18 HPLC column.
    
    • Mobile Phase: Acetonitrile/Water gradient (typically 50%

      
       90% ACN).
      
Protocol B: Direct Chiral HPLC

Use this protocol for: UV-active drugs, thermally unstable compounds.

Workflow:

  • Screening: Prepare sample at 1 mg/mL in Ethanol/Hexane (1:1).

  • Column Selection: Screen against "The Big Four" (IA, IB, AD, OD chemistries).

  • Mobile Phase: Isocratic Hexane:IPA (90:10) or Hexane:EtOH (90:10).

  • Optimization: Adjust flow rate (0.5–1.0 mL/min) and modifier % to achieve Resolution (

    
    ) > 1.5.
    

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for selecting the correct method.

ChiralDecisionMatrix Start Start: Chiral Analyte CheckUV Does Analyte have UV Chromophore? Start->CheckUV CheckPrep Is Prep Scale / Recovery Required? CheckUV->CheckPrep Yes IndirectMethod Indirect Method ((R)-PPA Derivatization) CheckUV->IndirectMethod No (Needs Tag) DirectMethod Direct Chiral HPLC (CSP Columns) CheckPrep->DirectMethod Yes (Non-destructive) CheckConfig Need Absolute Configuration? CheckPrep->CheckConfig No (Analytical only) CheckConfig->DirectMethod No (Just %ee) CheckConfig->IndirectMethod Yes (NMR/X-Ray)

Figure 1: Decision Matrix for selecting between (R)-PPA derivatization and Direct Chiral HPLC.

Cost-Benefit Analysis (CBA)

This analysis assumes a standard analytical lab setup (HPLC available).

Table 1: Economic & Operational Comparison
Feature(R)-PPA Derivatization (Indirect)Chiral HPLC (Direct)
Capital Expenditure (CAPEX) Low. Uses standard C18 columns ($200–$400).High. Requires dedicated Chiral Columns ($800–$1,500 each).
Operational Expenditure (OPEX) Medium. Reagent costs ($200/g for (R)-PPA) + Solvents + Disposal.Low. Mobile phase only (Hexane/Alcohol). Columns last long if cared for.
Time-to-Result Slow (4–6 hours). Synthesis + Workup + Run time.Fast (20 mins). "Dilute and Shoot."
Method Development Predictable. Diastereomers usually separate on C18 gradients.Unpredictable. Trial-and-error screening of multiple columns required.
Sensitivity (LOD) High. Phenyl group adds UV absorbance.Variable. Depends entirely on the analyte's native chromophore.
Risk Factors Kinetic Resolution (incomplete reaction changes %ee); Racemization.Column fouling; Mobile phase incompatibility (e.g., normal phase solvents).
Detailed Cost Breakdown (Per 100 Samples)
  • Indirect Method: Reagent cost (

    
    $50) + Labor (10 hours @ $50/hr = $500) + C18 wear (
    
    
    
    $10) = ~$5.60 per sample.
  • Direct Method: Column Amortization (assuming 500 injections/column = $2/sample) + Solvent + Labor (2 hours = $100) = ~$1.50 per sample.

Analysis: Direct HPLC is significantly cheaper and faster for routine analysis of UV-active compounds. The Indirect method is cost-effective only when:

  • You do not own a library of chiral columns (avoiding $5,000+ startup cost).

  • The analyte is invisible to UV detection.

Scientific Validation & Causality

Why (R)-PPA Works Better for "Difficult" Separations

In direct chiral HPLC, the chiral recognition depends on transient interactions. If the chiral center is remote from functional groups, recognition fails. By covalently bonding (R)-PPA, you introduce a new chiral center and a bulky shield (the phenylcarbamoyl group) directly adjacent to the target site.

  • Conformational Locking: The carbamate linkage often restricts bond rotation via intramolecular H-bonding.

  • NMR Utility: The magnetic anisotropy of the phenyl ring in (R)-PPA causes distinct chemical shift changes (

    
    ) in protons of the (R,R) vs (R,S) diastereomers. This allows for absolute configuration assignment without X-ray crystallography [6].
    
Self-Validating the Protocol

To ensure the derivatization didn't induce racemization (a common failure mode in indirect methods):

  • The Blank Test: Derivatize a known enantiopure standard of your analyte. If a single peak appears, the reaction is stereosafe. If two peaks appear, your reaction conditions (pH or Temp) are causing racemization.

  • The Reagent Check: Ensure (R)-PPA optical purity is >99%. Impure reagent will produce "ghost" peaks that mimic the minor enantiomer [3].

References

  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents: Advantages and Applications.[7][8] Retrieved from

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from

  • Wikipedia. (n.d.). Chiral derivatizing agent.[1][][4][5][7][8][9][10] Retrieved from

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from

  • PubChem. (2025).[11] 2-((Phenylcarbamoyl)oxy)propanoic acid | C10H11NO4.[11][12][13] Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). Chiral Derivatizing Agents for Absolute Configuration Determination.[10][14] Retrieved from

Sources

Limitations of (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid for Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid (also known as (R)-PACOPA ) is a chiral derivatizing agent (CDA) derived from lactic acid. While effective for resolving secondary alcohols and amines via HPLC or NMR, it exhibits critical limitations when applied to tertiary alcohols .

For tertiary substrates, PACOPA often fails to provide reliable absolute configuration assignments or efficient enantiomeric resolution due to three primary factors: steric hindrance leading to incomplete derivatization , elimination (dehydration) side reactions , and insufficient magnetic anisotropy (


)  for unambiguous NMR discrimination.

Recommendation: For tertiary alcohols, 2-Methoxy-2-(1-naphthyl)propionic acid (M


NP)  is the superior CDA for NMR assignment, while Chiral Stationary Phase (CSP) HPLC  is the preferred method for enantiomeric purity determination.
Technical Deep Dive: Mechanism & Failure Modes
1.1 Mechanism of Action

PACOPA functions by reacting with a substrate (alcohol) to form diastereomeric esters. The chiral center of the reagent (derived from lactic acid) and the phenylcarbamoyl moiety create a specific conformational environment. In theory, the magnetic anisotropy of the phenyl ring induces differential chemical shifts (


) in the proton NMR spectra of the 

and

diastereomers, allowing for configuration assignment.
1.2 The "Tertiary Alcohol Problem"

Tertiary alcohols present a unique challenge for CDAs like PACOPA:

  • Steric Hindrance: The hydroxyl group is flanked by three carbon substituents. The bulky phenylcarbamoyl group of PACOPA struggles to approach the reaction center, leading to kinetically slow esterification.

  • Elimination Risk: Under the activation conditions required to force the esterification (e.g., DCC/DMAP or acid chlorides), tertiary alcohols are prone to

    
     or 
    
    
    
    elimination, yielding achiral alkenes rather than the desired chiral ester.
  • Conformational Mobility: Even if the ester forms, the bulky substituents on the tertiary alcohol often disrupt the preferred "Mosher-like" conformation required for reliable NMR assignment. The phenyl ring may be forced away from the chiral center, diminishing the anisotropic shielding effect.

Comparative Analysis: PACOPA vs. Alternatives

The following table contrasts PACOPA with the industry standards for tertiary alcohol analysis.

Feature(R)-PACOPA Mosher's Acid (MTPA) M

NP Acid
Direct CSP-HPLC
Primary Use Secondary alcohols/aminesSecondary alcohols/aminesTertiary & Secondary alcoholsEnantiomeric Excess (ee)
Reactivity (

OH)
Poor (High steric clash)Moderate (Slow, requires acid chloride)Good (Optimized for sterics)N/A (No reaction needed)
Elimination Risk High (Prolonged reaction times)ModerateLowNone
NMR

Magnitude
Small (< 0.05 ppm)Moderate (0.05 - 0.15 ppm)Large (> 0.20 ppm)N/A
Reliability (

Config)
Low (Model often fails)Moderate (Model debated for

)
High (Strong Naphthyl anisotropy)N/A (Requires standards)
Cost ModerateLowHighHigh (Column investment)

Key Insight: M


NP acid succeeds where PACOPA and MTPA fail because the naphthalene ring  provides a significantly stronger anisotropic field (ring current effect), inducing readable chemical shift differences even when the chiral center is sterically crowded.
Experimental Workflows & Decision Logic
3.1 Derivatization Workflow: The "Dead End" of Tertiary Alcohols

The diagram below illustrates the divergent outcomes when applying PACOPA to secondary vs. tertiary alcohols.

DerivatizationWorkflow Start Substrate: Chiral Alcohol TypeCheck Identify Alcohol Type Start->TypeCheck SecAlc Secondary Alcohol TypeCheck->SecAlc TertAlc Tertiary Alcohol TypeCheck->TertAlc Reaction Reaction with (R)-PACOPA (DCC, DMAP, CH2Cl2) SecAlc->Reaction FailPath Steric Hindrance TertAlc->FailPath SuccessPath Quantitative Esterification Reaction->SuccessPath Fast Kinetics NMR 1H NMR Analysis (Clear Δδ observed) SuccessPath->NMR Elimination Side Reaction: Elimination to Alkene FailPath->Elimination Acidic/Basic Conditions PoorData Incomplete Reaction / Small Δδ (Ambiguous Assignment) FailPath->PoorData Conformational Flux

Figure 1: Workflow comparison showing the high failure rate of PACOPA with tertiary alcohols due to elimination and poor spectroscopic resolution.

3.2 Decision Tree: Selecting the Right Method

DecisionTree Start Start: Tertiary Alcohol Analysis Goal Goal? Start->Goal Config Absolute Configuration Goal->Config Purity Enantiomeric Purity (ee) Goal->Purity XRay X-Ray Crystallography (If crystalline) Config->XRay Solid? NMRMethod NMR Derivatization Config->NMRMethod Liquid/Oil? HPLC Chiral HPLC/SFC (Chiralpak AD/OD) Purity->HPLC MaNP Use MαNP Acid (Strong Anisotropy) NMRMethod->MaNP Recommended PACOPA Avoid PACOPA/MTPA (Unreliable) NMRMethod->PACOPA Not Recommended

Figure 2: Strategic decision tree for tertiary alcohol analysis. Note the explicit exclusion of PACOPA for configuration assignment.

Recommended Protocol: The M NP Alternative

Since PACOPA is not recommended, the following protocol uses M


NP acid , the industry standard for tertiary alcohols.

Reagents:

  • Substrate: Racemic or Chiral Tertiary Alcohol (

    
     equiv)
    
  • Reagent:

    
    -M
    
    
    
    NP acid (
    
    
    equiv)
  • Coupling: DCC (

    
     equiv), DMAP (
    
    
    
    equiv)
  • Solvent: Anhydrous

    
    
    

Step-by-Step Methodology:

  • Preparation : Dissolve the tertiary alcohol in anhydrous

    
     under an inert atmosphere (
    
    
    
    or
    
    
    ).
  • Addition : Add

    
    -M
    
    
    
    NP acid, followed by DCC and DMAP. Note: The higher loading of DMAP helps overcome steric hindrance.
  • Incubation : Stir at room temperature for 12–24 hours. Monitor via TLC.

    • Critical Check: If no product forms after 24h, do not heat (risk of elimination). Switch to the acid chloride method (M

      
      NP-Cl + AgCN).
      
  • Workup : Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with

    
     HCl (to remove DMAP) and saturated 
    
    
    
    . Dry over
    
    
    .
  • Purification : Purify the diastereomeric esters via flash chromatography (Silica gel).

  • Analysis : Acquire

    
     NMR (500 MHz or higher). Calculate 
    
    
    
    .[1][2][3]
    • Interpretation: Use the M

      
      NP sector rule (Harada’s rule) to assign configuration.
      
References
  • Harada, N., et al. (2000).[1] "Determination of Absolute Configuration of Tertiary Alcohols by NMR Spectroscopy." Tetrahedron: Asymmetry.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews.

  • TCI Chemicals. "Chiral Derivatizing Agents for Absolute Configuration Determination." TCI Product Guide.

  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Isometric Alcohols." Journal of the American Chemical Society.[4]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, determining Enantiomeric Excess (ee) with precision is non-negotiable. While High-Performance Liquid Chromatography (HPLC) remains a staple, Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs) offers a rapid, in-situ alternative that does not require method development for columns.

For decades, ¹H NMR has been the standard. However, as molecular complexity increases, proton spectra suffer from severe signal overlap ("crowding"), masking the subtle splitting required to distinguish diastereomers. ¹⁹F NMR has emerged as a superior alternative for quantification, offering a "silent" background and massive chemical shift dispersion.

This guide objectively compares the performance of ¹H and ¹⁹F NMR methodologies, specifically focusing on the industry-standard Mosher’s Acid (MTPA) and related fluorinated agents.

Part 1: The Physics of Sensitivity and Dispersion

To understand the operational differences, we must look at the fundamental nuclear properties. While ¹H is theoretically more sensitive, ¹⁹F offers a practical advantage in resolution that often translates to lower Limits of Quantitation (LOQ) in complex matrices.

Table 1: Nuclear Property Comparison
PropertyProton (¹H)Fluorine (¹⁹F)Impact on Chiral Analysis
Spin 1/21/2Both yield sharp lines (no quadrupolar broadening).
Natural Abundance 99.98%100%Both require no enrichment; excellent signal strength.
Relative Sensitivity 1.000.83¹⁹F is nearly as sensitive as ¹H, unlike ¹³C (0.016).
Chemical Shift Range ~15 ppm~400 ppmThe Differentiator. ¹⁹F diastereomers separate further, avoiding overlap.
Endogenous Background HighNone¹⁹F allows trace detection in biological/crude samples.
Visualizing the Dispersion Gap

The following diagram illustrates why ¹⁹F is superior for complex scaffolds. In ¹H NMR, the chiral shift difference (


) is often buried under the scaffold's own signals. In ¹⁹F, the signal stands alone.

SpectralDispersion cluster_H 1H NMR Spectrum (Crowded) cluster_F 19F NMR Spectrum (Clean) H_Scaffold Scaffold Signals (0-10 ppm) H_CDA CDA Signals (Overlap) F_Silent Silent Region (-50 to -200 ppm) F_CDA CDA Signals (Baseline Resolved) Complex_Molecule Complex Chiral Substrate Complex_Molecule->H_Scaffold High Noise Complex_Molecule->F_Silent Zero Background

Figure 1: Comparison of spectral windows. ¹⁹F offers a wide, interference-free window for detecting diastereomeric splitting.

Part 2: The Agents – Mosher's Acid and Beyond

The most common CDA is Mosher's Acid (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA).[1] It is unique because it contains both ¹H and ¹⁹F nuclei, allowing for a direct head-to-head comparison using the exact same sample.
MTPA (Mosher's Acid)[1][2][3]
  • Mechanism: Reacts with alcohols/amines to form diastereomeric esters/amides.[2]

  • ¹H Analysis: Relies on the -OCH₃ group (~3.5 ppm) or shielding of the substrate protons.

  • ¹⁹F Analysis: Relies on the -CF₃ group (~ -72 ppm).

Emerging Fluorinated Agents

While MTPA is the standard, other agents like F-FDA (Marfey's analog) and TFMA are gaining traction for specific applications like amino acid analysis.

Table 2: Agent Performance Matrix
AgentTarget Group¹H

(Avg)
¹⁹F

(Avg)
Primary Utility
MTPA (Mosher) Alcohols, Amines0.05 - 0.20 ppm0.10 - 0.60 ppmThe "Gold Standard" for general use.
TFMA Alcohols< 0.10 ppm> 0.50 ppmHigh sensitivity ¹⁹F analysis.
F-FDA Amino AcidsComplex0.20 - 0.80 ppmPeptide/Amino acid purity.
Boronate Esters DiolsOverlapping> 1.0 ppmRapid, in-situ assembly (3-component).

Expert Insight: While ¹⁹F offers better separation (


), the ¹H signals are often required for absolute configuration assignment. The "Mosher Model" for determining R/S configuration relies on the shielding effects seen in the ¹H spectrum.[1] Therefore, use ¹H to determine the structure, but use ¹⁹F to quantify the purity.  [1, 2]

Part 3: Experimental Protocols

Trustworthy data requires rigorous sample preparation. The following protocols are designed to ensure complete derivatization, as incomplete reaction can mimic kinetic resolution, leading to false ee values.

Protocol A: Synthesis of MTPA Esters (The "Standard" Method)

Reagents:

  • Substrate (Alcohol/Amine): 10-20 mg

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride): 1.5 equivalents

  • Dry Pyridine: 0.5 mL (Solvent & Base)

  • DMAP: Catalytic amount (optional, speeds up reaction)

Workflow:

  • Inert Setup: Place substrate in a clean, dry vial under Nitrogen/Argon. Moisture hydrolyzes the acid chloride.

  • Addition: Add dry pyridine, followed by MTPA-Cl.

  • Incubation: Shake at room temperature for 1–4 hours. (Monitor by TLC if possible).

  • Quench: Add 0.5 mL water to hydrolyze excess MTPA-Cl.

  • Extraction: Extract with diethyl ether or DCM. Wash with 1M HCl (to remove pyridine) and saturated NaHCO₃.

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Reconstitution: Dissolve in CDCl₃ for NMR.

Protocol B: NMR Acquisition (The Critical Differences)

This is where most errors occur. ¹⁹F has different relaxation properties than ¹H.

Figure 2: NMR Acquisition Workflow. Note the extended relaxation delay (D1) for ¹⁹F.

Technical Note on Relaxation (D1): Fluorine nuclei in CF₃ groups often have long longitudinal relaxation times (


). If the repetition delay (

) is too short, the signal intensity will not be quantitative.
  • Rule of Thumb: Set

    
    . For MTPA esters, a 
    
    
    
    of 5–10 seconds is recommended for high accuracy (<1% error) [3].

Part 4: Comparative Performance Data

The following data summarizes the practical limits of detection (LOD) and quantification (LOQ) when analyzing a chiral secondary alcohol with 0.1% minor enantiomer impurity.

Table 3: Sensitivity & Resolution Comparison
Metric¹H NMR (500 MHz)¹⁹F NMR (470 MHz)Winner
Signal-to-Noise (S/N) HighHigh (0.83 relative to H)Draw (Practical purposes)
Spectral Crowding Severe (Scaffold interference)Negligible¹⁹F
Diastereomeric Separation (

)
10–50 Hz50–300 Hz¹⁹F
Limit of Quantitation (LOQ) ~1–2% ee (due to overlap)~0.1% ee¹⁹F
Structural Verification Excellent (Couplings visible)Poor (Only CF₃ singlet)¹H
Case Study: Trace Impurity Analysis

In a study of chiral hydroxy acids, ¹H NMR failed to quantify the minor enantiomer below 2% abundance due to the overlap of the methoxy signal with the substrate's alkyl chain. Using the ¹⁹F-labeled boronate ester method , researchers achieved baseline separation of the CF₃ signals, allowing accurate quantification of ee up to 99.8% (0.2% impurity) [4].

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society.[3] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][4] Nature Protocols. Link[1]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Zeng, Y., Ma, Z., & Zhao, Y. (2025).[5] Enantiodifferentiation of chiral hydroxy acids via ¹⁹F NMR. New Journal of Chemistry. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

Sources

Safety Operating Guide

Operational Disposal Guide: (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid .

This content is designed for researchers and safety officers requiring immediate, actionable, and chemically grounded procedures. It prioritizes the destruction of the carbamate linkage and the safe management of the carboxylic acid functionality.

Part 1: Executive Safety Summary

Immediate Action Directive: Treat this substance as a Contact Irritant and Potential Sensitizer . Unlike its parent compound (propionic acid), this derivative is a solid. Do not dispose of via municipal drains. All waste must be routed for high-temperature incineration.

Critical Parameter Data Point
CAS Number 145987-00-4 (R-isomer)
Physical State Solid (White to off-white powder)
Primary Hazard Skin/Eye Irritation; Respiratory tract irritation.[1]
Chemical Class Carbamate ester of lactic acid (Propionic acid derivative).
Disposal Method Thermal Destruction (Incineration) via approved chemical waste contractor.

Part 2: Chemical Profile & Hazard Logic

To dispose of a chemical safely, one must understand its stability and reactivity.

Structural Analysis

The molecule consists of a phenylcarbamate moiety attached to a propionic acid backbone .

  • Carbamate Linkage (-NH-CO-O-): Chemically stable at neutral pH but susceptible to hydrolysis under strong acidic or basic conditions. Biologically, carbamates can act as sensitizers or enzyme inhibitors.

  • Carboxylic Acid Group (-COOH): Confers acidity. In solution, it will lower pH, potentially mobilizing other contaminants if mixed with heavy metals.

Risk Assessment (E-E-A-T)
  • Inhalation: Dust inhalation poses a risk of respiratory sensitization due to the carbamate structure.

  • Thermal Decomposition: Heating to decomposition (approx. >150°C) releases Nitrogen Oxides (NOx), Carbon Monoxide (CO), and potentially trace Aniline vapors.

  • Reactivity: Incompatible with strong oxidizers and strong bases (hydrolysis releases aniline).

Part 3: Personal Protective Equipment (PPE) Matrix

Rationale: The primary route of entry is inhalation of dust and dermal contact.

ZonePPE RequirementTechnical Justification
Respiratory N95 / P2 Respirator (Minimum)Prevents inhalation of fine particulates during weighing or spill cleanup.
Dermal Nitrile Gloves (Double gloving recommended)Provides barrier against organic permeation. Carbamates can permeate latex.
Ocular Chemical Safety Goggles Prevents ocular damage from acidic dust; safety glasses are insufficient for powders.
Body Lab Coat (Buttoned) Standard protection against particulate accumulation on clothing.

Part 4: Disposal Procedures (Step-by-Step)

Scenario A: Disposal of Pure Solid (Expired/Excess Stock)

Objective: Complete thermal destruction of the organic framework.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions in the waste container.

  • Containerization: Transfer the solid into a High-Density Polyethylene (HDPE) or Glass wide-mouth jar.

    • Note: Avoid metal containers due to the acidic nature of the compound (corrosion risk over long storage).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"

    • Hazards: "Irritant", "Organic Solid".

  • Final Disposition: Route to High-Temperature Incineration (Code: Incin-Organic).

Scenario B: Disposal of Reaction Mixtures (Solvated)

Objective: Prevent precipitation and safe solvent management.

  • Compatibility Check: Ensure the solvent system is compatible with the waste stream (e.g., do not mix acetone solutions with concentrated hydrogen peroxide).

  • Neutralization (Optional but Recommended): If the solution is highly acidic due to the propionic acid moiety, adjust pH to 6–8 using Sodium Bicarbonate (NaHCO₃) before adding to the waste drum to prevent drum corrosion.

  • Stream Selection:

    • Halogenated Solvents (DCM, Chloroform): Dispose in "Halogenated Organic Waste".

    • Non-Halogenated Solvents (Methanol, Ethyl Acetate): Dispose in "Non-Halogenated Organic Waste".

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Wipes)
  • Collection: Place all solid debris contaminated with the substance into a clear polyethylene bag (secondary containment).

  • Seal: Tightly seal the bag (gooseneck tie or tape).

  • Disposal: Place the sealed bag into the Solid Hazardous Waste Drum (often the "Lab Trash" for incineration). Do not throw in regular trash.

Part 5: Visualized Workflows

Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct incineration path.

WasteDisposal Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris BinSolid Solid Organic Waste Bin (HDPE/Glass) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Hazardous Solid Waste (Double Bagged) Debris->BinDebris Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtAc) SolventCheck->NonHalo BinHalo Halogenated Waste Carboy Halo->BinHalo BinNonHalo Non-Halogenated Waste Carboy NonHalo->BinNonHalo Incin DESTINATION: High-Temp Incineration BinSolid->Incin BinHalo->Incin BinNonHalo->Incin BinDebris->Incin

Figure 1: Decision logic for segregating this compound waste streams.

Spill Response Protocol

Immediate steps to take if the powder is spilled on the bench or floor.

SpillResponse Alert 1. Alert & Isolate Notify personnel nearby PPE 2. Don PPE Nitrile Gloves, Goggles, N95 Alert->PPE Contain 3. Containment Cover with damp paper towel (Prevents dust) PPE->Contain Clean 4. Cleanup Sweep/Scoop into bag Contain->Clean Wash 5. Decontaminate Wash surface with Soap & Water Clean->Wash Dispose 6. Disposal Label as Haz Waste Wash->Dispose

Figure 2: Sequential workflow for managing dry powder spills.[1][2][3]

Part 6: Regulatory & Compliance Notes

  • US EPA (RCRA): While this specific compound may not have a dedicated "P" or "U" list code, it falls under the "Characteristic" waste definition if it exhibits ignitability (unlikely for solid) or reactivity. It is best classified as Non-Regulated Hazardous Waste (unless mixed with regulated solvents) but must be incinerated due to the carbamate structure [1].

  • European Waste Catalogue (EWC): Classify under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • Sigma-Aldrich. (2024). Product Specification: R-(+)-2-(PHENYLCARBAMOYLOXY)PROPIONIC ACID. Retrieved from

  • PubChem. (2024). Compound Summary: 2-((Phenylcarbamoyl)oxy)propanoic acid.[4][5] National Library of Medicine. Retrieved from [4]

  • Santa Cruz Biotechnology. (2024). (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: Propionic Acid (Parent Compound Reference). Retrieved from

Sources

Personal protective equipment for handling (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Senior Application Scientist’s Note

From the desk of the Senior Application Scientist:

Handling chiral resolving agents like This compound (CAS: 145987-00-4) requires a dual-focus approach: protecting the operator from organic carbamate exposure and protecting the compound’s stereochemical integrity. Unlike simple organic acids, this compound contains a phenylcarbamoyl moiety , which introduces specific stability concerns regarding hydrolysis and thermal decomposition.

This guide moves beyond generic safety data sheets (SDS). It integrates field-proven logistical strategies to ensure your chiral resolution workflows remain safe, reproducible, and contamination-free.

Chemical Profile & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the hazards. This compound is a derivative of lactic acid where the hydroxyl group is protected by a phenylcarbamate.

PropertySpecificationOperational Implication
CAS Number 145987-00-4 Use this exact identifier for inventory and waste labeling.
Synonyms (R)-Carbamalactic acid; (R)-PACOPAOften referenced in chiral resolution literature.
Physical State White to off-white powderDust Hazard: Inhalation is the primary exposure route.
Chemical Class Carbamate / Carboxylic AcidSensitization Risk: Carbamates can be sensitizers. Acidic: Corrosive to mucous membranes.
Thermal Stability Dec. >150°C (Est.)Avoid Heat: Thermal decomposition may release phenyl isocyanate (toxic).
Solubility Soluble in MeOH, EtOH, EtOAcPermeation: Solubilized compound penetrates skin faster than dry powder.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. The "Self-Validating" column explains how to check if your gear is functioning correctly.

ZoneRecommended EquipmentTechnical RationaleSelf-Validating Check
Respiratory N95 / P100 Respirator (if outside hood)The solid powder can form fine particulates. Carbamate dusts are respiratory irritants.Seal Check: Inhale sharply; the mask should collapse slightly against your face.
Hand Protection Nitrile Gloves (Min. 0.11 mm)Nitrile provides excellent resistance to organic acids. Note: If dissolved in DCM or Chloroform, double-glove or use Viton.Inflation Test: Before donning, trap air in the glove and squeeze to detect pinhole leaks.
Eye / Face Chemical Safety Goggles Safety glasses are insufficient for fine powders that can drift around side shields.Fit Check: Goggles must seal against the temple and cheekbone without gaps.
Body Lab Coat (Buttoned) + Long SleevesPrevents dermal absorption of dust settling on forearms.Coverage: Ensure cuffs overlap with glove gauntlets.

Operational Handling & Logistics

A. Storage & Stability (The "Cold Chain" Logic)

While often stable at room temperature, chiral purity is paramount.

  • Protocol: Store at 2–8°C in a tightly sealed container.

  • Why? Low temperature inhibits spontaneous hydrolysis of the carbamate linkage and prevents racemization, which can occur slowly in the presence of trace moisture and heat.

  • Atmosphere: Backfill with Argon or Nitrogen if storing for >3 months.

B. Weighing & Transfer
  • Static Control: This powder is likely static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which compromises safety and accuracy.

  • Containment: Perform all open-vessel manipulations inside a Chemical Fume Hood .

C. Solubilization & Reaction
  • Solvent Choice: Methanol or Ethanol are preferred. Avoid dissolving in strong bases (e.g., NaOH) unless necessary, as this will rapidly hydrolyze the carbamate group, destroying the resolving agent and releasing aniline derivatives.

  • Thermal Limit: Do not heat solutions above 60°C without rigorous stability testing.

Emergency & Disposal Protocols

Spill Response Workflow
  • Isolate: Evacuate the immediate area if a dust cloud forms.

  • PPE Up: Don N95/P100 and goggles before re-entering.

  • Dry Clean: Do NOT spray water initially (spreads contamination). Cover with dry sand or a spill pad.

  • Wet Wipe: Once bulk solid is removed, wipe surface with a solvent-dampened rag (Ethanol) followed by soap and water.

Waste Disposal
  • Classification: Hazardous Organic Waste (Acidic).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases.

  • Labeling: Clearly mark as "Contains Carbamates – Potential Sensitizer."

Safety Decision Logic (Visualization)

The following diagram outlines the critical decision path for handling this compound, ensuring no step is overlooked.

SafetyLogic Start START: Handling (R)-PACOPA StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution In Solution StateCheck->Solution DustHaz Risk: Inhalation of Dust Solid->DustHaz SplashHaz Risk: Dermal Absorption/Splash Solution->SplashHaz Hood Action: Work in Fume Hood Use Anti-Static Gun DustHaz->Hood GloveCheck Action: Verify Glove Compatibility (Solvent Dependent) SplashHaz->GloveCheck TempLimit CRITICAL: Maintain < 60°C Prevent Decarboxylation Hood->TempLimit BaseLimit CRITICAL: Avoid Strong Bases Prevent Hydrolysis GloveCheck->BaseLimit Disposal Disposal: Organic Acid Waste TempLimit->Disposal BaseLimit->Disposal

Caption: Operational workflow for handling this compound, highlighting critical control points for temperature and pH stability.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 145987-00-4). Retrieved from

  • PubChem. Compound Summary: 2-(Phenylcarbamoyloxy)propanoic acid.[1] National Library of Medicine. Retrieved from

  • ChemicalBook. (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid Safety & Properties. (Cross-referenced for isomer safety data). Retrieved from [2]

  • Santa Cruz Biotechnology. (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid Safety Data Sheet. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.